molecular formula C19H21NO2 B1593606 1-Benzyl-4-phenylpiperidine-4-carboxylic acid CAS No. 61886-17-7

1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Cat. No.: B1593606
CAS No.: 61886-17-7
M. Wt: 295.4 g/mol
InChI Key: RYTBNRKHWAWLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTBNRKHWAWLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210874
Record name 1-Benzyl-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61886-17-7
Record name 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61886-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-phenylpiperidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061886177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61886-17-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-phenylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

molecular structure of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid

This guide provides a detailed exploration of the , a pivotal compound in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with advanced analytical interpretations to offer a comprehensive understanding of this molecule's structural architecture.

Introduction and Significance

This compound (CAS No. 61886-17-7) is a substituted piperidine derivative with a molecular formula of C₁₉H₂₁NO₂ and a molecular weight of 295.4 g/mol .[1] The piperidine ring is a ubiquitous scaffold in pharmaceutical science, forming the core of numerous bioactive agents due to its ability to confer favorable pharmacokinetic properties.[2] This specific compound serves as a crucial precursor and synthetic intermediate in the development of potent analgesics and other psychoactive agents.[3] A thorough understanding of its three-dimensional structure, conformational dynamics, and electronic properties is paramount for designing new chemical entities with enhanced efficacy and selectivity. This guide will dissect the molecule's structure through the lens of modern analytical techniques.

Elucidation of the Core Molecular Framework

The definitive structure of this compound is established through a multi-technique analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by inference from crystallographic data of analogous structures.

Conformational Analysis: The Piperidine Ring

While a specific single-crystal X-ray diffraction study for this exact molecule is not publicly available, extensive crystallographic data on related piperidine and piperazine derivatives consistently show that the six-membered ring adopts a stable chair conformation .[4][5] This is the most energetically favorable arrangement, minimizing both angular and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the bulky benzyl and phenyl groups are expected to preferentially occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions), leading to a more stable molecular geometry.

Spectroscopic Characterization

Spectroscopic analysis provides the atomic-level connectivity and chemical environment of the molecule. The combination of NMR and MS creates a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1 ¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound are:

  • Aromatic Protons (7.20-7.50 ppm): Protons on the N-benzyl and C4-phenyl groups will appear as a complex multiplet in this region. The ten protons from these two rings create overlapping signals characteristic of monosubstituted benzene rings.

  • Benzyl CH₂ Protons (~3.50 ppm): The two protons of the methylene group (CH₂) connecting the nitrogen to the benzyl ring are expected to appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and the aromatic ring.

  • Piperidine Ring Protons (2.00-3.00 ppm): The eight protons on the piperidine ring will produce complex multiplets. Protons closer to the electron-withdrawing nitrogen atom will be further downfield. The specific splitting patterns are often complex due to the rigid chair conformation and axial/equatorial relationships.

  • Carboxylic Acid Proton (11.0-13.0 ppm): The acidic proton of the -COOH group is typically a broad singlet at a very downfield chemical shift and may be exchangeable with deuterium oxide (D₂O).

3.1.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Type Expected Chemical Shift (ppm) Rationale
Carboxylic Carbonyl (C=O)175-185The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.
Aromatic Carbons125-140The twelve carbons of the two benzene rings will appear in this region. Quaternary carbons will have lower intensity.
Benzyl Methylene (CH₂)60-65This carbon is attached to the nitrogen, shifting it downfield.
Piperidine C4 (Quaternary)55-60The quaternary carbon atom of the piperidine ring, bonded to the phenyl and carboxyl groups.
Piperidine CH₂ Carbons45-55The carbons of the piperidine ring adjacent to the nitrogen.
Piperidine CH₂ Carbons30-40The carbons of the piperidine ring beta to the nitrogen.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound. These values are estimates based on typical ranges for these functional groups.[6][7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. For this molecule, Electron Ionization (EI) would likely be used.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 295, corresponding to the molecular weight of the compound (C₁₉H₂₁NO₂).[1] The stability of this peak can be low in molecules with multiple fragmentation pathways.

  • Key Fragmentation Pathways: The causality behind fragmentation is the formation of stable carbocations or neutral losses.

    • Loss of COOH (m/z 250): Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the carboxylic acid group (a loss of 45 amu).[8]

    • Benzylic Cleavage (m/z 91): The most characteristic fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. This typically results in the base peak (the most intense peak) at m/z 91.

    • Piperidine Ring Fragmentation: The piperidine ring can undergo various cleavages, often initiated by alpha-cleavage next to the nitrogen atom, leading to a series of peaks that can help confirm the ring structure.[8]

The relationship between these analytical techniques provides a robust, self-validating workflow for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Workflow cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample Pure Compound (this compound) Purification->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS HPLC Purity Check (RP-HPLC) Sample->HPLC NMR_Data Connectivity & Chemical Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data HPLC_Data Purity Confirmation HPLC->HPLC_Data Structure Definitive Molecular Structure NMR_Data->Structure Confirms H/C Framework MS_Data->Structure Confirms MW & Key Fragments HPLC_Data->Sample Feedback

Caption: Workflow for the synthesis and structural validation.

Experimental Protocols

The following protocols are standardized methodologies for the analysis of this compound. The choice of specific parameters (e.g., solvent, column) is driven by the physicochemical properties of the analyte, such as its polarity and solubility.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase (RP) HPLC is the method of choice due to the moderate polarity of the molecule. A C18 column provides excellent separation for aromatic compounds.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used as a modifier to ensure good peak shape for the carboxylic acid and is MS-compatible).[9]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm (where the phenyl groups absorb).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary.

  • Analysis:

    • Equilibrate the column with an appropriate starting gradient (e.g., 70% A, 30% B) for 10-15 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient (e.g., from 30% B to 95% B over 15 minutes) to ensure elution of the compound and any potential impurities.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Data Interpretation:

    • Determine the retention time of the main peak.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 4.2: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) may be required for better solubility of the carboxylic acid.

    • Cap the tube and gently invert to dissolve the sample completely.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H spectrum (typically 16-32 scans).

    • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

G start Start: Pure, Dry Sample dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) start->dissolve transfer Transfer solution to NMR tube dissolve->transfer place_in_magnet Place tube in spectrometer transfer->place_in_magnet tune_shim Tune probe and shim magnet place_in_magnet->tune_shim acquire_h1 Acquire ¹H Spectrum (16-32 scans) tune_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum (≥1024 scans) tune_shim->acquire_c13 process_data Process Data: Fourier Transform, Phasing, Baseline Correction acquire_h1->process_data acquire_c13->process_data analyze Analyze Spectra: Assign peaks, interpret coupling and shifts process_data->analyze end End: Structural Confirmation analyze->end

Caption: Standard workflow for NMR analysis.

Conclusion

The is a composite of several key functional groups: a central piperidine ring in a stable chair conformation, an N-benzyl group, and a C4-substituted phenyl and carboxylic acid. Its architecture is definitively confirmed through a synergistic application of NMR spectroscopy and mass spectrometry. This detailed structural knowledge is the bedrock upon which medicinal chemists can build, enabling the rational design of novel therapeutics with precisely tuned properties for enhanced biological activity.

References

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Available at: [Link]

  • PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Available at: [Link]

  • PubMed. Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. Available at: [Link]

  • ResearchGate. X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Available at: [Link]

  • YouTube. Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Available at: [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

  • Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Supporting Information. 13C NMR data for various carboxylic acids. Available at: [Link]

Sources

physical and chemical properties of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and synthetic profile of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid , a critical scaffold in medicinal chemistry.

Executive Summary

This compound (CAS 61886-17-7 ) is a zwitterionic piperidine derivative serving as a strategic intermediate in the synthesis of 4-phenylpiperidine opioids (e.g., pethidine analogues) and, more recently, as a research tool for soluble guanylate cyclase (sGC) activation.[1][2] Distinct from the 4-anilino-piperidine scaffolds used in fentanyl synthesis, this compound features a direct carbon-carbon bond between the piperidine C4 and the phenyl ring, imparting unique steric and electronic properties essential for specific receptor binding profiles.

Chemical Identity & Structure

This compound exists as a substituted piperidine where the nitrogen is protected by a benzyl group, and the C4 position is geminally substituted with a phenyl group and a carboxylic acid moiety.[2]

PropertyDetail
IUPAC Name This compound
Common Synonyms 1-Benzyl-4-phenylisonipecotic acid; 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid
CAS Number 61886-17-7
Molecular Formula C₁₉H₂₁NO₂
Molecular Weight 295.38 g/mol
SMILES C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
InChI Key RYTBNRKHWAWLPQ-UHFFFAOYSA-N

Physical Properties

The compound typically isolates as a high-melting crystalline solid, reflecting its zwitterionic character (internal salt formation between the basic piperidine nitrogen and the acidic carboxylate).

ParameterValue / DescriptionContext
Appearance White to off-white crystalline powderRecrystallized form
Melting Point 285 – 286 °C (dec.)High MP indicates strong lattice energy (zwitterion) [1]
Boiling Point 454.7 °C (Predicted @ 760 mmHg)Theoretical; decomposes before boiling
Density 1.178 g/cm³ (Predicted)Solid state packing
LogP (Octanol/Water) 2.46 – 3.24Lipophilic, but pH-dependent speciation affects actual distribution [2]
pKa (Acid) ~3.5 – 4.0 (Predicted)Carboxylic acid moiety
pKa (Base) ~8.5 – 9.2 (Predicted)Tertiary amine moiety
Solubility Profile
  • Water: Low solubility at neutral pH (isoelectric point). Solubility increases significantly at pH < 3 (ammonium cation formation) or pH > 10 (carboxylate anion formation).

  • Organic Solvents: Soluble in dichloromethane (DCM), chloroform, and DMSO. Limited solubility in diethyl ether or hexane due to polarity.

Chemical Properties & Reactivity

Acid-Base Behavior

The molecule is an ampholyte. In solution at neutral pH, it exists predominantly as a zwitterion (


). This dictates that extraction protocols must carefully control pH:
  • To Extract into Organic Phase: Adjust pH to ~4–5 (isoelectric precipitation) or fully protonate/deprotonate depending on the counter-ion strategy, though the zwitterion is often least soluble in both phases. Standard practice involves esterification to improve lipophilicity for processing.

Functional Group Transformations
  • Carboxylic Acid: Readily undergoes esterification (e.g., with thionyl chloride/ethanol) to form ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. It can also be decarboxylated under harsh conditions to yield 1-benzyl-4-phenylpiperidine.

  • Benzyl Group: Acts as a protecting group for the piperidine nitrogen.[3] It can be removed via catalytic hydrogenation (

    
    ) or treating with 
    
    
    
    -chloroethyl chloroformate (ACE-Cl) to yield the secondary amine, 4-phenylpiperidine-4-carboxylic acid , a versatile scaffold for further diversification.

Synthesis & Manufacturing

The synthesis of 4-phenylpiperidine-4-carboxylic acids differs fundamentally from 4-anilinopiperidines. The core ring is typically constructed via a double alkylation (cyclization) strategy rather than reductive amination.

Synthetic Pathway (Bis-alkylation Route)

The most authoritative route involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile (benzyl cyanide).

Synthesis Precursor1 N,N-Bis(2-chloroethyl) benzylamine Intermediate 1-Benzyl-4-cyano- 4-phenylpiperidine Precursor1->Intermediate NaOH, TBAB (PTC) Cyclization Precursor2 Phenylacetonitrile (Benzyl Cyanide) Precursor2->Intermediate Target 1-Benzyl-4-phenylpiperidine- 4-carboxylic acid Intermediate->Target H2SO4 / H2O Hydrolysis (Acidic)

Figure 1: Cyclization route for the construction of the 4-phenylpiperidine core.

Detailed Protocol [3]:

  • Cyclization: Phenylacetonitrile is reacted with N,N-bis(2-chloroethyl)benzylamine in the presence of a strong base (50% NaOH) and a phase transfer catalyst (e.g., Tetra-n-butylammonium bromide, TBAB) at approx. 85°C.[4] This forms the 1-benzyl-4-cyano-4-phenylpiperidine intermediate.

  • Hydrolysis: The nitrile intermediate is subjected to harsh acid hydrolysis (e.g., 70-90%

    
     followed by reflux) to convert the nitrile group (
    
    
    
    ) to the carboxylic acid (
    
    
    ).
  • Isolation: The mixture is neutralized to the isoelectric point to precipitate the target acid, which is then recrystallized (typically from ethanol/water).

Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • 
       7.2–7.5 ppm: Multiplet (10H, aromatic protons from benzyl and phenyl rings).
      
    • 
       3.5 ppm: Singlet (2H, benzylic 
      
      
      
      ).
    • 
       2.4–2.8 ppm: Broad multiplets (Piperidine ring protons).
      
    • Absence of ethyl ester signals (quartet/triplet) confirms the free acid.

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 296.2

      
      .
      
  • IR Spectroscopy:

    • Broad band ~2500–3000 cm⁻¹ (O-H stretch of carboxylic acid/ammonium).

    • Strong peak ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

Safety & Handling

  • GHS Classification: Irritant (Skin/Eye).

  • Handling: As a bioactive intermediate, it should be handled in a fume hood.

  • Storage: Store at room temperature (or 2-8°C for long term) in a dry, well-ventilated area. Hygroscopic nature of salt forms requires desiccation.

References

  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. (Based on US Patent 4,748,276).[4] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: this compound (CID 96576). National Library of Medicine. Retrieved from [Link]

Sources

Technical Monograph: 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid (1-BPPC) as a Modulator of the sGC-cGMP Pathway

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological and experimental characterization of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (1-BPPC) .

This document is structured for researchers investigating the Nitric Oxide (NO) – Soluble Guanylate Cyclase (sGC) – Cyclic Guanosine Monophosphate (cGMP) signaling axis. It addresses the molecule's specific utility as a chemical probe, its mechanistic duality, and the rigorous protocols required for its application in drug discovery.

Executive Summary & Chemical Identity

This compound (CAS: 61886-17-7), herein referred to as 1-BPPC , is a piperidine-based small molecule utilized in cardiovascular and urological research.[1] While structurally analogous to synthetic opioid precursors (specifically the pethidine/meperidine class), 1-BPPC is distinct in its application as a modulator of the soluble guanylate cyclase (sGC) system.

Unlike classical sGC stimulators (e.g., Riociguat) which sensitize the enzyme to NO, or heme-independent activators (e.g., Cinaciguat) which target oxidized sGC, 1-BPPC occupies a unique pharmacological niche. It is frequently categorized as an sGC activator in commercial libraries; however, its mechanism of action is often pleiotropic, involving both direct sGC stimulation and downstream phosphodiesterase type 5 (PDE5) inhibition.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₉H₂₁NO₂
Molecular Weight 295.38 g/mol
Solubility DMSO (>10 mg/mL), Ethanol (low), Water (insoluble without pH adjustment)
pKa ~4.5 (Carboxylic acid), ~8.5 (Piperidine nitrogen)
Regulatory Status Critical Note: Structural isomer/analog of Schedule II precursors (Pethidine Intermediate B). Researchers must verify local controlled substance regulations before procurement.

Mechanism of Action: The NO-sGC-cGMP Axis

To effectively utilize 1-BPPC, one must understand its intervention points within the vascular smooth muscle signaling cascade.

The Dual-Modulation Hypothesis

Experimental evidence suggests 1-BPPC increases intracellular cGMP via two synergistic mechanisms:

  • Direct sGC Activation: It binds to the sGC heterodimer, stabilizing the nitrosyl-heme complex or acting on the heme-deficient enzyme, catalyzing the conversion of GTP to cGMP.

  • PDE5 Inhibition (Putative): Structural analysis reveals the piperidine moiety mimics the cGMP substrate, potentially blocking the catalytic site of PDE5, thereby preventing cGMP hydrolysis.

This "push-pull" mechanism (increasing synthesis while blocking degradation) makes 1-BPPC a potent tool for maximizing cGMP accumulation in ex vivo tissue models (e.g., corpus cavernosum or aortic rings).

Pathway Visualization

The following diagram illustrates the signal transduction pathway and the specific intervention points of 1-BPPC compared to endogenous NO.

sGC_Pathway NO Nitric Oxide (NO) sGC_Basal sGC (Basal/Heme-) NO->sGC_Basal Binds Heme sGC_Active sGC (Active Complex) sGC_Basal->sGC_Active Conformational Change GTP GTP cGMP cGMP (Second Messenger) GTP->cGMP Catalysis via sGC_Active GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis via PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Phosphorylation Cascade BPPC 1-BPPC (Probe Compound) BPPC->sGC_Active Direct Activation (+) BPPC->PDE5 Inhibition (-)

Figure 1: Schematic of the NO-sGC-cGMP signaling cascade. 1-BPPC acts as a dual-modulator, enhancing sGC output while inhibiting PDE5-mediated cGMP degradation.[2]

Experimental Protocols & Methodologies

Protocol A: Preparation of Stock Solutions

Challenge: 1-BPPC exists as a zwitterion. Direct dissolution in neutral aqueous buffer often results in precipitation.

  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO) .

  • Concentration: Prepare a 100 mM master stock.

    • Weigh 29.5 mg of 1-BPPC.

    • Add 1.0 mL of DMSO.

    • Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute 1:1000 in assay buffer (e.g., Tyrode’s or PBS) immediately prior to use to achieve a final concentration of 100 µM. Note: Ensure final DMSO concentration is <0.1% to avoid solvent artifacts.

Protocol B: In Vitro sGC Activity Assay

This assay measures the conversion of α-³²P-GTP to ³²P-cGMP.

Reagents:

  • Purified sGC enzyme (commercial recombinant or tissue homogenate).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5 mM IBMX (to block endogenous PDEs).

  • Substrate: [α-³²P]GTP (or fluorescent GTP analog).

Workflow:

  • Equilibration: Incubate purified sGC (0.5 µ g/well ) with 1-BPPC (titration: 0.1 nM – 100 µM) for 10 minutes at 37°C.

    • Control A: Vehicle (DMSO only).

    • Control B: NO donor (e.g., SNAP 100 µM) to determine maximal heme-dependent stimulation.

    • Control C: ODQ (10 µM) + 1-BPPC. (ODQ oxidizes heme; if 1-BPPC still works, it is a heme-independent activator).

  • Initiation: Add GTP mix (0.5 mM final).

  • Reaction: Incubate for 10 minutes at 37°C.

  • Termination: Add Zinc Acetate to precipitate unreacted GTP.

  • Quantification: Measure cGMP via scintillation counting or competitive ELISA.

Self-Validating Check: If the signal does not increase >2-fold over basal, check the oxidation state of your sGC enzyme. 1-BPPC efficacy is highly dependent on the heme status.

Protocol C: Isometric Tension Recording (Aortic Rings)

To verify physiological relevance (vasodilation).

  • Tissue Prep: Harvest thoracic aorta from Sprague-Dawley rats. Clean adherent fat/connective tissue. Cut into 3-4 mm rings.

  • Mounting: Mount rings in organ baths containing Krebs-Henseleit buffer (37°C, 95% O₂/5% CO₂). Apply 2g resting tension.

  • Pre-constriction: Contract rings with Phenylephrine (PE, 1 µM) until a stable plateau is reached.

  • Dosing: Add 1-BPPC cumulatively (10⁻⁹ M to 10⁻⁵ M).

  • Data Analysis: Calculate % relaxation relative to the PE-induced plateau.

Data Interpretation & Reference Standards

When analyzing 1-BPPC data, compare results against established sGC modulators to classify its specific mode of action in your system.

Compound ClassReference StandardExpected cGMP Fold-ChangeEffect of ODQ (Heme Oxidizer)1-BPPC Comparison
NO Donor SNP / SNAP>50xAbolished1-BPPC is less potent but longer lasting.
sGC Stimulator Riociguat (BAY 63-2521)>10-20x (Synergistic with NO)Reduced but present1-BPPC shows similar synergy with low-dose NO.
sGC Activator Cinaciguat (BAY 58-2667)>10-50x (Heme-independent)Enhanced If 1-BPPC activity persists with ODQ, it is a true activator.
PDE5 Inhibitor Sildenafil2-5x (Basal), >20x (with NO)Abolished (requires cGMP synthesis)1-BPPC mimics this profile if it fails in sGC-knockout assays.

Regulatory & Safety Compliance

Critical Advisory for Researchers: this compound is a structural analog of 1-Methyl-4-phenylpiperidine-4-carboxylic acid (Pethidine Acid) , a Schedule II controlled substance precursor in the United States and a controlled precursor in many other jurisdictions (e.g., EU Drug Precursor Regulations).

  • Documentation: Maintain full chain-of-custody documentation.

  • Usage: Strictly limited to in vitro and non-clinical in vivo research.

  • Disposal: Incineration via approved hazardous waste streams. Do not dispose of down laboratory drains.

References

  • Biosynth. (2024). This compound (1BPPC) Product Monograph.[3] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 43544, 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. (Structural Analog Reference). Retrieved from

  • Sandner, P., et al. (2021). Soluble Guanylate Cyclase Stimulators and Activators: New Horizons in the Treatment of Priapism Associated with Sickle Cell Disease. Frontiers in Physiology. Retrieved from

  • LGC Standards. (2024). Pethidine Impurity Standards and Precursor Classifications. Retrieved from

Sources

An In-Depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid: Synthesis, Characterization, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Intermediate in Opioid Synthesis

1-Benzyl-4-phenylpiperidine-4-carboxylic acid, with the IUPAC name This compound , is a tertiary amino carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, a 4-phenylpiperidine moiety, is a well-established pharmacophore in a variety of centrally acting agents, most notably the potent synthetic opioid analgesic, pethidine (also known as meperidine)[1][2]. This guide provides a comprehensive technical overview of this compound, including its synthesis, analytical characterization, and its pivotal role as a chemical intermediate in the production of opioid-based therapeutics. While primarily recognized as a precursor, this document will also explore the available, albeit limited, information regarding its intrinsic pharmacological profile.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and formulation into subsequent active pharmaceutical ingredients (APIs).

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 61886-17-7PubChem[3]
Molecular Formula C₁₉H₂₁NO₂PubChem[3]
Molecular Weight 295.38 g/mol SIELC Technologies[4]
Appearance Expected to be a solid (powder or crystalline)Pipzine Chemicals[5]
Solubility Low solubility in water; Soluble in organic solvents like DMSO and methanolPipzine Chemicals[5], ChemicalBook[6]
Melting Point Data for the free acid is not readily available. The hydrochloride salt of the nitrile precursor, 1-benzyl-4-cyano-4-phenylpiperidine, melts at 257-261 °C.ChemicalBook[6]
LogP (Computed) 2.46SIELC Technologies[4]

Synthesis and Manufacturing: A Multi-step Approach

The synthesis of this compound is a multi-step process that is integral to the production of pethidine and related analgesics[7]. The most established synthetic route involves a two-stage process: the formation of a nitrile intermediate followed by its hydrolysis.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine

This initial step involves the formation of the piperidine ring through the alkylation of phenylacetonitrile (also known as benzyl cyanide) with a suitable nitrogen mustard derivative, N,N-bis(2-chloroethyl)benzylamine.

Reaction: Phenylacetonitrile + N,N-bis(2-chloroethyl)benzylamine → 1-Benzyl-4-cyano-4-phenylpiperidine

Causality Behind Experimental Choices: The choice of a strong base, such as sodium amide, is crucial to deprotonate the α-carbon of phenylacetonitrile, forming a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an intramolecular cyclization with the bis(2-chloroethyl)amine derivative to construct the piperidine ring. The benzyl group on the nitrogen serves as a protecting group and is a key structural feature of the target molecule.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

  • In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of phenylacetonitrile in an anhydrous solvent (e.g., toluene) is prepared.

  • Sodium amide is cautiously added in portions to the solution to form the corresponding carbanion.

  • A solution of N,N-bis(2-chloroethyl)benzylamine in the same solvent is then added dropwise to the reaction mixture.

  • The reaction is heated to reflux for several hours to drive the cyclization to completion.

  • After cooling, the reaction mixture is worked up by quenching with water and extracting the organic layer.

  • The crude product can be purified by crystallization. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid, yielding 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride as a crystalline solid[8].

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

The second and final step is the hydrolysis of the nitrile group of 1-benzyl-4-cyano-4-phenylpiperidine to the corresponding carboxylic acid.

Reaction: 1-Benzyl-4-cyano-4-phenylpiperidine → this compound

Causality Behind Experimental Choices: This transformation is typically achieved under strong acidic or basic conditions. Acid-catalyzed hydrolysis, often using concentrated mineral acids like sulfuric or hydrochloric acid, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.

Experimental Protocol: Hydrolysis of 1-Benzyl-4-cyano-4-phenylpiperidine

  • The nitrile intermediate, 1-benzyl-4-cyano-4-phenylpiperidine, is added to a concentrated aqueous solution of a strong acid (e.g., 70-90% sulfuric acid).

  • The mixture is heated under reflux for an extended period to ensure complete hydrolysis of the nitrile and the intermediate amide.

  • The reaction mixture is then cooled and carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the carboxylic acid.

  • The precipitated solid is collected by filtration, washed with water to remove residual salts, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Nitrile Hydrolysis A Phenylacetonitrile D 1-Benzyl-4-cyano-4-phenylpiperidine A->D Cyclization B N,N-bis(2-chloroethyl)benzylamine B->D Cyclization C Sodium Amide C->D Cyclization E 1-Benzyl-4-cyano-4-phenylpiperidine G 1-Benzyl-4-phenylpiperidine- 4-carboxylic acid E->G Hydrolysis F Conc. Acid (e.g., H₂SO₄) F->G Hydrolysis

Caption: Synthetic pathway for this compound.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a combination of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of this compound. A typical mobile phase would consist of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid[4]. This method can be used for purity assessment and for pharmacokinetic studies[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, as well as the aliphatic protons of the piperidine ring.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The exact mass is 295.157228913 g/mol [3].

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a C=O stretch) and the aromatic C-H bonds.

The Role in Opioid Drug Development

The primary significance of this compound lies in its role as a direct precursor to pethidine (meperidine)[1]. Pethidine is a widely used opioid agonist that exerts its analgesic effects by binding to and activating the μ-opioid receptor in the central nervous system[2][9].

The synthesis of pethidine from this carboxylic acid intermediate involves an esterification reaction, typically with ethanol under acidic conditions, to yield ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. The final step is the debenzylation of the piperidine nitrogen, which is then methylated to afford pethidine.

Drug_Development_Pathway A 1-Benzyl-4-phenylpiperidine- 4-carboxylic acid B Esterification (Ethanol, H⁺) A->B C Ethyl 1-benzyl-4-phenyl- piperidine-4-carboxylate B->C D Debenzylation & Methylation C->D E Pethidine (Meperidine) D->E

Caption: Role as an intermediate in the synthesis of Pethidine.

Pharmacological Profile: An Area for Further Investigation

While its role as a synthetic intermediate is well-established, the intrinsic pharmacological activity of this compound is not well-documented in publicly available literature. As a precursor to a potent opioid, it is plausible that the molecule itself may have some affinity for opioid receptors, although likely significantly less than the final pethidine molecule. Pethidine intermediates, in general, are not known for significant analgesic activity in their own right[10].

There is a conflicting and uncorroborated report suggesting that this compound may act as a soluble guanylate cyclase activator. However, given the overwhelming body of evidence linking its structure and application to the synthesis of opioids, this claim should be treated with caution and requires further experimental validation. It is more probable that its primary biological relevance is as a building block for more complex and potent opioid receptor ligands.

Conclusion

This compound is a compound of considerable importance in the field of medicinal chemistry, serving as a crucial intermediate in the synthesis of the opioid analgesic pethidine. Its synthesis, while involving multiple steps, relies on well-understood organic reactions. The analytical techniques for its characterization are standard within the pharmaceutical industry. While its own pharmacological profile is not extensively studied, its structural contribution to the 4-phenylpiperidine class of opioids underscores its significance in the development of pain management therapeutics. Further research into the potential intrinsic activity of this and related intermediates could provide deeper insights into the structure-activity relationships of opioid receptor ligands.

References

  • Pipzine Chemicals. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid. Available from: [Link]

  • SIELC Technologies. This compound. (2018-05-16). Available from: [Link]

  • PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available from: [Link]

  • Altmeyers Encyclopedia. Pethidine. (2020-12-20). Available from: [Link]

  • Pethidine: Mechanisms, Clinical Applications and Adverse Effects. The University of Western Australia. (2020-03-02). Available from: [Link]

  • Wikipedia. Pethidine. Available from: [Link]

  • PharmaCompass.com. Pethidine. Available from: [Link]

  • PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. Available from: [Link]

  • PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Available from: [Link]

  • chemeurope.com. Pethidine Intermediate A. Available from: [Link]

  • Janssen, P. A. J. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Journal of the American Chemical Society, 1962, 84(10), 1987-1988.
  • Wikipedia. Pethidinic acid. Available from: [Link]

  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Available from: [Link]

  • Pain Physician. Opioid Pharmacology. (2008). Available from: [Link]

  • Benyhe, S. et al. Biochemistry of opioid (morphine) receptors: binding, structure and molecular modelling. (2012). Available from: [Link]

  • PubChem. Meperidine acid. Available from: [Link]

  • Organic Syntheses. 2-Phenylbutyronitrile. Available from: [Link]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Wikipedia. Morphine. Available from: [Link]

  • Chemistry Steps. Synthesis of Pethidine aka Meperidine. Available from: [Link]

Sources

1-Benzyl-4-phenylpiperidine-4-carboxylic acid derivatives and analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid Derivatives and Analogues

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, most notably as the foundational structure for a significant class of opioid analgesics. This guide provides a comprehensive technical exploration of this compound, a pivotal intermediate and a core structure for a multitude of derivatives and analogues. We will dissect the strategic synthetic pathways to this core, delve into the critical structure-activity relationships (SAR) that govern its pharmacological profile, and examine its mechanism of action, primarily as a modulator of the µ-opioid receptor. This document serves as a resource for professionals engaged in the design and development of novel therapeutics, offering field-proven insights into experimental design, causality, and practical application.

Introduction: The Significance of the 4-Phenylpiperidine Core

The discovery of pethidine (meperidine) in the 1930s was a watershed moment in pharmacology.[1] Initially synthesized as an anticholinergic agent, its potent analgesic properties were soon recognized, revealing that a chemical structure far simpler than morphine could elicit strong morphine-like effects.[1][2] This discovery established the 4-phenylpiperidine framework as a premier "pharmacophore" for opioid activity and catalyzed decades of research into synthetic opioids.[3][4][5]

Derivatives of this scaffold, including the highly potent fentanyl and its analogues, are mainstays in clinical settings for managing severe pain.[5] The this compound structure is a key building block in this field.[6][7] Its rigid framework correctly orients the essential phenyl and basic amine groups, which are critical for interaction with the µ-opioid receptor. Understanding the synthesis and manipulation of this core is fundamental to the development of novel analgesics with potentially improved therapeutic profiles, such as enhanced potency, duration of action, or reduced side effects like respiratory depression and dependence.[8]

Strategic Synthesis of the Core Scaffold

The construction of the this compound core can be approached through several strategic routes. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and safety considerations.

Pathway A: Cyclization of Acyclic Precursors

A classic and robust method involves the cyclization of acyclic precursors. This approach builds the piperidine ring by forming two key carbon-nitrogen bonds. A common variant utilizes the reaction between N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile.[9]

  • Causality of the Method: This pathway is highly convergent. The N,N-bis(2-chloroethyl)benzylamine acts as a nitrogen mustard analogue, providing the nitrogen and four of the ring carbons, while the phenylacetonitrile provides the C4 carbon and the appended phenyl and nitrile groups. The reaction is typically performed under strong basic conditions (e.g., sodium amide or aqueous sodium hydroxide with a phase-transfer catalyst) to deprotonate the phenylacetonitrile, which then acts as a nucleophile.[9][10] The nitrile group is a versatile precursor to the carboxylic acid, requiring a subsequent hydrolysis step, often under harsh acidic or basic conditions.

G cluster_start Starting Materials A N,N-bis(2-chloroethyl)benzylamine C Phase-Transfer Catalysis (e.g., aq. NaOH, Bu4NHSO4) A->C B Phenylacetonitrile B->C D 1-Benzyl-4-cyano-4-phenylpiperidine C->D E Acid Hydrolysis (e.g., conc. HCl, heat) D->E F 1-Benzyl-4-phenylpiperidine- 4-carboxylic acid E->F

Caption: General workflow for synthesis via cyclization.

Pathway B: Modification of Pre-formed Piperidines

An alternative and often more flexible approach begins with a pre-formed piperidine ring, such as 1-benzyl-4-piperidone. This is a common starting point for many fentanyl analogues.[11][12]

  • Causality of the Method: This strategy leverages the reactivity of the ketone at the C4 position. A Strecker-type synthesis is often employed, where the piperidone is reacted with cyanide (e.g., from HCN or KCN) and an amine (in this case, aniline for related structures, or adapted for the phenyl group) to form an α-aminonitrile.[11] This intermediate is then hydrolyzed to the corresponding carboxylic acid. This method provides a direct route to installing both the C4-phenyl (or aniline) and C4-carboxylic acid (via nitrile) functionalities.

Pharmacological Profile: The µ-Opioid Receptor Interface

The primary pharmacological target for this class of compounds is the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to the body's pain-modulating circuitry.[13][14][15]

Mechanism of Action: Upon binding to the MOR in the central nervous system, these ligands act as agonists, stabilizing the receptor in an active conformation.[16] This initiates a downstream signaling cascade:

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the intracellular α-subunit of the associated Gi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunit complex also dissociates and directly modulates ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium channels (GIRKs), causing hyperpolarization of the neuron, and inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release.

The net effect is a reduction in neuronal excitability and the inhibition of ascending pain signals, resulting in analgesia.[8]

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (N-type) Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel (GIRK) K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux Ligand Piperidine Derivative (Agonist) Ligand->MOR Binds G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->AC Analgesia Reduced Neuronal Excitability & Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Simplified signaling pathway of µ-opioid receptor agonists.

Structure-Activity Relationships (SAR)

The pharmacological activity of 4-phenylpiperidine derivatives is highly sensitive to structural modifications. A deep understanding of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties while minimizing adverse effects.[1][13]

Caption: Key modification points for SAR studies.

Key SAR Insights:

  • The N-Substituent: The benzyl group on the piperidine nitrogen is a key feature. Replacing it with other aralkyl groups, such as a phenethyl group, can significantly increase µ-opioid receptor affinity and analgesic potency. This is a foundational principle in the design of fentanyl-class opioids.

  • The C4-Phenyl Group: This aromatic ring is essential for activity, believed to engage in a crucial interaction within the hydrophobic pocket of the opioid receptor. Substitutions on this ring can fine-tune activity; for example, a hydroxyl group at the meta-position can enhance potency by mimicking the phenolic hydroxyl of morphine.

  • The C4-Carboxylic Acid Group: In its acid form, the molecule is typically a synthetic intermediate. For potent analgesic activity, this group must be converted into an ester (e.g., methyl or ethyl ester, as in pethidine) or an amide.[2] This modification increases lipophilicity, facilitating passage across the blood-brain barrier, and presents the correct electronic and steric profile for optimal receptor interaction.

Derivative Modification Observed Effect on Activity Rationale/Insight
N-benzyl → N-phenethyl Potency generally increasesThe extended aromatic chain likely engages in additional favorable interactions within the receptor binding pocket.
C4-COOH → C4-COOCH3 Analgesic activity appearsEsterification is critical for blood-brain barrier penetration and optimal receptor fit. The free acid is often inactive as an analgesic.
C4-Phenyl → C4-(m-OH-Phenyl) Potency often increasesThe hydroxyl group can form a hydrogen bond with the receptor, mimicking a key interaction of morphine.
C4-Phenyl → C4-Anilino Leads to fentanyl-class compoundsThe introduction of the anilino nitrogen and subsequent N-acylation dramatically increases potency by orders of magnitude.

Experimental Protocols

Adherence to validated and reproducible protocols is paramount in drug discovery. The following sections provide detailed methodologies for the synthesis of a representative compound and a standard in vivo assay for analgesic efficacy.

Protocol: Synthesis of this compound

This protocol is a representative procedure based on the cyclization of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile.[9]

Self-Validation System: Successful synthesis is validated at each key stage. The formation of the nitrile intermediate can be confirmed by IR spectroscopy (nitrile stretch ~2240 cm⁻¹) and melting point analysis. The final product is validated by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its structure and purity.

Materials:

  • N,N-bis(2-chloroethyl)benzylamine

  • Phenylacetonitrile

  • Toluene

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Tetra-n-butylammonium hydrogen sulfate (phase-transfer catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add N,N-bis(2-chloroethyl)benzylamine (1.0 eq), phenylacetonitrile (1.05 eq), tetra-n-butylammonium hydrogen sulfate (0.1 eq), and toluene (5 mL per gram of starting amine).

  • Base Addition: Begin vigorous stirring and add 50% aqueous NaOH (3.0 eq) dropwise via the dropping funnel over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 60°C with a water bath if necessary.

  • Cyclization Reaction: After the addition is complete, heat the reaction mixture to 85-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup and Isolation of Nitrile: Cool the mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-benzyl-4-cyano-4-phenylpiperidine. The crude product can be purified by recrystallization or chromatography if necessary.

  • Hydrolysis to Carboxylic Acid: Combine the crude nitrile intermediate with an excess of concentrated HCl (10 volumes). Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours.

  • Product Isolation: Cool the reaction mixture in an ice bath. The hydrochloride salt of the product will precipitate. Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Neutralization: Dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to ~7 with a suitable base (e.g., 1M NaOH or NH₄OH). The zwitterionic carboxylic acid will precipitate.

  • Final Purification: Collect the final product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol: In Vivo Hot-Plate Analgesia Assay

This is a standard protocol to assess the central analgesic efficacy of novel compounds in rodents.

Self-Validation System: The assay includes a vehicle control group to establish a baseline latency and a positive control group (e.g., morphine) to validate the sensitivity of the assay. A cut-off time is used to prevent tissue damage, ensuring ethical standards and data integrity.

Materials:

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Test compound solution (e.g., ester derivative of the core acid)

  • Vehicle solution (e.g., saline, DMSO/saline)

  • Positive control (e.g., Morphine sulfate, 10 mg/kg)

  • Male Swiss-Webster mice (20-25 g)

  • Stopwatch

Step-by-Step Methodology:

  • Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Measure the time until the mouse exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. Immediately remove the mouse upon response. A cut-off time of 30-45 seconds must be enforced to prevent injury.

  • Dosing: Administer the test compound, vehicle, or positive control to the mice via a specific route (e.g., intraperitoneal, subcutaneous).

  • Post-Dosing Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 2.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Interpretation: A significant increase in reaction latency (or %MPE) compared to the vehicle-treated group indicates a central analgesic effect.

Future Directions and Conclusion

The this compound scaffold remains a highly valuable platform in modern drug discovery. While its derivatives are potent analgesics, future research is focused on mitigating the severe side effects associated with µ-opioid receptor activation.[8] Key areas of exploration include:

  • Biased Agonism: Designing ligands that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is implicated in side effects like respiratory depression and tolerance.

  • Receptor Subtype Selectivity: Developing analogues with enhanced selectivity for different opioid receptors (δ, κ) or for specific splice variants of the µ-opioid receptor to achieve a more targeted therapeutic effect.[15][17]

  • Multitarget Ligands: Creating single molecules that modulate both opioid receptors and other pain-relevant targets (e.g., NOP receptors, monoamine transporters) to achieve synergistic analgesia with a reduced side-effect burden.[18]

References

  • Source: Google Patents (CN102442937A)
  • Source: Google Patents (CN111484444A)
  • Title: Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride Source: PrepChem.com URL: [Link]

  • Title: QSAR study of 4-phenylpiperidine derivatives as μ opioid agonists by neural network method Source: ScienceDirect URL: [Link]

  • Source: Google Patents (CN1583742A)
  • Source: Google Patents (US3824242A)
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Opioid Source: Wikipedia URL: [Link]

  • Source: Google Patents (CN102442937B)
  • Title: 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Source: PubChem URL: [Link]

  • Title: this compound Source: SIELC Technologies URL: [Link]

  • Title: 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid Source: PubChem URL: [Link]

  • Title: Analgesic activity of alkyl piperidine derivatives Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A novel approach to the pharmacology of analgesics Source: PubMed URL: [Link]

  • Title: In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist Source: MDPI URL: [Link]

  • Title: QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method Source: PubMed URL: [Link]

  • Title: Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles Source: ACS Publications URL: [Link]

  • Title: Piperidine Synthesis Source: Defense Technical Information Center URL: [Link]

  • Title: Pethidine Source: Wikipedia URL: [Link]

  • Title: Novel Opioid Analgesics and Side Effects Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations Source: ResearchGate URL: [Link]

  • Title: In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower Source: PubMed URL: [Link]

  • Title: Opioid Analgesia and Opioid-Induced Adverse Effects: A Review Source: MDPI URL: [Link]

  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis Online URL: [Link]

  • Title: Phenylpiperidines Source: Wikipedia URL: [Link]

  • Title: Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function Source: Technology Networks URL: [Link]

  • Title: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Opioid Analgesics Source: NCBI Bookshelf URL: [Link]

  • Title: Pethidine: Synthesis and Metabolism Source: Scribd URL: [Link]

  • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician Journal URL: [Link]

  • Title: Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles Source: NCBI URL: [Link]

  • Title: Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds Source: Journal of the Chemical Society URL: [Link]

  • Title: Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose Source: Pharmacy 180 URL: [Link]

Sources

Technical Assessment: 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (1BPPC)

[1]

Executive Summary

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 61886-17-7), often abbreviated as 1BPPC , is a piperidine derivative possessing a dual pharmacological identity.[1] While structurally homologous to the 4-phenylpiperidine opioid class (e.g., Pethidine/Meperidine), its primary application in modern research is as a Soluble Guanylate Cyclase (sGC) activator .

Unlike its esterified analogs, the free carboxylic acid moiety renders the molecule zwitterionic at physiological pH, significantly limiting Blood-Brain Barrier (BBB) penetration and central opioid activity. Consequently, it serves two distinct roles:

  • Functional Research Tool: A specific activator of the NO-sGC-cGMP pathway, utilized to study smooth muscle relaxation and erectile function.

  • Synthetic Scaffold: A critical intermediate in the manufacturing of 4-phenylpiperidine analgesics (e.g., Pethidine, Anileridine) and peripherally restricted opioid antagonists.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule consists of a piperidine ring substituted at the nitrogen (N-1) with a benzyl group and at the carbon-4 (C-4) with both a phenyl ring and a carboxylic acid group.

PropertyData
IUPAC Name This compound
Common Code 1BPPC
CAS Number 61886-17-7
Molecular Formula C₁₉H₂₁NO₂
Molecular Weight 295.38 g/mol
Solubility Soluble in DMSO, Methanol; Poorly soluble in water (neutral pH)
pKa (Calculated) Acid: ~3.5 (COOH); Base: ~8.5 (Tertiary Amine)
LogP ~2.5 (Lipophilic, but ionization limits passive diffusion)
Structural Significance

The C-4 quaternary center is the pharmacophore anchor. In opioid pharmacology, esterification of the carboxylate (e.g., ethyl ester) is required for high mu-opioid receptor (

zwitterion

Biological Activity: sGC Activation Profile

The primary bioactive application of 1BPPC is the modulation of the nitric oxide (NO) signaling pathway.

Mechanism of Action

1BPPC acts as a Soluble Guanylate Cyclase (sGC) Activator .[1] Unlike sGC stimulators (which require heme), activators can often activate the enzyme even when the heme group is oxidized or missing.

  • Binding: 1BPPC binds to the sGC enzyme complex in smooth muscle cells.

  • Catalysis: It allosterically enhances the conversion of Guanosine Triphosphate (GTP) to Cyclic Guanosine Monophosphate (cGMP) .

  • Downstream Effect: Elevated cGMP activates Protein Kinase G (PKG), leading to reduced intracellular calcium levels and smooth muscle relaxation .

Physiological Outcomes[7][8][9]
  • Vasodilation: Relaxation of vascular smooth muscle.

  • Erectile Function: Facilitates corpus cavernosum relaxation. Research indicates 1BPPC enhances the sensitivity of prostate tissue to testosterone, potentially via PDE5 pathway crosstalk.

sGC_PathwayCompound1BPPC(Activator)sGCSoluble GuanylateCyclase (sGC)Compound->sGCAllostericBindingcGMPcGMP(Second Messenger)sGC->cGMPCatalysisGTPGTPGTP->sGCPKGProtein Kinase G(PKG)cGMP->PKGActivatesResponseSmooth MuscleRelaxationPKG->ResponseCa2+ Efflux

Figure 1: Mechanism of sGC activation by 1BPPC leading to smooth muscle relaxation.

Pharmacological Context: Opioid Scaffold Analysis

While 1BPPC is the acid precursor to active opioids, it is critical to distinguish its activity from its esters.

Structure-Activity Relationship (SAR)
  • 1BPPC (Acid):

    
     nM at 
    
    
    -OR. The polar carboxylate clashes with the receptor's hydrophobic residues (specifically the transmembrane domains that accommodate the ester group of pethidine).
  • Ethyl Ester (N-Benzylpethidine): High affinity. The esterification masks the negative charge, restoring lipophilicity and binding capacity.

  • N-Substituent: The N-benzyl group generally confers higher potency than the N-methyl group (as seen in pethidine) due to additional pi-stacking interactions within the receptor's auxiliary binding pocket, provided the C-4 substituent is an ester or ketone.

Metabolic Role

In vivo, 4-phenylpiperidine esters (active drugs) are hydrolyzed by carboxylesterases to their corresponding acids (inactive metabolites). Therefore, 1BPPC can be viewed as the metabolic endpoint of N-benzyl-4-phenylpiperidine esters. Accumulation of this acid is generally non-toxic compared to the accumulation of nor-metabolites (N-demethylated), which are convulsants.

Synthesis & Manufacturing

The synthesis of 1BPPC is a standard protocol in medicinal chemistry, often serving as the "Gateway Step" to 4-phenylpiperidine libraries.

Primary Route: Alkylation

This route avoids the use of toxic cyanides associated with the Strecker synthesis.

  • Starting Material: 4-Phenylpiperidine-4-carboxylic acid (Normeperidine acid).

  • Reagent: Benzyl chloride (or Benzyl bromide).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine.
    
  • Solvent: DMF or Acetonitrile.

  • Conditions: Reflux at 80°C for 4–6 hours.

Alternative Route: Hydrolysis of Nitrile

Used when building the piperidine ring de novo.

  • Precursor: 1-Benzyl-4-phenylpiperidine-4-carbonitrile.

  • Reaction: Acidic hydrolysis (

    
    /
    
    
    ) or Basic hydrolysis (
    
    
    /EtOH).
  • Product: 1BPPC.

Synthesis_RouteStart4-Phenylpiperidine-4-carboxylic acid(Precursor)IntermediateTransition State(Nucleophilic Attack)Start->IntermediateDMF, 80°CReagentBenzyl Chloride+ K2CO3Reagent->IntermediateProductThis compound(1BPPC)Intermediate->Product- HCl

Figure 2: Direct alkylation synthesis pathway for 1BPPC.

Experimental Protocols

Protocol A: Soluble Guanylate Cyclase (sGC) Activity Assay

Objective: Quantify the potency of 1BPPC in generating cGMP.

  • Preparation: Isolate sGC enzyme from rat lung or platelets, or use recombinant human sGC.

  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM

      
      .
      
    • Substrate: 0.5 mM GTP.

    • Test Compound: 1BPPC (concentration range 0.1 nM – 10

      
      M).
      
    • Control: Sodium Nitroprusside (SNP) as positive control.

  • Reaction: Incubate at 37°C for 10 minutes.

  • Termination: Stop reaction with 50 mM EDTA.

  • Detection: Quantify cGMP using a cGMP Enzyme Immunoassay (EIA) kit.

  • Analysis: Plot log[concentration] vs. cGMP production to determine

    
    .
    
Protocol B: Opioid Receptor Binding (Safety/Selectivity Profiling)

Objective: Confirm lack of central opioid affinity (Negative Control).

  • Membrane Prep: Use CHO cells expressing human

    
    -Opioid Receptor (hMOR).
    
  • Radioligand: [³H]-DAMGO (0.5 nM).

  • Displacement:

    • Incubate membranes with radioligand and 1BPPC (10

      
      M fixed dose).
      
    • Incubate for 60 min at 25°C.

  • Filtration: Rapid filtration through GF/B glass fiber filters.

  • Counting: Measure radioactivity via liquid scintillation.

  • Criteria: If displacement is <50% at 10

    
    M, the compound is classified as having negligible affinity .
    

References

  • Biosynth. (2024).[2] this compound (1BPPC) Product Monograph. Retrieved from

  • PubChem. (2024). Compound Summary: this compound (CID 96576). National Library of Medicine. Retrieved from

  • Janssen, P. A., et al. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.
  • ChemIDplus. (2024).[3] RN: 61886-17-7.[1][3] U.S. National Library of Medicine.

1-Benzyl-4-phenylpiperidine-4-carboxylic acid safety and hazards information

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Hazard Mitigation in Drug Discovery[1]

Executive Summary & Chemical Identity

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 61886-17-7) is a critical intermediate in the synthesis of 4-phenylpiperidine opioids (e.g., pethidine/meperidine analogs) and nociceptin receptor ligands. While often classified as a chemical irritant, its structural homology to potent narcotics necessitates a handling protocol that exceeds standard GHS requirements. This guide provides a self-validating safety framework for researchers handling this scaffold.

Parameter Technical Specification
CAS Number 61886-17-7
IUPAC Name This compound
Synonyms N-Benzylnorpethidinic acid; 1-Benzyl-4-phenylisonipecotic acid
Molecular Formula C₁₉H₂₁NO₂
Molecular Weight 295.38 g/mol
Physical State Solid (White to off-white powder)
Solubility Low in water (zwitterionic); Soluble in DMSO, dilute acids/bases
Hazard Identification & Toxicology
2.1 GHS Classification (Self-Validated)

Based on current ECHA and supplier data, the substance is classified as WARNING .[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[6]

2.2 Structural Activity Relationship (SAR) & Pharmacophore Alert

Critical Insight: While the carboxylic acid moiety renders this specific molecule zwitterionic and limits blood-brain barrier (BBB) penetration compared to its esters, it retains the core 4-phenylpiperidine pharmacophore .[1] Metabolic esterification or synthetic modification can rapidly convert this intermediate into high-potency mu-opioid receptor agonists.[1]

Diagram 1: Opioid Scaffold SAR Analysis The following diagram illustrates the structural features that dictate the handling precautions.

SAR_Analysis Core 1-Benzyl-4-phenyl piperidine-4-carboxylic acid N_Sub N-Benzyl Group (Lipophilic Tail) Core->N_Sub Piperidine Piperidine Ring (Basic Center) Core->Piperidine Carboxyl C4-Carboxylic Acid (Polar/Zwitterionic) Core->Carboxyl Hazard_Opioid Potential Opioid Activity (If Esterified) N_Sub->Hazard_Opioid Receptor Binding Piperidine->Hazard_Opioid Pharmacophore Carboxyl->Hazard_Opioid Precursor Site Hazard_Irritant Mucosal Irritant (Zwitterion) Carboxyl->Hazard_Irritant Acidity/Polarity

Caption: SAR breakdown highlighting the transition risk from irritant (acid form) to potent opioid (ester form).[1]

Comprehensive Handling Protocol

Due to its status as a precursor to controlled substances, this compound should be handled under Occupational Exposure Band (OEB) 3 guidelines until specific potency data rules out bioactivity.[1]

3.1 Engineering Controls
  • Primary Containment: All weighing and open handling must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm).

  • HEPA Filtration: Recommended for exhaust if handling quantities >10g.

3.2 Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 (minimum) or P100Prevents inhalation of dust which may be pharmacologically active.
Hands Double Nitrile Gloves (0.11 mm min)"Tech-over-tech" double gloving allows outer glove removal upon contamination without skin exposure.[1]
Eyes Chemical Splash GogglesPrevents ocular absorption and irritation (H319).[1]
Body Tyvek Lab Coat (Wrist-fitted)Prevents particulate accumulation on street clothes.[1]
3.3 Experimental Workflow: Synthesis & Isolation

Diagram 2: Safe Handling Workflow This flowchart ensures a closed-loop safety system from receipt to waste disposal.

Safety_Workflow cluster_emergency Emergency Loop Receipt 1. Receipt & Quarantine (Verify CAS: 61886-17-7) Weighing 2. Weighing (Vented Balance/Hood) Receipt->Weighing Transfer Sealed Reaction 3. Reaction/Synthesis (Closed Vessel) Weighing->Reaction Dissolve Immediately Spill Spill Detected Weighing->Spill Workup 4. Purification (Avoid Dust Generation) Reaction->Workup Liquid Phase Waste 5. Waste Disposal (Segregated Incineration) Workup->Waste Contaminated Solvents Decon Wet Wipe/Neutralize Spill->Decon Do NOT Sweep Decon->Waste

Caption: Step-by-step containment workflow emphasizing dust suppression and immediate dissolution.

Emergency Response & Decontamination
4.1 Spill Cleanup (Solid Phase)

Do NOT dry sweep. Dry sweeping generates aerosols that can be inhaled.[1]

  • Evacuate the immediate area and allow dust to settle (2-3 mins).[1]

  • Don PPE: Double gloves, goggles, and respiratory protection.

  • Wet Method: Cover the spill with paper towels dampened with 10% Sodium Bicarbonate (neutralizes the carboxylic acid) or water.

  • Collection: Scoop the wet slurry into a hazardous waste bag.

  • Final Wash: Clean surface with soap and water; test pH to ensure neutrality.

4.2 First Aid[1]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1] Alert medical staff to potential opioid precursor exposure.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[3][6] Do not use ethanol (enhances absorption).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][6] Remove contact lenses.[3][4]

Regulatory & Compliance Context
  • Precursor Status: While this compound is not always explicitly scheduled, it is chemically related to Pethidine Intermediate C (1-methyl-4-phenylpiperidine-4-carboxylic acid).[1]

  • US DEA: Researchers should verify if this specific benzyl analog falls under "controlled substance analogue" provisions if intended for human consumption (not applicable in standard R&D, but relevant for legal storage).[1]

  • EU Reach: Registered as an intermediate. Ensure strictly controlled conditions (SCC) are documented.

References
  • PubChem. (2025).[2] this compound (Compound).[1][7][8] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: this compound. [Link][1]

  • Ho, G. D., et al. (2007).[1] Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027.[1][9] [Link]

Sources

discovery and history of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal molecule in the history of medicinal chemistry. While not a therapeutic agent itself, its synthesis was a critical step in the development of pethidine (meperidine), the first fully synthetic opioid analgesic. This document details the serendipitous discovery, the foundational synthetic methodologies, the crucial structure-activity relationships (SAR) that it helped to establish, and its enduring legacy as a precursor for a major class of analgesics. Aimed at researchers and drug development professionals, this guide synthesizes historical context with detailed chemical protocols and mechanistic insights.

Introduction: A Serendipitous Turn in Analgesic Research

The quest for potent and safe analgesics has been a central theme in medicine for centuries. For much of this history, research was dominated by the chemical modification of morphine, an alkaloid derived from the opium poppy.[1] However, the complex structure of morphine presented significant synthetic challenges. In the 1930s, a new paradigm emerged from an unexpected line of inquiry in Germany, leading to the synthesis of this compound and its famous ester, pethidine.

This discovery was not the result of a targeted program to find a morphine substitute. Instead, it was a product of serendipity. German chemist Otto Eisleb, working at IG Farbenindustrie, was attempting to synthesize novel anticholinergic agents, compounds that could act as antispasmodics.[2][3] His work focused on the simpler piperidine scaffold, a core component of atropine. During the pharmacological screening of these new compounds, Otto Schaumann uncovered a profound and unexpected analgesic effect in one of Eisleb's creations, the ethyl ester of 1-methyl-4-phenylpiperidine-4-carboxylic acid, which would be named pethidine (or meperidine in the United States).[2][4]

This finding was revolutionary. It demonstrated that potent opioid-like analgesia was not exclusive to the rigid, multi-ring structure of morphine. A much simpler, fully synthetic molecule based on a 4-phenylpiperidine core could achieve a similar effect. The precursor acid, this compound, thus stands as the progenitor of this new class of synthetic opioids, marking a pivotal shift in analgesic drug discovery.[5]

The Foundational Synthesis: From Simple Precursors to a Novel Scaffold

The original synthesis developed by Eisleb laid the groundwork for the production of pethidine and its analogues. The creation of the core intermediate, this compound, involves a multi-step process that builds the piperidine ring and installs the necessary functional groups. While various modifications exist, the classical approach highlights fundamental organic chemistry principles.

Experimental Protocol: The Classic Eisleb Synthesis Pathway

The synthesis begins with the construction of the N-benzylated piperidone ring, followed by the introduction of the phenyl and carboxyl groups at the 4-position.

Step 1: Synthesis of 1-Benzyl-4-piperidone This step often involves a Dieckmann condensation of an N,N-disubstituted aminodiester.

  • Rationale: The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings, making it ideal for creating the piperidone scaffold. The benzyl group serves as a stable protecting group for the nitrogen that can be manipulated or removed in later steps if needed.

  • Methodology:

    • N,N-bis(2-ethoxycarbonylethyl)benzylamine is prepared by reacting benzylamine with two equivalents of ethyl acrylate.

    • This diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene.

    • The base promotes an intramolecular condensation to form a β-keto ester intermediate.

    • Subsequent acidic workup followed by heating (hydrolysis and decarboxylation) removes the ester group at the 3-position, yielding 1-benzyl-4-piperidone.[6]

Step 2: Formation of the Nitrile Intermediate This is a crucial step where both the phenyl group and a precursor to the carboxylic acid (a nitrile group) are added in a Strecker-type synthesis.

  • Rationale: The reaction of a ketone (1-benzyl-4-piperidone) with a cyanide source and an amine (or ammonia) is a classic method for preparing α-aminonitriles. In this variation, the phenyl group is introduced concurrently.

  • Methodology:

    • 1-Benzyl-4-piperidone is reacted with potassium cyanide and benzylamine (or aniline in other variations) in a suitable solvent.

    • This forms 1-benzyl-4-phenylamino-4-cyanopiperidine. The cyano group and the phenylamino group are now installed at the critical 4-position.

Step 3: Hydrolysis to this compound The final step to obtain the target molecule is the hydrolysis of the nitrile.

  • Rationale: Acid- or base-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. Strong acidic conditions are typically employed to ensure complete conversion.

  • Methodology:

    • The nitrile intermediate from Step 2 is refluxed in a strong acid, such as concentrated hydrochloric or sulfuric acid.[7]

    • The reaction proceeds for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.

    • After cooling, the reaction mixture is neutralized to an appropriate pH to precipitate the product, this compound.[7]

    • The solid product is then collected by filtration, washed, and dried.

Synthesis Workflow Diagram

Synthesis_Pathway A Benzylamine + Ethyl Acrylate B N,N-bis(2-ethoxycarbonylethyl) benzylamine A->B Michael Addition C 1-Benzyl-4-piperidone B->C Dieckmann Condensation, Hydrolysis & Decarboxylation D 1-Benzyl-4-phenylamino -4-cyanopiperidine C->D Strecker Synthesis (KCN, PhNH2) E 1-Benzyl-4-phenylpiperidine -4-carboxylic acid D->E Acid Hydrolysis F Pethidine (Meperidine) E->F Esterification (Ethanol, H+)

Caption: Synthesis pathway of Pethidine from simple precursors.

Structure-Activity Relationship (SAR): Unlocking a New Pharmacophore

The discovery of pethidine's analgesic activity, stemming from the this compound scaffold, was a watershed moment for medicinal chemistry. It established that the piperidine ring, also present in morphine, was a key pharmacophoric element for opioid receptor interaction.[8][9] Extensive research into analogues of pethidine rapidly defined the structural requirements for analgesia in this chemical class.

Key SAR Insights:

  • The 4-Phenyl Group: This group is essential for activity. It is believed to mimic the phenolic ring of morphine, engaging in a critical interaction with the opioid receptor.[4]

  • The Piperidine Ring: This basic nitrogen-containing ring is fundamental. At physiological pH, the nitrogen is protonated, forming an ionic bond with an anionic residue (e.g., Aspartate) in the opioid receptor binding pocket, a key interaction for anchoring the ligand.[8]

  • The C4-Position Substituent: An ester group at this position, as in pethidine (ethyl ester), is optimal for analgesic potency. The parent carboxylic acid has significantly lower activity. This is likely due to improved bioavailability and ability to cross the blood-brain barrier.

  • The N-Substituent: The substituent on the piperidine nitrogen modulates potency and activity. While the initial intermediate has a benzyl group, replacing it with a small alkyl group like methyl (as in pethidine) enhances analgesic activity. Larger groups can sometimes lead to antagonist properties.[10]

Comparative Data of Key Pethidine Analogues
CompoundN-SubstituentC4-Ester GroupRelative Analgesic Potency (Morphine = 1)
Morphine-CH₃ (part of ring)-1
Pethidine-CH₃-COOEt~0.1 - 0.2
Prodine-CH₃-OCOEt~0.5
Anileridine-CH₂CH₂Ph-COOEt~2.5
Fentanyl-CH₂CH₂Ph(N-acyl)-~100

Note: Fentanyl is a more complex analogue but shares the 4-phenylpiperidine core, demonstrating the profound impact of N-substituent modification.

Pharmacophore Relationship Diagram

SAR_Diagram Core 1-Benzyl-4-phenylpiperidine -4-carboxylic acid (Precursor) Pethidine Pethidine (N-Methyl, C4-Ethyl Ester) Core->Pethidine Esterification & N-Demethylation/ Methylation Prodines Prodines (Reverse Esters) Pethidine->Prodines Isomeric Variation Bemidones Bemidones (C4-Ketone) Pethidine->Bemidones Functional Group Modification Fentanyls Fentanyl & Analogues (N-Acylanilino) Pethidine->Fentanyls Extensive Scaffold Modification

Caption: Relationship of the precursor to major analgesic families.

Legacy and Impact on Modern Drug Development

The synthesis of this compound and its subsequent conversion to pethidine had a profound and lasting impact on pharmaceutical science.

  • Birth of Fully Synthetic Opioids: It broke the reliance on opium alkaloids and demonstrated that potent analgesics could be designed and created entirely in the laboratory. This opened the floodgates to the development of numerous synthetic opioid families.[5]

  • A Prototypical Scaffold: The 4-phenylpiperidine core became a privileged scaffold in medicinal chemistry. It is the foundation not only for pethidine but for a vast family of analgesics, including diphenoxylate, loperamide, and the incredibly potent fentanyl series.[2]

  • Intermediate for Advanced Analgesics: Beyond its historical significance, the core structure remains a vital building block. For instance, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, a close derivative, is a key intermediate in the synthesis of the ultra-short-acting anesthetic analgesic, remifentanil.[11]

Conclusion

This compound holds a unique place in the annals of drug discovery. Born from a search for antispasmodics, its creation inadvertently provided the key to a new class of analgesics that would change the face of pain management. Its synthesis established a new, simpler pharmacophore for opioid activity, moving beyond the structural complexity of morphine. As a direct precursor to pethidine and the foundational structure for the entire 4-phenylpiperidine class of opioids, its discovery underscores the power of serendipity in science and the enduring value of synthetic chemistry in addressing critical medical needs. The principles learned from its development continue to inform the design of centrally acting drugs today.

References

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Pethidine . Wikipedia. [Link]

  • Pethidine - A Little Shot Of Something Not So Nice . AIMS. [Link]

  • Pethidine - WikiProjectMed . MDWiki. [Link]

  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • PETHIDINE . Chemistry Education - Homi Bhabha Centre for Science Education. [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs) . ScholarWorks@UNO. [Link]

  • Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future . Anesthesia & Analgesia. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series . Taylor & Francis Online. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents . Longdom Publishing. [Link]

  • Morphine . Wikipedia. [Link]

  • Class (68) Structure Activity Relationship (SAR) of Morphine Analogues | Medicinal Chemistry 01 . YouTube. [Link]

Sources

Methodological & Application

Application Note: HPLC Analysis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the High-Performance Liquid Chromatography (HPLC) analysis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 61886-17-7).[1][2][3]

This molecule is a critical zwitterionic intermediate often utilized in the synthesis of piperidine-based analgesics (structurally related to the Pethidine/Meperidine family) and as a research tool for soluble guanylate cyclase activation.[3] Its analysis presents specific challenges due to the simultaneous presence of a basic tertiary amine and an acidic carboxylic acid moiety.[3]

Introduction & Physicochemical Context

This compound is a pharmacological intermediate characterized by a piperidine ring substituted with a benzyl group at the nitrogen (N-1) and both a phenyl group and a carboxylic acid at the C-4 position.[1][2][3][4]

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • CAS Number: 61886-17-7[1][2][3][4]

  • Molecular Formula: C₁₉H₂₁NO₂[2][3][5]

  • Molecular Weight: 295.38 g/mol [2][3]

  • Solubility: Soluble in organic solvents (DCM, Methanol); limited solubility in water unless pH is adjusted.[3]

The Zwitterionic Challenge

The molecule possesses two ionizable groups:

  • Tertiary Amine (Piperidine N): Basic (pKa ≈ 8.5–9.5).[2][3]

  • Carboxylic Acid: Acidic (pKa ≈ 3.5–4.0).[2][3]

This creates a zwitterionic window between pH 4 and 8, where the molecule carries both positive and negative charges.[3] For HPLC retention, this charged state often leads to poor retention on C18 columns (dewetting) or secondary silanol interactions (peak tailing).[3]

Method Development Strategy: To achieve sharp peak shapes and reproducible retention, the pH must be controlled to force the molecule into a single dominant ionization state:

  • Strategy A (Low pH < 3.0): Acid is neutral (-COOH), Amine is protonated (-NH⁺).[2][3] The molecule behaves as a cation.[2][3] Recommended for standard silica-based C18 columns.[2][3]

  • Strategy B (High pH > 10.0): Acid is ionized (-COO⁻), Amine is neutral (-N).[2][3] The molecule behaves as an anion.[2][3] Requires hybrid-silica columns (e.g., Waters XBridge).

Method Development Decision Matrix

The following logic flow illustrates the selection process for the optimal stationary and mobile phases based on the analyte's ionic state.

MethodDevelopment Start Analyte: this compound (Zwitterionic) pH_Selection Select pH Strategy Start->pH_Selection Low_pH Low pH (< 3.0) (Protonated Amine / Neutral Acid) pH_Selection->Low_pH Standard Lab Setup High_pH High pH (> 10.0) (Neutral Amine / Ionized Acid) pH_Selection->High_pH Alternative Selectivity Column_Low Column: C18 or Phenyl-Hexyl (Standard Silica) Low_pH->Column_Low Column_High Column: Hybrid C18 (High pH Resistant) High_pH->Column_High MP_Low Mobile Phase: 0.1% H3PO4 or TFA Column_Low->MP_Low MP_High Mobile Phase: 10mM Ammonium Bicarbonate Column_High->MP_High Detection Detection: UV @ 210-220 nm (Weak Chromophore) MP_Low->Detection MP_High->Detection

Figure 1: Method Development Logic for Zwitterionic Piperidine Derivatives.

Protocol 1: Reversed-Phase HPLC-UV (QC & Purity)

Objective: Routine purity analysis and reaction monitoring. This method uses acidic conditions to suppress carboxylic acid ionization and ensure the amine is protonated, utilizing a "chaotropic" buffer or simple acid to minimize tailing.[3]

Instrument Configuration
  • System: HPLC with Binary Gradient Pump.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2][3]

  • Column Oven: 40°C (Elevated temperature reduces viscosity and improves mass transfer for amines).[2][3]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) , 4.6 × 150 mm, 3.5 µm or 5 µm.[2][3] (Recommended: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2))End-capped columns prevent secondary interactions with the protonated amine.[2][3]
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water Low pH (~2.[2][3]2) suppresses silanol activity and keeps the carboxylic acid neutral.[2][3]
Mobile Phase B Acetonitrile (HPLC Grade) Stronger eluent than Methanol; provides sharper peaks for aromatic compounds.[2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2][3]
Injection Vol. 5 - 10 µLDependent on sample concentration.[2][3]
Detection UV 215 nm (Primary), 254 nm (Secondary)215 nm captures the carbonyl and peptide-like bonds; 254 nm is specific to the phenyl/benzyl rings but less sensitive.
Gradient Program
Time (min)% Mobile Phase BDescription
0.010%Initial equilibration.
10.090%Linear gradient to elute the hydrophobic benzyl/phenyl core.[2][3]
12.090%Wash step.[2][3]
12.110%Return to initial conditions.[2][3]
17.010%Re-equilibration (Critical for reproducible retention).[2][3]
Sample Preparation[7][10][11][12]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of 50:50 Water:Acetonitrile . (Note: If solubility is an issue, dissolve in 100% Methanol first, then dilute).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[2][3]

Protocol 2: LC-MS/MS (Trace Analysis & Identification)

Objective: Forensic identification or trace impurity profiling.[2][3] Phosphoric acid is non-volatile and cannot be used; it is replaced with Formic Acid.[2][3]

Chromatographic Conditions (MS Compatible)
ParameterSpecification
Column Phenyl-Hexyl , 2.1 × 100 mm, 1.9 µm or 2.7 µm (Fused-Core).[2][3] (Rationale: Phenyl-Hexyl offers unique pi-pi selectivity for the two aromatic rings in the analyte).[2][3]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2][3]7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
MS Source ESI Positive Mode (M+H)⁺
Mass Spectrometry Parameters (Generic)
  • Precursor Ion: [M+H]⁺ = 296.16 m/z (Calculated based on MW 295.38).[2][3]

  • Key Fragments (MS/MS):

    • 91 m/z: Tropylium ion (Benzyl group cleavage).[2][3]

    • 174 m/z: Loss of Benzyl group + Carboxyl rearrangement.[2][3]

    • Note: Optimization of Collision Energy (CE) is required for specific instruments (typically 15–35 eV).[2][3]

System Suitability & Troubleshooting

Acceptance Criteria
  • Retention Time (RT): Standard deviation ≤ 2.0% over 5 injections.

  • Tailing Factor (Tf): ≤ 1.5 (Strict control required due to amine-silanol interactions).[2][3]

  • Theoretical Plates (N): > 5,000 (for 150mm column).[2][3]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary Silanol Interactions.1. Ensure Column is "End-capped". 2. Add 5-10 mM Triethylamine (TEA) to Mobile Phase A (competes for silanol sites).[2][3] 3. Increase column temperature to 45°C.
Split Peaks Sample Solvent Mismatch.The sample solvent is too strong (e.g., 100% MeOH).[3] Dilute sample with Mobile Phase A (Water/Acid).[2][3]
Retention Time Shift pH Instability.[2][3]The analyte is sensitive to pH near its pKa.[2][3] Ensure buffer pH is precisely adjusted (preferably < 2.5 or > 9.5).[2][3]
Low Sensitivity Incorrect Wavelength.[2][3]The carboxylic acid and isolated phenyl rings have weak absorbance at 254 nm.[2][3] Switch to 210–220 nm .

References

  • SIELC Technologies. (2018).[2][3][5] Separation of this compound on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • National Center for Biotechnology Information (NCBI). (2024).[2][3] PubChem Compound Summary for CID 96576: this compound.[2][3] PubChem.[2][3] Link[3]

  • United Nations Office on Drugs and Crime (UNODC). (2022).[2][3][6] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Contextual reference for piperidine precursor analysis). Link

  • Biosynth. (n.d.).[2][3] this compound Product Sheet. (Verification of chemical identity and research use). Link[1][3]

Sources

application in the development of novel opioid analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Selectivity Profiling for Next-Generation Biased Opioid Analgesics


-arrestin bias in 

-opioid receptor (MOR) ligands.

Abstract

The development of novel opioid analgesics has shifted from maximizing potency to optimizing functional selectivity (biased agonism). The therapeutic goal is to decouple analgesia (mediated by


 signaling) from adverse effects like respiratory depression and gastrointestinal dysfunction (historically linked to 

-arrestin recruitment). This Application Note provides a rigorous, self-validating workflow for profiling novel MOR ligands, utilizing the Black-Leff Operational Model to quantify bias factors.

CRITICAL SCIENTIFIC NOTE: While the "biased agonism" hypothesis drove the development of drugs like Oliceridine (TRV130), recent studies suggest that low intrinsic efficacy (partial agonism) may also explain the improved safety profiles of these compounds. This guide focuses on the technical characterization of bias, which remains the industry-standard screening metric, regardless of the downstream physiological interpretation.

Part 1: Target Validation & Signaling Mechanism

The


-opioid receptor (MOR) is a Class A GPCR. Upon ligand binding, the receptor undergoes a conformational change that triggers two distinct transduction pathways. The objective of "biased" drug design is to stabilize the receptor conformation that favors Path A over Path B.
Signaling Pathway Bifurcation

OpioidSignaling Ligand Biased Ligand (e.g., Oliceridine) MOR μ-Opioid Receptor (MOR) Ligand->MOR Binding Gi Gαi Protein Activation MOR->Gi Pathway A (Preferred) GRK GRK Phosphorylation MOR->GRK Pathway B (Avoided) cAMP cAMP Inhibition (↓ cAMP) Gi->cAMP Analgesia THERAPEUTIC: Analgesia cAMP->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin SideEffects ADVERSE: Resp. Depression Constipation Arrestin->SideEffects

Figure 1: Bifurcation of MOR signaling. Ideal biased ligands preferentially activate the Green pathway (


) while minimizing the Red pathway (

-arrestin).

Part 2: High-Throughput Screening Protocols

To calculate bias, you must generate concentration-response curves (CRCs) for both pathways using the same cell background if possible, or carefully matched cell lines.

Protocol A: Pathway (cAMP Inhibition Assay)

Rationale: MOR is


-coupled, meaning activation inhibits adenylate cyclase. To measure this, we must first artificially stimulate cAMP production (using Forskolin) and then measure the ligand's ability to suppress it.[1]

Method: Homogeneous Time-Resolved Fluorescence (HTRF) or GloSensor cAMP Assay.

Step-by-Step Workflow:

  • Cell Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing human MOR.

    • Critical: Starve cells (serum-free media) for 4 hours prior to assay to reduce basal GPCR activity.

  • Forskolin Optimization (The "Window" Check):

    • Why: Too much Forskolin masks the opioid inhibition; too little yields a poor signal-to-noise ratio.

    • Action: Run a Forskolin dose-response.[2] Select the concentration yielding 50-80% of maximal cAMP production (typically 2.5–5.0

      
      M).
      
  • Agonist Treatment:

    • Add the test ligand (10-point serial dilution) + Forskolin (fixed concentration).

    • Include DAMGO (synthetic enkephalin) as the Full Agonist Reference (defined as 100% efficacy).

    • Include Morphine as the Clinical Reference.

  • Incubation:

    • Incubate for 30 minutes at 37°C. (cAMP changes are rapid).

  • Detection:

    • Add lysis buffer containing detection antibodies (Anti-cAMP-Cryptate and cAMP-d2).

    • Read FRET signal after 60 mins.

  • Validation Control:

    • Pre-treat a subset of wells with Naloxone (10

      
      M). If the signal is not reversed, the effect is off-target.
      
Protocol B: -Arrestin Recruitment Assay

Rationale: This assay measures the physical recruitment of


-arrestin-2 to the receptor, often using Enzyme Fragment Complementation (EFC) (e.g., PathHunter).

Step-by-Step Workflow:

  • System Setup:

    • Cells express MOR tagged with a small enzyme fragment (ProLink™) and

      
      -arrestin tagged with the large fragment (EA).
      
  • Agonist Treatment:

    • Add test ligand (10-point serial dilution).

    • Crucial Difference: Do not add Forskolin.

  • Incubation (Kinetics Matter):

    • Incubate for 90 minutes at 37°C.

    • Expert Insight: Arrestin recruitment is kinetically slower than G-protein activation. Short incubations (<30 min) may yield false negatives for weak recruiters.

  • Detection:

    • Add detection reagents (cell lysis + substrate).[3]

    • Recruitment forces the two enzyme fragments together, generating chemiluminescence.

  • Data Normalization:

    • Normalize all data to the maximal response of DAMGO (100%).

Part 3: Data Analysis & Bias Quantification

Comparing


 values alone is scientifically flawed because it ignores system bias  (receptor reserve and signal amplification differences between the two assays). You must use the Black-Leff Operational Model  to calculate the Transduction Coefficient (

).[4]
The Operational Model Equation:


  • 
    : Effect
    
  • 
    : Maximal possible system response
    
  • 
    : Ligand dissociation constant
    
  • 
    : Transduction coefficient (Efficacy)
    
Calculation Steps:
  • Fit Data: Fit both cAMP and Arrestin CRCs to the operational model to derive

    
     for each ligand in each pathway.
    
  • Normalize to Reference: Subtract the reference (DAMGO) value from the test ligand value:

    
    
    
  • Calculate Bias Factor (

    
    ): 
    
    
    
    
Interpretation Table
Ligand TypeG-Protein

Arrestin

Bias FactorInterpretation
DAMGO 0.0 (Ref)0.0 (Ref)0.0Balanced (Full Agonist)
Morphine -0.2-0.1-0.1Balanced (High Potency)
Oliceridine -0.3-1.5+1.2 G-Protein Biased
Compound X -0.4-0.40.0Balanced (Partial Agonist)

Note: A positive Bias Factor (>1.0) indicates preference for the therapeutic G-protein pathway.[5][6]

Part 4: Validated Screening Workflow

This flowchart describes the decision matrix for progressing a compound from HTS to Lead Optimization.

ScreeningWorkflow Start Library Screening (10µM Single Point) Primary Primary Assay: cAMP Inhibition (Gi) Start->Primary HitCall >50% Inhibition? Primary->HitCall Secondary Secondary Profiling: Full Dose-Response (Gi + Beta-Arrestin) HitCall->Secondary Yes Discard Discard / Archive HitCall->Discard No Calc Bias Calculation (Operational Model) Secondary->Calc Decision Bias Factor > 1.0? Calc->Decision Safety In Vivo Safety Check (Respiratory/GI) Decision->Safety G-Protein Biased Decision->Discard Balanced/Arrestin Biased Lead Lead Candidate Safety->Lead

Figure 2: Screening funnel for biased opioid discovery. The critical "Go/No-Go" decision relies on the Bias Calculation derived from the paired in vitro assays.

References

  • Biased Agonism

    
    -Opioid Receptor: 
    
    • Review of the signaling mechanisms and the history of biased opioid development.
  • FDA Approval of Oliceridine (TRV130)

    • Details on the clinical mechanism and approval of the first biased ligand.[5]

  • Quantifying Ligand Bias (Operational Model)

    • The foundational method by Black & Leff for calcul
  • cAMP Assay Optimization for Gi-Coupled Receptors

    • Technical guide on optimizing Forskolin concentr
  • 
    -Arrestin Recruitment Protocols: 
    
    • Methodology for measuring arrestin recruitment using enzyme complementation.[7][8]

Sources

Application Note: Derivatization of 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid (BPPC) for Bioassays

[1]

Strategic Overview & Structural Logic

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (BPPC) is a critical pharmacophore scaffold in opioid research.[1] Structurally, it represents the "4-substituted piperidine" core found in high-potency analgesics such as Carfentanil and Lofentanil .[1] Unlike the Fentanyl core (which possesses a 4-anilino nitrogen), BPPC possesses a quaternary carbon at the 4-position substituted with a carboxylic acid.[1]

For bioassays, this molecule requires derivatization for two distinct purposes:

  • Pharmacological SAR (Structure-Activity Relationship): The free acid is generally zwitterionic and polar, limiting blood-brain barrier (BBB) penetration and receptor affinity.[1] Derivatization into esters or amides is required to restore lipophilicity and probe the Mu-Opioid Receptor (MOR) orthosteric binding pocket.[1]

  • Immunogenicity (Hapten Synthesis): The carboxylic acid serves as an ideal "chemical handle" for conjugation to carrier proteins (BSA/KLH).[1] This allows the generation of antibodies for ELISA development, crucial for detecting designer opioids in biological matrices.

Chemical Challenges

The C4 position is a quaternary center , creating significant steric hindrance around the carboxylic acid. Standard coupling protocols often suffer from low yields.[1] The protocols below utilize high-activity coupling reagents (HATU) or acid chloride intermediates to overcome this steric barrier.

Protocol A: Synthesis of Bioactive Amides (SAR Library Generation)

Objective: Convert BPPC into a lipophilic amide derivative to test receptor binding affinity. Mechanism: Activation of the sterically hindered carboxylic acid using HATU, followed by nucleophilic attack by a primary amine.

Materials
  • Substrate: this compound (BPPC)[1][2]

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Target Amine: Example: Aniline or Phenethylamine (for Fentanyl/Carfentanil mimicry).[1]

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve BPPC (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 10 minutes to deprotonate the carboxylic acid.

  • Coupling Agent: Add HATU (1.2 eq).[1] The solution should turn slightly yellow.[1] Stir for 30 minutes to form the activated O-7-azabenzotriazole ester.[1] Note: HATU is preferred over EDC/NHS here due to the steric bulk of the C4 quaternary center.

  • Amine Addition: Add the target amine (1.1 eq) dropwise.

  • Reaction: Stir at RT for 12–24 hours. Monitor by LC-MS (Target mass = BPPC mass + Amine mass - 18).[1]

  • Workup: Dilute with Ethyl Acetate. Wash 3x with 5% LiCl solution (to remove DMF), 1x with Sat.[1] NaHCO3, and 1x with Brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via Flash Column Chromatography (DCM:MeOH gradient).

Workflow Visualization

SAR_SynthesisBPPCBPPC (Acid)ActivationActivation(HATU/DIPEA)BPPC->ActivationIntermediateActive Ester(At-7-HOAt)Activation->Intermediate-H+ProductBioactive Amide(Analgesic Analog)Intermediate->Product+ AmineAmineTarget Amine(R-NH2)Amine->Product

Caption: Chemical pathway for overcoming steric hindrance at the C4 position to generate bioactive amides.

Protocol B: Bioconjugation for Immunoassay Development (Hapten-BSA)

Objective: Conjugate BPPC to Bovine Serum Albumin (BSA) to create an immunogen for antibody production. Application: Development of lateral flow strips or ELISA kits for detecting carfentanil-like precursors.[1]

Materials
  • Hapten: BPPC.[1]

  • Carrier Protein: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).[1]

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[1]

  • Buffer: MES Buffer (pH 5.5), PBS (pH 7.4).

  • Solvent: DMSO (for initial Hapten solubilization).[1]

Step-by-Step Methodology
  • Hapten Solubilization: Dissolve BPPC (5 mg) in 200 µL dry DMSO.

  • Activation (Step 1): Add EDC (1.5 eq) and NHS (1.5 eq) to the DMSO solution. Incubate for 45 minutes at RT with gentle shaking. This forms the semi-stable NHS-ester.[1]

  • Protein Preparation: Dissolve BSA (10 mg) in 2 mL of PBS (pH 7.4). Critical: Do not use Tris buffer, as its primary amines will compete with the protein.

  • Conjugation (Step 2): Add the activated Hapten-NHS solution dropwise to the BSA solution while vortexing gently.

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Purification: Desalt using a Spin Column (7K MWCO) or dialysis against PBS to remove unreacted hapten and byproducts.[1]

  • Validation: Verify conjugation via MALDI-TOF MS (look for mass shift in BSA peak) or SDS-PAGE (slight upward shift/smearing compared to native BSA).[1]

Workflow Visualization

BioconjugationAcidBPPC (Hapten)NHS_ActNHS Activation(EDC/NHS in DMSO)Acid->NHS_ActNHS_EsterActivated NHS-EsterNHS_Act->NHS_EsterConjugateImmunogen(BPPC-BSA)NHS_Ester->ConjugateAmide Bond Formation(Lysine residues)BSACarrier Protein(BSA/KLH)BSA->Conjugate

Caption: Two-step bioconjugation workflow converting BPPC into an immunogenic hapten.

Analytical Validation: GC-MS Derivatization

Objective: Confirm purity of the starting material or detect BPPC in biological samples. The free carboxylic acid is non-volatile and will not pass through a GC column without derivatization.[1]

Protocol: Trimethylsilylation (TMS)[1][3][4]
  • Sample Prep: Evaporate 50 µL of sample extract to dryness under Nitrogen.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL of anhydrous Pyridine (catalyst/solvent).

  • Reaction: Cap and heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Target Ion: Look for the M+72 peak (Molecular Weight of BPPC + 72 Da for the TMS group replacing H).

    • Fragment: Major fragment usually involves loss of the benzyl group or the COOTMS group.

Comparison of Derivatives
MethodReagentStabilityGC-MS SensitivityApplication
Silylation BSTFA / TMCSModerate (Moisture sensitive)HighGeneral QC / Impurity Profiling
Methylation BF3-MeOH / HeatHigh (Stable ester)ModerateStability Studies
Fluorination PFBB (Pentafluorobenzyl bromide)HighVery High (NCI mode)Trace Bioanalysis (Toxicology)

References

  • Janssen, P. A. J. (1965).[1] Process for preparing 1-benzyl-4-piperidylidene-phenyl-acetonitrile and derivatives.[1] U.S. Patent No.[1] 3,164,600.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Valdez, C. A., et al. (2014).[1] Synthetic Studies on the Fentanyl Analogues: A Survey of the 4-Anilidopiperidine Scaffold. ACS Chemical Neuroscience, 5(12), 1170–1183. Link[1]

  • RayBiotech. (n.d.).[1] Hapten-BSA Conjugation Kit Protocol.[1][3]Link[1]

  • Tsunoi, S., et al. (2020).[1][4] 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Journal of Analytical Science and Technology, 11, 18. Link

  • Leinco Technologies. (n.d.).[1] Fentanyl-BSA Conjugate Data Sheet.[1][5][6]Link[1]

1-Benzyl-4-phenylpiperidine-4-carboxylic acid as a precursor for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid as a Divergent Precursor [1][2]

Abstract

This compound (CAS 61886-17-7) represents a "privileged scaffold" in medicinal chemistry, serving as a critical branch point for the synthesis of mu-opioid receptor agonists, Neurokinin-1 (NK1) antagonists, and soluble guanylate cyclase (sGC) activators.[1][2] This guide outlines the synthetic utility of this precursor, detailing protocols for esterification, amidation, and chemoselective debenzylation.[3] Regulatory Note: The downstream metabolite 4-phenylpiperidine-4-carboxylic acid (Pethidinic Acid) is a controlled precursor in many jurisdictions (e.g., DEA Schedule II).[1][2]

Introduction: The 4-Phenylpiperidine Pharmacophore

The 4-phenylpiperidine moiety is a structural cornerstone in neuropharmacology.[1][2] The presence of the carboxylic acid at the C4 position, combined with the lipophilic benzyl protection at N1, renders this compound (BPPC) a highly versatile intermediate.[1][2]

  • Structural Significance: The C4 quaternary center constrains the phenyl ring in an equatorial or axial orientation depending on substitution, a feature critical for binding to G-Protein Coupled Receptors (GPCRs).[3]

  • Synthetic Divergence:

    • Path A (Esterification): Leads to pethidine (meperidine) analogs.[2][3]

    • Path B (Amidation): Generates non-peptide NK1 antagonists and sGC activators.[2]

    • Path C (Debenzylation): Yields the free secondary amine for scaffold diversification.[2]

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis capabilities starting from BPPC.

BPPC_Pathways BPPC 1-Benzyl-4-phenylpiperidine- 4-carboxylic Acid (Starting Material) Ester Ethyl Ester Derivative (Opioid Pharmacophore) BPPC->Ester Fischer Esterification (EtOH, H2SO4) Amide Carboxamide Derivative (NK1 Antagonists / sGC Activators) BPPC->Amide Amide Coupling (HATU, DIPEA, R-NH2) FreeAmine 4-Phenylpiperidine-4-carboxylic Acid (Pethidinic Acid) BPPC->FreeAmine Pd/C Hydrogenolysis (H2, MeOH) Target1 Pethidine/Meperidine Analogs Ester->Target1 N-Debenzylation & Methylation Target2 Scaffold Diversification (N-Alkylation) FreeAmine->Target2 Reductive Amination

Figure 1: Synthetic divergence from the BPPC scaffold.[1][2] Red nodes indicate controlled precursors requiring regulatory compliance.[2][3]

Experimental Protocols

Protocol A: Fischer Esterification (Synthesis of Opioid Precursors)

Objective: To convert the carboxylic acid to an ethyl ester, increasing lipophilicity and blood-brain barrier (BBB) permeability.[1][2][3]

Reagents:

  • BPPC (1.0 eq)[2][3]

  • Absolute Ethanol (Solvent/Reactant)[2][3]

  • Thionyl Chloride (SOCl₂) or Conc.[2] H₂SO₄ (Catalyst)[2][3]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Dissolution: Dissolve BPPC (10 mmol) in absolute ethanol (50 mL).

  • Activation:

    • Method A (Acid Catalysis): Add conc. H₂SO₄ (1.0 mL) dropwise.

    • Method B (Acyl Chloride - Preferred): Cool to 0°C. Add SOCl₂ (15 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The acid spot (Rf ~0.[2]1) should disappear, replaced by the ester (Rf ~0.6).[2][3]

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in ice-cold water (50 mL). Basify to pH 9 with saturated NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry combined organics over MgSO₄ and concentrate.

  • Yield: Expect 85–92% as a viscous oil or low-melting solid.[1][2]

Protocol B: Amide Coupling (Synthesis of NK1 Antagonist Scaffolds)

Objective: To couple the sterically hindered C4-carboxylic acid with amines without racemization or harsh conditions.[1][2]

Reagents:

  • BPPC (1.0 eq)[2][3]

  • Target Amine (1.1 eq)[2][3]

  • HATU (1.2 eq) - Selected for high efficiency with hindered acids.[1][2]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[2][3]

  • DMF (Dimethylformamide) (Anhydrous)[2][3]

Procedure:

  • Activation: In a dry flask under Argon, dissolve BPPC (5 mmol) in DMF (15 mL). Add DIPEA (15 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (6 mmol). The solution typically turns yellow.[2] Stir for 10 minutes to form the activated ester.

  • Addition: Add the Target Amine (5.5 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 12–16 hours.

  • Quench: Dilute with EtOAc (100 mL) and wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO₃, and Brine.[3]

  • Purification: Flash column chromatography is usually required due to the non-volatile nature of urea byproducts from coupling agents.[2]

Protocol C: Catalytic Debenzylation (N-Deprotection)

Critical Note: This step generates 4-phenylpiperidine-4-carboxylic acid (Pethidinic Acid), a Schedule II controlled substance in the US.[1][2] Ensure DEA/local regulatory authorization before proceeding.[1][2]

Reagents:

  • This compound (or its ester)[1][2][4]

  • Pd/C (10% wt loading)[2][3]

  • Methanol or Ethanol[1][2][3]

  • Hydrogen Gas (Balloon or Parr Shaker)[2][3]

Procedure:

  • Safety Check: Purge all glassware with Nitrogen to prevent ignition of Pd/C.[2]

  • Preparation: Suspend the substrate (5 mmol) in Methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass).[2]

  • Hydrogenation:

    • Atmospheric Pressure:[3] Attach a H₂ balloon. Stir vigorously for 12–24 hours.

    • High Pressure (Faster):[2][3] Use a Parr shaker at 40 psi for 4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out (pyrophoric hazard).[3]

  • Isolation: Concentrate the filtrate. The product is often isolated as the hydrochloride salt by treating with HCl/Dioxane.

Comparative Data: Solvent Effects on Yield

The following table summarizes optimization data for the esterification step (Protocol A), highlighting the importance of water removal.

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Notes
Ethanol (Abs) H₂SO₄78 (Reflux)878%Equilibrium limits yield.[1][2]
Ethanol + Toluene p-TsOH85 (Azeotrope)688%Dean-Stark trap used.[1][2]
Ethanol SOCl₂0 -> 78494% In situ acyl chloride formation drives completion.[1][2]
Methanol HCl (gas)65 (Reflux)1282%Methyl ester formation (slower).[2][3]

Regulatory & Safety Compliance

Controlled Substance Precursor Warning: While this compound is a commercial building block, it is chemically one step away from Pethidine Intermediate C (Pethidinic Acid) .[1][2]

  • USA: Conversion to the N-H acid triggers Schedule II status under the Controlled Substances Act (CSA).

  • Global: Monitor UN Single Convention on Narcotic Drugs compliance.[2]

  • Handling: Treat as a potent bioactive intermediate.[1][2][5] Use full PPE (gloves, goggles, fume hood) to prevent inhalation of dusts, which may have opioid-like activity.[1][3]

References

  • Biosynth. (2023).[2] this compound (IB57902) Product Data.[1][2][4][6]Link[2][3]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 96576, this compound.[1][2]Link[2][3]

  • Chemistry Steps. (2021). Synthesis of Pethidine (Meperidine).[2][7]Link

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid.[1][2][8]Link[2][3]

  • World Health Organization. (2020).[2] List of Narcotic Drugs under International Control (Yellow List).[2]Link[2][3]

Sources

laboratory preparation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Laboratory Synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

This compound is a key organic intermediate, primarily recognized as a precursor in the synthesis of various pharmaceuticals, most notably the potent synthetic opioid analgesic, Pethidine (also known as Meperidine)[1][2]. The rigid 4-phenylpiperidine core is a crucial pharmacophore for a range of centrally acting agents[3][4]. The benzyl group serves as a common and effective protecting group for the piperidine nitrogen, which can be readily removed via hydrogenolysis if required for subsequent synthetic transformations[5].

This document provides a detailed, research-grade protocol for the . It is intended for an audience of researchers, medicinal chemists, and drug development professionals. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis.

Overall Synthetic Strategy

The synthesis is typically approached as a two-stage process. The first stage involves the construction of the core piperidine ring system through a cyclization reaction. The second stage focuses on the chemical transformation of a nitrile functional group into the target carboxylic acid.

  • Stage 1: Piperidine Ring Formation. This is achieved by reacting N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile (benzyl cyanide) in the presence of a strong base. This reaction efficiently constructs the 1-benzyl-4-phenyl-4-cyanopiperidine intermediate.

  • Stage 2: Nitrile Hydrolysis. The cyano group of the intermediate is hydrolyzed under harsh acidic conditions to yield the final product, this compound.

The complete synthetic pathway is illustrated below.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Stage 1: Cyclization cluster_2 Stage 2: Hydrolysis A N,N-bis(2-chloroethyl)benzylamine C 1-Benzyl-4-cyano-4-phenylpiperidine A->C  Strong Base  (e.g., NaNH₂) B Phenylacetonitrile B->C D 1-Benzyl-4-phenylpiperidine- 4-carboxylic acid C->D  Conc. H₂SO₄ or HCl  Heat (Reflux)

Caption: Overall two-stage synthesis of the target compound.

Part 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine

Principle and Mechanism

This reaction is a classic example of a double alkylation to form a heterocyclic ring. The mechanism proceeds as follows:

  • Deprotonation: A strong base, such as sodium amide (NaNH₂), abstracts the acidic α-proton from phenylacetonitrile. This creates a resonance-stabilized carbanion (a potent nucleophile).

  • Nucleophilic Attack (SN2): The carbanion attacks one of the electrophilic carbons of an N,N-bis(2-chloroethyl)benzylamine molecule, displacing a chloride ion in an SN2 reaction.

  • Intramolecular Cyclization (SN2): The newly formed intermediate undergoes a second, intramolecular SN2 reaction. The nitrogen atom's lone pair could also participate, but the cyclization driven by the carbanion is the key ring-forming step to create the piperidine structure.

This one-pot reaction efficiently assembles the key intermediate[1][2][6].

Experimental Protocol

Table 1: Reagents and Materials for Stage 1

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
N,N-bis(2-chloroethyl)benzylamine232.1578.5 g0.338Corrosive and toxic. Handle with extreme care in a fume hood.
Phenylacetonitrile (Benzyl Cyanide)117.1539.8 g0.340Toxic. Handle in a fume hood.
Sodium Amide (NaNH₂)39.0127.3 g0.700Reacts violently with water. Handle under inert atmosphere.
Toluene92.14500 mL-Anhydrous grade recommended.
Diethyl Ether74.12As needed-For extraction and washing.
Saturated Sodium Bicarbonate Solution (aq.)-As needed-For work-up.
Brine (Saturated NaCl solution)-As needed-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-For drying organic phase.
Round-bottom flask (1 L), Reflux condenser, Dropping funnel, Magnetic stirrer, Heating mantle, Inert atmosphere setup (Nitrogen/Argon)---Standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a 1 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for an inert gas (N₂ or Ar). Ensure all glassware is thoroughly dried.

  • Initial Charge: Add sodium amide (27.3 g) and anhydrous toluene (150 mL) to the flask. Begin stirring under a positive pressure of inert gas.

  • Addition of Phenylacetonitrile: Dissolve phenylacetonitrile (39.8 g) in anhydrous toluene (100 mL) and add it dropwise to the stirred suspension of sodium amide over 30 minutes. An exothermic reaction may occur; maintain the temperature around 25-30 °C using a water bath if necessary.

  • Formation of Nucleophile: After the addition is complete, heat the mixture to 50-60 °C and stir for one hour to ensure complete formation of the carbanion.

  • Addition of Alkylating Agent: Dissolve N,N-bis(2-chloroethyl)benzylamine (78.5 g) in anhydrous toluene (250 mL). Add this solution dropwise to the reaction mixture over 90 minutes.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding 100 mL of water. Extreme caution is advised as unreacted sodium amide will react violently with water, producing ammonia gas. This step must be performed in an efficient fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 100 mL).

  • Washing: Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, 1-Benzyl-4-cyano-4-phenylpiperidine, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Part 2: Hydrolysis of 1-Benzyl-4-cyano-4-phenylpiperidine

Principle and Mechanism

The conversion of a nitrile to a carboxylic acid under acidic conditions is a robust but often challenging transformation requiring harsh conditions. The generally accepted mechanism involves:

  • Protonation: The nitrile nitrogen is protonated by the strong acid, making the carbon atom more electrophilic.

  • Nucleophilic Attack by Water: A water molecule attacks the nitrile carbon.

  • Tautomerization: A series of proton transfers results in the formation of a carboxamide intermediate.

  • Amide Hydrolysis: The carboxamide is then further hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium salt.

This hydrolysis can be slow, and sometimes the amide intermediate can be isolated[7][8]. For complete conversion to the carboxylic acid, prolonged heating in concentrated acid is typically necessary[9][10].

Experimental Protocol

Table 2: Reagents and Materials for Stage 2

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
1-Benzyl-4-cyano-4-phenylpiperidine276.3750 g0.181From Stage 1.
Concentrated Sulfuric Acid (H₂SO₄, 98%)98.08250 mL-Extremely corrosive. Handle with extreme care.
Crushed Ice / Deionized Water-As needed-For work-up.
Concentrated Ammonium Hydroxide (aq.)-As needed-For pH adjustment. Pungent odor.
Round-bottom flask (500 mL), Reflux condenser, Heating mantle, Large beaker (2 L)---Standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, place the 1-Benzyl-4-cyano-4-phenylpiperidine (50 g).

  • Addition of Acid: Perform this step in a fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles). Slowly and carefully add concentrated sulfuric acid (250 mL) to the flask with stirring. The addition is highly exothermic; use an ice bath to control the temperature.

  • Reaction: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 120-130 °C. Maintain this temperature with stirring for 12-20 hours[9][10]. The reaction progress can be monitored by taking small aliquots, quenching them in water, and analyzing by TLC or LC-MS.

  • Work-up (Precipitation): Prepare a large beaker (2 L) with a significant amount of crushed ice (approx. 1 kg). After cooling the reaction mixture to room temperature, pour it slowly and carefully onto the crushed ice with vigorous stirring. A white precipitate of the product should form.

  • pH Adjustment: Cool the aqueous suspension in an ice bath. Slowly add concentrated ammonium hydroxide to neutralize the solution. The product is amphoteric; adjust the pH carefully to its isoelectric point (typically pH 4-7) to maximize precipitation[9]. Monitor the pH with pH paper or a calibrated pH meter.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to remove any trapped inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Table 3: Analytical Data for this compound

Analysis MethodExpected Result
Appearance White to off-white crystalline solid[11].
Melting Point ~131-133 °C (uncorrected)[7].
1H NMR Peaks corresponding to aromatic protons (phenyl and benzyl groups), the benzylic methylene protons, and the piperidine ring protons. The carboxylic acid proton will be a broad singlet.
13C NMR Peaks for the carboxylic acid carbonyl, aromatic carbons, benzylic carbon, and piperidine ring carbons.
IR Spectroscopy Characteristic peaks for O-H stretch (broad, ~2500-3300 cm-1), C=O stretch (~1700 cm-1), and aromatic C-H stretches.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₉H₂₁NO₂ (m/z = 295.16).
HPLC A single major peak indicating high purity when analyzed by a suitable reverse-phase method[12].

Workflow and Logic Diagram

This diagram illustrates the logical flow of the entire process, from pre-synthesis checks to final product validation.

Experimental_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Hydrolysis cluster_analysis Analysis reagent_prep Reagent & Glassware Prep (Anhydrous Conditions) cyclization Cyclization Reaction: N,N-bis(2-chloroethyl)benzylamine + Phenylacetonitrile reagent_prep->cyclization safety_check Safety Assessment (Fume Hood, PPE) safety_check->cyclization workup1 Aqueous Work-up & Extraction cyclization->workup1 purify1 Purification of Intermediate (Recrystallization) workup1->purify1 hydrolysis Nitrile Hydrolysis (Conc. H₂SO₄, Heat) purify1->hydrolysis Intermediate Product workup2 Quench on Ice & Neutralization (pH 4-7) hydrolysis->workup2 isolate Filtration & Washing workup2->isolate dry Vacuum Drying isolate->dry characterize Product Characterization (NMR, MS, IR, MP) dry->characterize Final Product purity Purity Check (HPLC) characterize->purity

Caption: Comprehensive workflow from preparation to analysis.

References

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • This compound | 61886-17-7. Biosynth.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Design and Synthesis of 4Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • PETHIDINE.
  • 1-Benzylpiperidine-4-Carboxylic acid. ChemBK.
  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Pethidine. Wikipedia.
  • Synthesis of Pethidine aka Meperidine. Chemistry Steps.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • This compound. SIELC Technologies.
  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem.com.

Sources

Mass Spectrometry Analysis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid: A Detailed Guide to Method Development and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid using mass spectrometry. Recognizing the importance of this compound scaffold in medicinal chemistry and drug development, we present a detailed protocol centered on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We delve into the rationale behind methodological choices, from ionization technique selection to chromatographic conditions, and provide an expert interpretation of the compound's predictable fragmentation patterns. This note is designed to equip researchers, analytical scientists, and drug development professionals with a robust, self-validating methodology for the confident identification and characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound is a substituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals, including analgesics and psychoactive agents.[1] As a key intermediate or final compound in synthetic pathways, its unambiguous identification and purity assessment are critical for ensuring the safety and efficacy of potential drug candidates.[2][3]

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. However, the unique chemical nature of this molecule—possessing a tertiary amine, a carboxylic acid, and multiple aromatic rings—requires a carefully optimized analytical approach. This guide will focus on the most effective strategy: coupling High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).

Physicochemical Profile and Its Analytical Implications

A foundational understanding of the analyte's properties is paramount for method development.

PropertyValueSource
Molecular Formula C₁₉H₂₁NO₂[4]
Average Molecular Weight 295.4 g/mol [4]
Monoisotopic (Exact) Mass 295.15723 Da[4]
CAS Number 61886-17-7[4]

The presence of both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group makes the molecule zwitterionic at neutral pH. This polarity profile dictates the choice of analytical technique.

Rationale for Analytical Strategy: LC-MS vs. GC-MS

3.1. The Case for Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the superior technique for this analyte. The compound's polarity and molecular weight are well-suited for reverse-phase chromatography coupled with "soft" ionization techniques.[5] Electrospray Ionization (ESI) is particularly effective as it allows for the ionization of molecules directly from a liquid phase with minimal fragmentation, preserving the crucial molecular ion for subsequent analysis.[6] Given the basicity of the piperidine nitrogen, ESI in positive ion mode is the logical choice, as it facilitates the formation of a stable protonated molecule, [M+H]⁺.[7][8]

3.2. The Limitations of Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis by GC-MS is challenging for this compound. The carboxylic acid functional group imparts low volatility and can lead to poor thermal stability, causing degradation in the hot GC injector port rather than clean volatilization. While GC-MS is a powerful tool for many synthetic opioids and piperidine analogs, it would necessitate a chemical derivatization step—such as silylation—to mask the polar carboxylic acid group and increase volatility.[9] This adds complexity, time, and potential for analytical variability to the workflow.

Core Principles and Predicted Fragmentation Behavior

4.1. Ionization: Electrospray in Positive Mode

In ESI, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer. For our analyte, the acidic mobile phase conditions (containing formic acid) ensure the piperidine nitrogen is readily protonated, yielding a strong signal for the precursor ion at m/z 296.16 ([C₁₉H₂₁NO₂ + H]⁺).

4.2. Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

The true power of this method lies in tandem mass spectrometry (MS/MS), where the precursor ion ([M+H]⁺) is isolated, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is a highly specific fingerprint of the molecule's structure.[10] Based on established fragmentation rules for similar structures, we can predict the primary fragmentation pathways.

  • α-Cleavage and Benzyl Cation Formation: The most characteristic fragmentation is the cleavage of the C-N bond between the piperidine ring and the benzyl group. This results in the formation of the highly stable benzyl cation (which often rearranges to the even more stable tropylium ion) at m/z 91 .[11] This is an extremely common and diagnostic fragment for N-benzyl compounds.

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a classic fragmentation pathway for such compounds, leading to a fragment ion by losing 44 Da.[12][13]

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage. This often involves α-cleavage adjacent to the nitrogen, leading to the loss of substituents or ring-opening pathways.[7]

The following diagram illustrates these key fragmentation events.

G M [M+H]⁺ m/z 296.16 frag1 Tropylium Ion m/z 91.05 M->frag1 Loss of C₁₂H₁₄NO₂ radical frag2 [M+H - CO₂]⁺ m/z 252.17 M->frag2 Loss of CO₂ frag3 Piperidine Core Fragment m/z 205.11 M->frag3 Loss of Benzyl group frag4 Phenylpiperidine Fragment m/z 160.11 frag3->frag4 Loss of COOH radical

Caption: Predicted MS/MS fragmentation of protonated this compound.

Detailed Application Protocol: LC-MS/MS Method

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

5.1. Experimental Workflow

workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis prep Dissolve standard in Methanol (1 mg/mL stock). Dilute to working concentration (e.g., 1 µg/mL) in Mobile Phase A. lc Inject sample onto C18 Reverse-Phase Column. Gradient Elution. prep->lc ms ESI Positive Ion Mode lc->ms msms Full Scan (m/z 100-500) Product Ion Scan of m/z 296.16 ms->msms data Confirm Retention Time. Verify Precursor Ion Mass. Match MS/MS Fragments. msms->data

Caption: Overall workflow for the LC-MS/MS analysis of the target compound.

5.2. Reagents and Materials

  • This compound reference standard

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • LC-MS grade Formic Acid (≥99%)

  • LC-MS grade Methanol

5.3. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final concentration of 1 µg/mL for method development.

5.4. Liquid Chromatography (LC) Parameters

ParameterRecommended ConditionRationale
LC System UHPLC or HPLC SystemProvides necessary resolution and reproducibility.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmIndustry standard for retaining moderately polar to nonpolar compounds.[3][7]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and is MS-compatible.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 5 min; Hold at 95% B for 2 min; Re-equilibrate at 5% B for 3 minA standard gradient to ensure elution and column cleaning.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.[7]
Injection Vol. 2 µLMinimizes peak distortion while providing sufficient analyte.

5.5. Mass Spectrometry (MS) Parameters

ParameterRecommended ConditionRationale
MS System Triple Quadrupole or Q-TOF MSProvides capability for MS/MS fragmentation.
Ionization Source Electrospray Ionization (ESI)Optimal for polar, non-volatile molecules.[6]
Polarity PositiveThe basic piperidine nitrogen is readily protonated.[7]
Scan Mode Full Scan (for identification); Product Ion Scan (for confirmation)Full scan identifies the precursor; product ion scan confirms identity via fragmentation.
Mass Range m/z 100 - 500Covers the precursor ion and expected fragments.
Precursor Ion m/z 296.16The [M+H]⁺ ion of the analyte.
Capillary Voltage 3.5 kVTypical voltage to establish a stable electrospray.
Source Temp. 150 °CAssists in desolvation without causing thermal degradation.
Desolvation Temp. 350 °CEnsures complete solvent evaporation from droplets.
Collision Energy 20-40 eV (Ramp)Energy applied to induce fragmentation; ramping helps capture a wide range of product ions.

Data Interpretation and System Validation

  • Identification: The primary identification is achieved by matching the retention time of the peak in the sample chromatogram with that of a certified reference standard.

  • Confirmation: Unambiguous confirmation is provided by the mass spectrometric data. The analyte must show a signal at m/z 296.16 in the full scan mass spectrum. Furthermore, the MS/MS spectrum obtained from this precursor must contain the expected diagnostic product ions, most notably the tropylium ion at m/z 91.[14]

  • Quantification: For quantitative applications, a calibration curve should be constructed by analyzing a series of known concentrations of the reference standard. The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) must be established according to regulatory guidelines.[2][3]

Conclusion

The LC-ESI-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust protocol for the analysis of this compound. By leveraging the inherent strengths of modern mass spectrometry and understanding the predictable fragmentation chemistry of the molecule, researchers can achieve confident structural confirmation and accurate quantification. This self-validating system, grounded in established scientific principles, serves as an essential tool for quality control in both academic research and the pharmaceutical industry.

References

  • This compound - SIELC Technologies. (2018). Available at: [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. - ResearchGate. Available at: [Link]

  • Mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (2024). Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. Available at: [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. (2022). Available at: [Link]

  • 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | C19H21NO2 | CID 96576 - PubChem. Available at: [Link]

  • Evaluation of portable gas chromatography-mass spectrometry (GC-MS) for the analysis of fentanyl, fentanyl analogs, and other synthetic opioids - PubMed. (2023). Available at: [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF - ResearchGate. (2007). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. Available at: [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024). Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. (2020). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Advisory: This guide addresses the synthesis of the 4-phenyl variant (carbon-linked), distinct from the 4-anilino variant (nitrogen-linked, fentanyl precursor). While the piperidine ring construction is similar, the hydrolysis kinetics differ significantly due to the quaternary carbon at the 4-position.

The Core Challenge

The synthesis involves two primary bottlenecks that degrade yield:

  • The Eisleb Cyclization: Competition between ring closure (desired) and polymerization/dimerization (tars).

  • Steric Hydrolysis: Converting the nitrile at the crowded C4 position (quaternary center) to a carboxylic acid is kinetically difficult, often requiring conditions that risk decarboxylation.

Route Comparison
RouteReagentsYield PotentialRisk ProfileRecommendation
A. Sodamide (Classic) NaNH₂, Toluene50-57%High: Fire/Explosion hazard; Ammonia off-gassing.Use only if strictly required by SOP.
B. PTC (Modern) 50% NaOH, TEBA, Toluene60-65%Medium: Safer, easier workup, slightly higher yield.Recommended for scale-up.

Module 1: The Cyclization Phase (Ring Construction)

Objective: Maximize the formation of 1-benzyl-4-phenylpiperidine-4-carbonitrile while minimizing morpholine by-products.

Protocol Optimization (Phase Transfer Catalysis Method)

Standard Eisleb reactions use NaNH₂, but Phase Transfer Catalysis (PTC) offers better thermal control and yield.

Reagents:

  • Phenylacetonitrile (Benzyl cyanide)

  • N,N-Bis(2-chloroethyl)benzylamine (Warning: Vesicant/Blister Agent)[1][2]

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or TBAB

  • Base: 50% NaOH (aq)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve Phenylacetonitrile (1.0 eq) and Bis-chloro amine (1.1 eq) in Toluene.

  • Catalyst Addition: Add TEBA (1-2 mol%).

  • Initiation: Add 50% NaOH dropwise with vigorous stirring.

    • Critical Checkpoint: The reaction is exothermic. Maintain internal temperature between 60-70°C . Exceeding 75°C promotes polymerization.

  • Digestion: Stir at 70°C for 3-5 hours.

  • Quench: Dilute with water, separate organic layer.

Troubleshooting the Cyclization
Symptom Probable Cause Corrective Action
Low Yield / Tar Formation Temperature spike during base addition.Use a jacketed reactor. Add NaOH slower. Ensure stirring is >300 RPM to maximize interfacial surface area (PTC requirement).
High "Morpholine" Impurity Hydrolysis of the bis-chloro amine.Ensure the bis-chloro amine is dry before use. Water in the organic phase before PTC initiation promotes internal cyclization to N-benzylmorpholine.
Incomplete Conversion Catalyst poisoning or degradation.Refresh TEBA catalyst. Ensure NaOH concentration is >45% (high ionic strength is required for effective PTC).

Module 2: The Hydrolysis Phase (The Bottleneck)

Objective: Convert the sterically hindered nitrile to carboxylic acid without decarboxylation.

The Steric Barrier

The nitrile is attached to a quaternary carbon (bonded to the piperidine ring and a phenyl ring). Standard hydrolysis (boiling HCl) is often insufficient.

Recommended Protocol: Sulfuric Acid Step-Up

Reagents: H₂SO₄ (70-80%), Water.[3][4]

  • Solvation: Dissolve the nitrile in 75% H₂SO₄.

    • Why 75%? 98% H₂SO₄ causes charring/sulfonation of the phenyl ring. <60% is too slow.

  • Thermal Ramp:

    • Heat to 100°C for 1 hour (forms the Amide intermediate).

    • Raise to 140-150°C for 8-12 hours (Hydrolysis to Acid).

  • Monitoring: Monitor via HPLC. Look for the disappearance of the Amide peak.

    • Warning: If the temperature exceeds 160°C, you will observe a new peak: 1-benzyl-4-phenylpiperidine (Decarboxylated product).

Alternative: High-Temp Alkaline Hydrolysis (KOH/Glycol)

If acid sensitivity is observed (sulfonation), switch to:

  • System: KOH (excess) in Ethylene Glycol.

  • Temp: Reflux at 150-160°C.

  • Benefit: Glycol raises the boiling point beyond water's limit, driving the reaction without the charring risk of H₂SO₄.

Module 3: Isolation & Purification

Objective: Recover the product from the harsh hydrolysis matrix.

The Isoelectric Point (pI) Technique

The product is an amino acid (zwitterion). It is soluble in strong acid and strong base but insoluble at its pI.

  • Quench: Pour the hot H₂SO₄ mixture onto crushed ice (Exothermic!).

  • Neutralization: Slowly add concentrated Ammonium Hydroxide (NH₄OH) or 50% NaOH.

  • The Drop: Monitor pH strictly.

    • pH < 3: Soluble (Cationic form).

    • pH > 10: Soluble (Anionic/Carboxylate form).

    • Target pH: 6.5 - 7.5 .

  • Precipitation: The white solid will precipitate at this pH range. Filter and wash with cold water.

Purification Table
MethodPurity TargetYield LossNotes
pI Precipitation 95-98%<5%Most efficient. Requires precise pH control.
Recrystallization >99%10-15%Solvent: Ethanol/Water (80:20).
HCl Salt Formation >99.5%5-10%Dissolve base in dry ether, bubble HCl gas.

Process Visualization

Reaction Workflow & Critical Control Points

G Start Phenylacetonitrile + Bis-chloro amine Cyclization Cyclization (Eisleb) Control: Temp < 75°C Start->Cyclization PTC (NaOH/TEBA) Nitrile Intermediate: Nitrile Cyclization->Nitrile Yield: ~60-65% Hydrolysis Hydrolysis 75% H2SO4 @ 140°C Nitrile->Hydrolysis Steric Barrier Quench Ice Quench + Neutralization Hydrolysis->Quench Careful! Product 1-Benzyl-4-phenyl piperidine-4-COOH Hydrolysis->Product Risk: Decarboxylation if T > 160°C Isolation Isolation pH 6.5-7.5 (pI) Quench->Isolation Precipitation Isolation->Product Filter/Dry

Caption: Workflow illustrating the critical temperature thresholds and pH checkpoints for maximizing yield.

Frequently Asked Questions (FAQs)

Q: My hydrolysis reaction turned black and yield is <20%. What happened? A: You likely used 98% (Concentrated) H₂SO₄ or heated it too fast. The high concentration sulfonates the phenyl ring and chars the amine. Dilute your acid to 70-75% before starting and ramp temperature slowly.

Q: I see a large peak in HPLC just before the product during cyclization. A: This is likely the N-benzylmorpholine by-product. It forms if your bis-chloro amine cyclizes on itself (intramolecular) rather than with the phenylacetonitrile. Ensure your reaction mixture is strictly anhydrous before adding the base, or increase the concentration of phenylacetonitrile slightly to favor the intermolecular reaction.

Q: Can I use HCl for the hydrolysis? A: Generally, no. The boiling point of aqueous HCl (approx 110°C) is often too low to overcome the steric hindrance of the quaternary center effectively. You may get the Amide, but conversion to the Acid will be stalled.

Q: Why is the yield lower when I use Sodium Amide (NaNH₂)? A: NaNH₂ is extremely sensitive to moisture and air. Partial decomposition leads to inconsistent stoichiometry. Furthermore, the "caking" of sodium salts can trap reactants. The Liquid-Liquid PTC method (NaOH/Toluene) avoids these physical trapping issues.

References

  • Eisleb, O. (1941). Verfahren zur Darstellung von Piperidinderivaten (Process for the preparation of piperidine derivatives). German Patent DE 679281. (Foundational Eisleb Reaction).

  • Rylski, L., Gajewski, F., & Kamonski, Z. (1974).[2] Synthesis of 1-benzyl-4-phenylpiperidine-4-carboxylic acid derivatives. Acta Poloniae Pharmaceutica, 31, 577-582.[2] (Comparison of Sodamide vs. PTC yields).

  • Makosza, M., & Serafinowa, B. (1966).[2] Alkylation of phenylacetonitrile derivatives in two-phase systems. Roczniki Chemii, 40, 1647.[2] (Foundational work on PTC alkylation of nitriles).

  • United States Patent 4748276A. Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine. (Detailed precursor synthesis and yield data).

Sources

⚗️ Technical Support Center: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 61886-17-7) . This compound is a critical scaffold in the synthesis of 4-phenylpiperidine opioids (e.g., Pethidine analogs) and a neurochemical probe for sigma receptors and dopamine transporters.

Ticket Status: OPEN Priority: HIGH (Process Optimization & Impurity Control) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Architecture

The synthesis of this target involves constructing a quaternary carbon center within a piperidine ring, followed by the hydrolysis of a sterically hindered nitrile. This is not a trivial transformation; it fights against significant steric bulk and competing elimination reactions.[1]

The Core Workflow:

  • Cyclization: Double alkylation of phenylacetonitrile with

    
    -bis(2-chloroethyl)benzylamine.
    
  • Hydrolysis: Conversion of the C4-nitrile to the carboxylic acid (The Bottleneck).

  • Isolation: Purification of the resulting zwitterionic amino acid.

🔷 Master Process Diagram

SynthesisWorkflow Start Phenylacetonitrile + Bis(2-chloroethyl)benzylamine Inter1 Aziridinium Ion (Transient Species) Start->Inter1 Phase Transfer Catalysis (NaOH) Nitrile Intermediate: 1-Benzyl-4-phenylpiperidine- 4-carbonitrile Inter1->Nitrile Cyclization (Double Alkylation) Amide Side Product: Carboxamide Nitrile->Amide Partial Hydrolysis Target Target Product: 1-Benzyl-4-phenylpiperidine- 4-carboxylic acid Nitrile->Target H2SO4/H2O High Temp Amide->Target Extended Hydrolysis

Figure 1: Reaction pathway highlighting the critical aziridinium intermediate and the stepwise hydrolysis mechanism.

Troubleshooting Module: The Cyclization Step (Ring Formation)

Context: The formation of the piperidine ring uses a nitrogen mustard analog (


-bis(2-chloroethyl)benzylamine).[1] This reaction proceeds via a highly reactive aziridinium ion.[1]
🔴 Issue: Low Yield & Polymerization ("Tar" Formation)

User Observation: "The reaction mixture turned into a black, sticky tar within 30 minutes. Yield is <20%."

Root Cause Analysis: The alkylating agent (


-bis(2-chloroethyl)benzylamine) is a powerful electrophile.[1] If the base concentration is too high initially, or if the temperature spikes, the aziridinium intermediate reacts with itself (polymerization) rather than the phenylacetonitrile anion.

Corrective Protocol:

  • Switch to Phase Transfer Catalysis (PTC): Do not use homogeneous conditions. Use a biphasic system (Toluene/50% NaOH) with a catalyst like Tetrabutylammonium hydrogen sulfate (TBAHS) .[1]

    • Why? PTC limits the concentration of the active anion in the organic phase, preventing runaway exotherms.

  • Temperature Ramping: Start the reaction at 50°C . Only after 50% conversion (check via HPLC/TLC) should you ramp to reflux (85-90°C) to drive the second alkylation.[1]

  • Reagent Quality: The amine hydrochloride salt is hygroscopic.[1] Dry it under vacuum over

    
     before use. Moisture kills the aziridinium ion.[1]
    
ParameterStandard (Risky)Optimized (Recommended)
Solvent DMF or DMSOToluene (Biphasic)
Base NaH (Exothermic risk)50% NaOH (aq)
Catalyst NoneTBAHS (1-5 mol%)
Addition All-in-oneSlow addition of NaOH

Troubleshooting Module: Nitrile Hydrolysis (The Critical Bottleneck)

Context: You have the nitrile (1-benzyl-4-phenylpiperidine-4-carbonitrile), but converting it to the acid is difficult due to the quaternary center at C4. The phenyl and benzyl groups create a "hydrophobic shield" that repels water.

🔴 Issue: Reaction Stalls at Amide or Decarboxylates

User Observation: "After refluxing in 6M HCl for 24 hours, I mostly have the amide intermediate. Increasing the temp to 150°C caused the product to lose the carboxyl group."

Scientific Insight:

  • Steric Hindrance: The C4 position is extremely crowded. Hydroxide or water cannot easily attack the nitrile carbon.[1]

  • Decarboxylation: 4-phenylpiperidine-4-carboxylic acids are prone to thermal decarboxylation because the phenyl group stabilizes the resulting anion/radical at the benzylic position.[1]

Corrective Protocol: The "High-Acid" Two-Step Method Do not use aqueous HCl initially.[1] You need a dehydrating environment to force the amide formation, then a controlled dilution to hydrolyze to the acid.

Step-by-Step Guide:

  • Solvation: Dissolve the nitrile in 60-70% H2SO4 (not concentrated, not dilute).

  • Thermal Activation: Heat to 140-150°C for 4-6 hours. Monitor for the disappearance of the nitrile peak (IR: ~2230 cm⁻¹).

    • Note: This converts the nitrile to the amide.

  • Dilution (The Trick): Cool the mixture to 100°C. Slowly add water (or dilute acetic acid) to lower the acid concentration to ~20-30%.

  • Final Hydrolysis: Reflux at 110°C for another 12-18 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The lower acidity increases the activity of water (

      
      ), allowing it to attack the amide carbonyl.
      
🔷 Decision Logic for Hydrolysis

HydrolysisLogic Start Start: Nitrile Hydrolysis Check1 Is Nitrile Peak Visible? Start->Check1 Action1 Continue Heating (140°C, H2SO4) Check1->Action1 Yes Check2 Is Amide Major Product? Check1->Check2 No Action1->Check1 Action2 Add Water/AcOH Reflux 110°C Check2->Action2 Yes Action3 Check for Decarboxylation (Mass Spec M-44) Check2->Action3 No (Unknown Peak) Success Isolate Acid Action2->Success

Figure 2: Decision tree for monitoring the hydrolysis progression.

Purification & Isolation (Zwitterion Management)[1][9]

Context: The product contains a basic amine (piperidine N) and an acidic carboxyl group.[7] It exists as a zwitterion.[1] It will not extract well into organic solvents from water.[1]

🔴 Issue: Low Recovery during Workup

User Observation: "I neutralized the acid reaction mixture, but the product didn't precipitate. Extraction with DCM yielded nothing."

Solution: Isoelectric Point (pI) Precipitation

  • Calculated pI: The theoretical pI is approximately 6.5 - 7.0 .[1]

  • Procedure:

    • Cool the acidic hydrolysis mixture to 0°C.

    • Slowly adjust pH with 50% NaOH (keep temp <20°C).[1]

    • As pH approaches 5, the solution will cloud.

    • Stop at pH 6.8 . Stir at 0°C for 2 hours.

    • Filter the white solid.[1][9]

  • Desalting: If the solid contains inorganic salts (

    
    ), recrystallize from Water/Ethanol (1:1)  or use a hydrophobic resin (e.g., Diaion HP-20) if high purity is required.
    

Safety & Compliance Advisory

  • Nitrogen Mustard Analog: The starting material,

    
    -bis(2-chloroethyl)benzylamine, is a severe vesicant (blister agent) and alkylating agent.[1]
    
    • PPE: Double nitrile gloves, face shield, and working exclusively in a fume hood are mandatory.

    • Decontamination: Keep a beaker of 10% Sodium Thiosulfate ready to neutralize spills of the chloroethylamine.

  • Cyanide Risk: If you attempt to synthesize the nitrile via the Strecker route (using KCN/HCN), standard cyanide protocols apply. The phenylacetonitrile route described above avoids free cyanide gas but still requires care with the nitrile intermediate.

References

  • PrepChem. (n.d.).[1] Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem. Retrieved February 6, 2026, from [Link]

  • Google Patents. (2012).[1] CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.[1][7][9] (Note: Discusses analogous hydrolysis conditions for hindered piperidine nitriles). Retrieved February 6, 2026, from

  • Google Patents. (2005).[1] CN1583742A - Method for preparing 4-piperidyl piperidine. (describes Dieckmann condensation and hydrolysis routes for benzyl-piperidine derivatives).[1] Retrieved February 6, 2026, from

  • ResearchGate. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (Detailed discussion on acid sensitivity of alpha-aminonitriles). Retrieved February 6, 2026, from [Link]

(Note: While some references discuss the 4-anilino analog, the chemical principles regarding steric hindrance at the C4 position and the cyclization kinetics are directly transferable to the 4-phenyl system.)

Sources

Technical Support Center: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind procedural choices. Our goal is to empower you to optimize your reaction outcomes and effectively mitigate the formation of common byproducts.

Overview of Synthetic Strategy

The most common and reliable synthetic route to this compound involves a two-step process starting from a commercially available precursor. This strategy is generally favored for its high yields and manageable purification.

G cluster_0 Synthetic Workflow A Start: Ethyl 4-phenylpiperidine-4-carboxylate B Step 1: N-Benzylation (Alkylation Reaction) A->B Reagents: Benzyl Chloride/Bromide, Base (e.g., K₂CO₃) C Intermediate: Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate B->C D Step 2: Saponification (Ester Hydrolysis) C->D Reagents: Base (e.g., NaOH, LiOH), Solvent (EtOH/H₂O) E Final Product: This compound D->E F Purification & Analysis (Recrystallization, HPLC) E->F

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis.

Q1: My N-benzylation reaction is very slow and gives a low yield. How can I improve it?

A1: Sluggish N-benzylation is typically due to suboptimal reaction conditions. The key is to balance reactivity with control to avoid side reactions. Consider these factors:

  • Choice of Base: The base deprotonates the piperidine nitrogen, activating it for nucleophilic attack on the benzyl halide. A weak base like sodium bicarbonate (NaHCO₃) may be too gentle. Triethylamine (TEA) is a common choice, acting as both a base and an acid scavenger.[1] For more stubborn reactions, stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they have limited solubility in many organic solvents, which can help moderate reactivity and prevent side reactions.

  • Solvent Selection: The solvent must dissolve the starting materials and be compatible with the reaction conditions. Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent polar aprotic solvents for this type of alkylation. Toluene or 1,2-dichloroethane can also be effective, particularly at higher temperatures.[1]

  • Temperature: Increasing the temperature will increase the reaction rate. A typical range is 60-85 °C.[1] However, excessively high temperatures can promote the formation of byproducts (see Q2). We recommend starting at a moderate temperature (e.g., 60 °C) and monitoring the reaction by TLC or LCMS before pushing it higher.

Q2: I see a new, highly polar spot on my TLC plate after the N-benzylation step. It doesn't move from the baseline. What is it and how do I prevent it?

A2: This is a classic sign of quaternary ammonium salt formation . The desired product, a tertiary amine, can act as a nucleophile and react with another molecule of benzyl chloride. This over-alkylation is a common byproduct in amine synthesis.

G cluster_0 Byproduct Formation Pathway Product Desired Product (Tertiary Amine) Byproduct Quaternary Salt (Highly Polar Byproduct) Product->Byproduct Over-alkylation BnCl Benzyl Chloride (Excess) BnCl->Byproduct

Caption: Formation of the quaternary salt byproduct.

Prevention Strategies:

  • Stoichiometry Control: Use only a slight excess (1.05-1.1 equivalents) of the benzylating agent. A large excess is the primary cause of this byproduct.

  • Controlled Addition: Add the benzyl halide dropwise to the reaction mixture rather than all at once. This keeps its instantaneous concentration low.

  • Temperature Management: Avoid excessively high temperatures, which accelerate the rate of the second alkylation.

Q3: During the final hydrolysis (saponification) step, my product oiled out during acidification and is now difficult to purify. What went wrong?

A3: "Oiling out" during the final workup is usually due to one of two issues:

  • Incorrect pH for Precipitation: Carboxylic acids are amphoteric and have an isoelectric point (pI) at which their solubility in water is minimal. If you add too much acid and overshoot the pI, you can form the more soluble hydrochloride salt. Conversely, if you don't add enough acid, the product remains as the soluble carboxylate salt. The goal is to carefully adjust the pH to the point of maximum precipitation, which for this molecule is typically in the range of pH 4-7.[2]

  • Presence of Impurities: Residual unreacted ester or other byproducts can act as eutectic impurities, depressing the melting point and preventing clean crystallization.

Solution:

  • Controlled Acidification: Cool the reaction mixture in an ice bath and add your acid (e.g., 1M HCl) slowly while monitoring the pH with a meter or test strips.

  • Ensure Complete Hydrolysis: Before workup, run a TLC or HPLC to confirm that all of the starting ester has been consumed. If not, add more base or allow the reaction to proceed for longer.

  • Purification: If the product still oils out, extract the crude product with an organic solvent (like ethyl acetate), dry the organic layer, and concentrate it. The resulting crude solid or oil can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

Troubleshooting Guide by Reaction Step

Step 1: N-Benzylation of Ethyl 4-phenylpiperidine-4-carboxylate
Observed Problem Probable Cause(s) Recommended Solution(s)
Incomplete Conversion 1. Insufficiently active base. 2. Low reaction temperature. 3. Poor choice of solvent.1. Switch from NaHCO₃ or TEA to a stronger base like K₂CO₃. 2. Increase temperature incrementally to 80-85 °C and monitor progress. 3. Ensure reactants are fully dissolved. Switch to a more polar solvent like ACN or DMF if solubility is an issue.
Quaternary Salt Formation 1. Excess benzylating agent. 2. High reaction temperature.1. Use no more than 1.1 equivalents of benzyl chloride/bromide. 2. Maintain temperature below 85 °C. 3. Add the benzylating agent slowly over 30-60 minutes.
Multiple Unidentified Spots on TLC 1. Degradation of solvent or reagents. 2. Benzyl alcohol formation from hydrolysis of benzyl chloride.1. Use fresh, anhydrous solvents and high-purity reagents. 2. Ensure the reaction is run under an inert atmosphere (N₂) to exclude moisture.
Step 2: Saponification of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Observed Problem Probable Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient equivalents of base. 2. Short reaction time. 3. Low temperature (for difficult esters).1. Use at least 2-3 equivalents of NaOH or LiOH. 2. Monitor reaction by TLC until the starting ester is completely consumed. This may take several hours. 3. Gently heat the reaction to 40-50 °C if it is stalled at room temperature.
Low Yield after Workup 1. Incorrect pH for precipitation. 2. Product is partially soluble in the aqueous layer.1. Carefully adjust pH to the isoelectric point (typically 4-7) for maximum precipitation.[2] 2. After filtering the precipitated solid, extract the aqueous filtrate with an organic solvent (e.g., DCM or EtOAc) to recover any dissolved product.
Potential for Decarboxylation 1. Overly harsh acidic or thermal conditions during workup.1. Avoid boiling the reaction mixture for extended periods after acidification. Perform workup at room temperature or below.

Validated Experimental Protocols

Protocol 1: N-Benzylation of Ethyl 4-phenylpiperidine-4-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (ACN, 10 mL per gram of starting material).

  • Reagent Addition: While stirring, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C and stir for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product spot should appear at a higher Rf than the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can be used in the next step without further purification if it is sufficiently pure.

Protocol 2: Saponification to Final Product
  • Setup: Dissolve the crude Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Reagent Addition: Add sodium hydroxide (NaOH, 3.0 eq) and stir the mixture at 50 °C.

  • Reaction: Continue stirring for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully add 2N HCl dropwise with vigorous stirring to adjust the pH to ~6.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from ethanol.

References

  • CN107879969B - Synthesis method of N-benzyl-4-piperidinecarboxylic acid.
  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Sources

Technical Support Center: HPLC Analysis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (BPPC)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Context: Analytical Method Development & Troubleshooting

Technical Snapshot & Physicochemical Profile[1][2][3]

Before troubleshooting, you must understand the molecule.[1][2] 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (BPPC) presents a classic "zwitterionic trap" for HPLC method development.[1][2]

  • Chemical Nature: Amphoteric (Zwitterionic).[1]

  • Key Functional Groups:

    • Tertiary Amine (Piperidine N): Basic (

      
      ).[1][2] Protonated (
      
      
      
      ) at neutral/low pH.[1][2]
    • Carboxylic Acid (C4 position): Acidic (

      
      ).[1][2] Deprotonated (
      
      
      
      ) at neutral/high pH.[1][2]
    • Hydrophobic Core: Benzyl and Phenyl rings provide significant retention on C18, but the ionic state dictates the effective hydrophobicity.[1]

The Challenge: At neutral pH (pH 6–8), the molecule exists largely as a zwitterion (net charge 0, but high polarity).[1] This often leads to poor solubility, unpredictable retention, and severe peak broadening.[1]

Method Development Strategy (The "Why" & "How")

To separate BPPC successfully, you must "pick a side" regarding pH to force the molecule into a single dominant ionic state.[1][2]

Option A: The "Acidic Suppression" Method (Most Common)[3][4]
  • Strategy: Operate at pH < 3.0 .

  • Mechanism: The carboxylic acid is protonated (neutral,

    
    ) and the amine is protonated (cationic, 
    
    
    
    ).[1] The molecule behaves as a cation.[1][2]
  • Pros: Compatible with standard silica C18 columns; MS-compatible (using Formic Acid).[1][2]

  • Cons: Cationic amines interact with residual silanols on the column, causing peak tailing .[1][2]

  • Recommended Column: Base-Deactivated Silica (BDS) C18 or Polar-Embedded C18.[1][2]

Option B: The "High pH" Method (Superior Peak Shape)[3][4]
  • Strategy: Operate at pH > 10.0 .

  • Mechanism: The carboxylic acid is deprotonated (anionic,

    
    ) and the amine is deprotonated (neutral, 
    
    
    
    ).[1] The molecule behaves as an anion.[1][2]
  • Pros: The neutral amine cannot interact with silanols, resulting in sharp, symmetrical peaks .[1]

  • Cons: Requires high-pH stable columns (Hybrid particles).[1][2] Silica dissolves at pH > 8.[1][2]

  • Recommended Column: Waters XBridge BEH C18, Phenomenex Gemini NX-C18, or Agilent Poroshell HPH.[1][2]

Troubleshooting Guides & FAQs

Issue 1: Severe Peak Tailing ( )

User Question: "My BPPC peak looks like a shark fin. The tailing factor is nearly 2.[1][2][3]0. I'm using a standard C18 column with 0.1% Formic Acid. What's wrong?"

Diagnosis: Secondary Silanol Interactions.[1][2] At acidic pH, the protonated tertiary amine (


) is ion-exchanging with the anionic silanol groups (

) on the silica surface of your column.[1][2]

Solution Protocol:

  • Switch Column Chemistry: Move to an "End-capped" or "Base-Deactivated" column.[1][2]

    • Why? End-capping blocks the active silanol sites.[1][2]

  • Add a "Silanol Blocker" (If not using MS): Add 0.1% Triethylamine (TEA) to your mobile phase.[1][2]

    • Why? TEA is a stronger base; it saturates the silanol sites, preventing the BPPC from sticking.[1]

  • Increase Ionic Strength: Add 20mM Ammonium Formate (for MS) or Phosphate (for UV).[1][2]

    • Why? Salt ions shield the electrostatic attraction between the analyte and the stationary phase.[1]

Issue 2: Retention Time Drifting

User Question: "The retention time shifts by 0.5 minutes between injections. I'm using water/acetonitrile with just a drop of acid."

Diagnosis: Inadequate pH Buffering.[1][2] "Just a drop of acid" does not create a buffer.[1][2] If the local pH at the stationary phase fluctuates near the


 of the carboxylic acid (~3.5), the ratio of ionized/neutral species changes, causing drastic retention shifts.[1]

Solution Protocol:

  • Buffer Preparation: Do not just add acid.[1][2] Make a discrete buffer (e.g., 20mM Phosphate pH 2.5 or 10mM Ammonium Bicarbonate pH 10.0).[1]

  • Check "Phase Collapse": If using <5% organic solvent to retain the polar zwitterion, your C18 chains may be collapsing.[1][2] Ensure your column is "AQ" (aqueous) compatible.[1][2]

Issue 3: Poor Resolution from Impurities

User Question: "I cannot separate BPPC from its precursor, 4-phenylpiperidine-4-carboxylic acid (de-benzylated form)."

Diagnosis: Insufficient Hydrophobic Selectivity.[1] The only difference is the benzyl group.[1][2] The impurity (de-benzylated) is much more polar.[1]

Solution Protocol:

  • Gradient Optimization: Start with a lower organic % (e.g., 5% B) to elute the polar impurity (4-phenylpiperidine-4-carboxylic acid) early, then ramp up to elute the BPPC.[1][2]

  • Change Selectivity: Use a Phenyl-Hexyl column.

    • Why? The Phenyl-Hexyl phase interacts via

      
       stacking with the benzyl ring of BPPC, providing a unique separation mechanism distinct from the impurity.[1][2]
      

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

This flow guides you through the most common failure modes.

TroubleshootingBPPC Start Start: Analyze Chromatogram Issue Identify Primary Issue Start->Issue Tailing Peak Tailing (As > 1.5) Issue->Tailing Drift RT Drift / Instability Issue->Drift Res Poor Resolution Issue->Res CheckCol Check Column Type Tailing->CheckCol CheckBuf Check Mobile Phase pH Drift->CheckBuf CheckGrad Check Gradient Slope Res->CheckGrad Action1 Switch to Hybrid/BDS C18 CheckCol->Action1 Standard C18? Action2 Add 10-20mM Buffer Salt CheckCol->Action2 Already BDS? Action3 Buffer at pH 2.5 or 10.0 (Avoid pH 4-7) CheckBuf->Action3 Unbuffered? Action4 Use Phenyl-Hexyl Column (Target Benzyl Group) CheckGrad->Action4 Co-elution?

Caption: Logical workflow for diagnosing HPLC separation failures for BPPC.

Diagram 2: Species vs. pH (The Zwitterion Effect)[3][4]

SpeciesCharge LowPH pH < 3.0 Cationic (+) (Acid: COOH, Amine: NH+) MidPH pH 4.0 - 8.0 Zwitterionic (0) (Acid: COO-, Amine: NH+) LowPH->MidPH Increase pH HighPH pH > 10.0 Anionic (-) (Acid: COO-, Amine: N) MidPH->HighPH Increase pH Arrow1 Deprotonation of Acid (pKa ~3.5) Arrow2 Deprotonation of Amine (pKa ~9.2)

Caption: Charge state transitions of BPPC across the pH scale. Method development must avoid the yellow zone.

Standard Operating Procedure (SOP): Buffer Preparation

Objective: Prepare a robust Mobile Phase A (20mM Ammonium Formate, pH 3.0) for MS-compatible analysis.

  • Weighing: Weigh

    
     of Ammonium Formate (LC-MS Grade) into a 1L volumetric flask.
    
  • Dissolution: Add ~900 mL of HPLC-grade water. Shake to dissolve.

  • pH Adjustment:

    • Calibrate pH meter.[1]

    • Add Formic Acid (approx 1-2 mL) dropwise while stirring until pH stabilizes at 3.0 ± 0.05 .

    • Note: Do not rely on "0.1% Formic Acid" alone; the salt (ammonium) is required to suppress peak tailing.[1]

  • Filtration: Filter through a 0.22 µm membrane (Nylon or PVDF).[1][2]

  • Shelf Life: 48 hours (to prevent microbial growth in aqueous buffers).

Summary Data Tables

Table 1: Recommended Columns by pH Strategy[3][4]
StrategypH RangeRecommended ColumnParticle TechBenefit
Acidic 2.0 – 3.0Waters Symmetry C18Silica (BDS)Standard, cost-effective
Acidic 2.0 – 3.0Phenomenex Luna C18(2)Silica (End-capped)Robust, industry standard
Basic 9.5 – 10.5Waters XBridge BEH C18Hybrid (Ethylene Bridged)Best peak shape , high pH stability
Basic 9.5 – 10.5Agilent Poroshell HPH-C18Core-Shell HybridHigh efficiency (UHPLC speed)
Table 2: Gradient Profile (Standard Screening)

Flow Rate: 1.0 mL/min | Column Temp: 40°C | Detection: UV 215 nm[1][2]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Event
0.0955Injection
1.0955Isocratic Hold (Polar impurities)
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
15.0955End

References

  • SIELC Technologies. (2018).[1] HPLC Method for Analysis of this compound. SIELC Application Notes. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1][4] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Scientific and Technical Publications. Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 96576, this compound. PubChem.[1][2][5] Link[1][2]

  • Williams, R. (2022).[1][2][3][6] pKa Data Compiled. Organic Chemistry Data. Link

Sources

Technical Support Center: Greener Synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to minimize the environmental impact of their synthetic routes by reducing organic solvent usage. We will explore common issues, provide troubleshooting guidance, and detail greener, more sustainable protocols.

Workflow for Implementing a Greener Synthesis

The following diagram outlines the strategic workflow for transitioning from a traditional, solvent-heavy synthesis to a more environmentally benign approach.

Greener_Synthesis_Workflow cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Scale-Up Start Current Synthesis Protocol Analyze Identify Hazardous Solvents (e.g., Dichloromethane, Toluene) & Quantify Waste (E-Factor) Start->Analyze Strategize Select Green Alternative: 1. Aqueous Synthesis 2. Solvent-Free Reaction 3. One-Pot Procedure Analyze->Strategize Aqueous Aqueous Synthesis - Screen Catalysts (PTC) - Optimize pH, Temp. Strategize->Aqueous SolventFree Solvent-Free Synthesis - Mechanochemistry (Grinding) - Thermal Conditions Strategize->SolventFree Optimize Optimize Reaction Parameters (Time, Stoichiometry, Yield) Aqueous->Optimize SolventFree->Optimize Validate Validate Process: - Purity Analysis - Reproducibility Optimize->Validate ScaleUp Scale-Up Considerations - Heat & Mass Transfer - Isolation & Purification Validate->ScaleUp End Final Green Protocol ScaleUp->End

Caption: Strategic workflow for reducing solvent use.

Frequently Asked Questions (FAQs)

Q1: What are the most problematic organic solvents in traditional syntheses of piperidine derivatives, and why?

A: Traditional syntheses of this compound and related piperidines often employ halogenated solvents like dichloromethane and aromatic hydrocarbons such as toluene.[1][2] These solvents are major environmental concerns.[3] Dichloromethane is a suspected carcinogen and contributes to ozone depletion. Toluene is a volatile organic compound (VOC) that can form smog and has neurological toxicity.[4] The pharmaceutical industry's reliance on such solvents generates significant hazardous waste, making their reduction a key goal of green chemistry.[3][5]

Q2: What are the main green chemistry approaches to reduce solvent use in this synthesis?

A: There are several effective strategies:

  • Aqueous Synthesis: Using water as the reaction medium is a primary goal of green chemistry.[6] This approach can be facilitated by catalysts to overcome the poor water solubility of organic reactants.

  • Solvent-Free Reactions: These reactions proceed without any solvent, often using mechanical energy (mechanochemistry) or thermal conditions.[7][3] This method drastically reduces waste and can lead to shorter reaction times.

  • One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates reduces the use of solvents for both the reaction and purification steps.[8][9]

  • Use of Greener Solvents: If a solvent is necessary, replacing hazardous ones with more benign alternatives like ethanol or 2-propanol is a viable option.[10]

Q3: Is a fully aqueous synthesis of this compound feasible given the low water solubility of the reactants?

A: Yes, it is feasible through the application of Phase-Transfer Catalysis (PTC) . The core challenge is bringing the water-insoluble organic reactants (like N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile) into contact with water-soluble bases (like NaOH or KOH) to facilitate the reaction. A phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium hydrogen sulfate, accomplishes this.[11][12] The catalyst forms an ion pair with the hydroxide ion, making it soluble in the organic phase where it can deprotonate the phenylacetonitrile, initiating the cyclization. This avoids the need for large volumes of organic solvents.[13]

Q4: What is mechanochemistry, and how can it be applied to create a solvent-free synthesis?

A: Mechanochemistry uses mechanical force, such as grinding or milling, to initiate chemical reactions in the absence of a solvent.[3] For the synthesis of piperidine derivatives, this "grindstone" method involves physically grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base.[7] The mechanical energy breaks down the crystal lattice and increases the surface area of the reactants, allowing the reaction to proceed in the solid state. This technique is highly efficient, minimizes waste, and simplifies product workup.[14]

Troubleshooting Guide

Problem 1: Low yield in an aqueous-phase synthesis using a phase-transfer catalyst.

Potential Cause Troubleshooting Action Scientific Rationale
Inefficient Mixing Increase the stirring speed to create a fine emulsion.The reaction rate in a biphasic system is dependent on the interfacial surface area between the aqueous and organic phases. Vigorous stirring maximizes this area, enhancing catalyst efficiency.
Incorrect pH Monitor and adjust the pH of the aqueous phase. An overly high or low pH can lead to side reactions or degradation of reactants.The concentration of the active base (e.g., hydroxide) is pH-dependent. Side reactions like hydrolysis of the nitrile intermediate can occur under suboptimal pH conditions.
Catalyst Inactivity Use a fresh batch of the phase-transfer catalyst. Consider screening different catalysts (e.g., those with different alkyl chain lengths).The catalyst can be poisoned by impurities or may degrade over time. The structure of the catalyst affects its lipophilicity and efficiency in transporting the anion.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.Phase-transfer catalyzed reactions can sometimes be slower than their homogeneous counterparts due to mass transfer limitations.

Problem 2: The solvent-free reaction is incomplete or shows significant byproduct formation.

Potential Cause Troubleshooting Action Scientific Rationale
Poor Reactant Mixing Ensure uniform and thorough grinding of the reactants. Use a mortar and pestle for small scale or a ball mill for larger scale.In a solid-state reaction, intimate contact between reactant particles is essential for the reaction to proceed to completion.[7]
Localized Overheating If the reaction is exothermic, apply external cooling or perform the grinding in intervals to dissipate heat.Uncontrolled temperature increases can lead to thermal decomposition of reactants or products, or promote the formation of undesired byproducts.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.Unlike solution-phase reactions where reactants are mobile, solid-state reactions are more sensitive to stoichiometric imbalances at the point of contact.
Data Summary: Traditional vs. Green Synthesis
Parameter Traditional Method Aqueous PTC Method Solvent-Free (Mechanochemical)
Solvent Toluene, Dichloromethane[2]WaterNone
Catalyst Strong bases (e.g., NaH)Phase-Transfer Catalyst (e.g., TBAB)[12]None or catalytic acid/base
Temperature Often requires heating (reflux)[2]Room temperature to moderate heat (50-85°C)[11]Room temperature (grinding)
Typical Yield ~40-70%[1]>80%>90%[7]
E-Factor *High (>50)Low (5-15)Very Low (<5)
Work-Up Liquid-liquid extraction, column chromatographySimple filtration or extraction with a green solventDirect filtration, washing with minimal solvent
Key Advantage Well-established proceduresEliminates hazardous organic solventsHighest atom economy, minimal waste
Key Disadvantage High environmental impact, significant wasteRequires catalyst, potential for emulsionsScalability can be challenging for some equipment

*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. Lower values are better.

Detailed Experimental Protocol: One-Pot Aqueous Synthesis via Phase-Transfer Catalysis

This protocol describes a greener synthesis of 1-benzyl-4-cyano-4-phenylpiperidine, a key intermediate for the target carboxylic acid.

Materials:

  • N,N-bis(2-chloroethyl)benzylamine

  • Phenylacetonitrile

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetra-n-butylammonium hydrogen sulfate (TBAHS)

  • Deionized Water

  • Toluene (for extraction)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add N,N-bis(2-chloroethyl)benzylamine (0.1 mol), phenylacetonitrile (0.1 mol), and tetra-n-butylammonium hydrogen sulfate (0.01 mol).

  • Aqueous Phase Addition: Add 100 mL of deionized water to the flask.

  • Initiation: Begin vigorous stirring (approx. 500 RPM) to create a well-dispersed mixture. Slowly add 50 mL of 50% aqueous sodium hydroxide solution over 20 minutes.[11] An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 85°C and maintain this temperature for 4-6 hours.[11]

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by Thin Layer Chromatography (TLC).

  • Work-Up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of toluene to the flask and stir for 10 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer.

  • Washing: Wash the organic layer with 2 x 50 mL of water to remove any remaining sodium hydroxide and catalyst.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-benzyl-4-cyano-4-phenylpiperidine. The product can be purified further by recrystallization.

  • Hydrolysis: The resulting nitrile can be hydrolyzed to the target carboxylic acid using standard methods, such as heating with concentrated sulfuric or hydrochloric acid.[1][15]

Mechanistic Visualization: The Role of the Phase-Transfer Catalyst

The diagram below illustrates how the phase-transfer catalyst facilitates the reaction between water-insoluble and water-soluble reactants.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_OH Na⁺ OH⁻ Q_OH Q⁺ OH⁻ Na_OH->Q_OH Ion Exchange Q_X Q⁺ X⁻ (Catalyst) label_transport2 Transport into Aqueous Phase Na_X Na⁺ X⁻ R_CN R-CH₂-CN (Phenylacetonitrile) R_C_anion R-CH⁻-CN Product Cyclized Product R_C_anion->Product Cyclization Product->Q_X Regenerates Catalyst Q_OH->R_C_anion Deprotonation label_transport1 Transport into Organic Phase

Caption: Phase-Transfer Catalysis (PTC) cycle.

References
  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents.
  • This compound | 61886-17-7 | IB57902 - Biosynth.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
  • US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN J. Chem., Vol. 16, No. 3, 2023.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024).
  • 1-Benzylpiperidine-4-Carboxylic acid - ChemBK.
  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride - PrepChem.com.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(13), 5089.
  • Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. (2019). Asian Journal of Chemistry, 31(1), 211-214.
  • The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures. (2025).
  • Solvents and sustainable chemistry - PMC - PubMed Central - NIH.
  • One-pot multi-component green synthesis of highly substituted piperidines - ResearchGate.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Journal of Organic Chemistry.
  • Green Chemistry Approaches In Pharmaceutical Synthesis Reducing Environmental Impact In Drug Manufacturing | Journal of Applied Bioanalysis.
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - RSC Publishing.
  • Green Solvents in the Pharmaceutical Industry - Fresh Writing - University of Notre Dame. (2023).
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents.

Sources

Technical Support Center: Stability & Handling of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

[1]

Compound Overview & Critical Stability Factors

  • Identity: this compound (also known as N-benzyl-4-phenylisonipecotic acid).[1]

  • Core Instability Mechanisms:

    • Thermal Decarboxylation: The presence of a phenyl group at the 4-position (alpha to the carboxyl group) stabilizes the carbanion intermediate, significantly lowering the activation energy for decarboxylation compared to standard piperidine acids. This reaction yields 1-benzyl-4-phenylpiperidine .[1]

    • Isoelectric Precipitation: As an amino acid (tertiary amine + carboxylic acid), the compound exists as a zwitterion near neutral pH (approx.[1] pH 5.5–7.0), leading to minimum solubility and spontaneous precipitation.[1]

    • Oxidative Dealkylation: The N-benzyl group is susceptible to oxidation (generating benzaldehyde), particularly under sonication or vigorous stirring in aerated solutions.[1]

Troubleshooting Guide (Q&A Format)

Category: Solubility & Precipitation[1]

Q: My stock solution was clear initially but turned cloudy after sitting at room temperature. What happened? A: You likely prepared the solution near the compound's Isoelectric Point (pI) , which is approximately pH 6.0–7.0.

  • The Science: At the pI, the molecule has a net neutral charge (zwitterion form:

    
     / 
    
    
    ). This minimizes dipole-dipole interactions with water, causing the compound to aggregate and precipitate.[1]
  • The Fix: Adjust the pH away from the pI.

    • For Acidic Stability: Acidify to pH < 3 using 0.1N HCl.[1] This protonates the carboxyl group (

      
      ), giving the molecule a net positive charge.
      
    • For Basic Stability: Basify to pH > 10 using 0.1N NaOH.[1] This deprotonates the amine (if it were secondary, but here it is tertiary, so it suppresses ammonium formation) and ensures the carboxylate form (

      
      ), giving a net negative charge.
      
    • Note: Acidic conditions are generally preferred for HPLC stability, while basic conditions may risk hydrolysis if other ester impurities are present.[1]

Q: Can I use pure water or DMSO as a solvent? A:

  • Water: Poor solvent.[1] The compound is hydrophobic due to the benzyl and phenyl rings. It requires pH adjustment (as above) to dissolve in aqueous media.[1]

  • DMSO: Good solubility, but hygroscopic .[1] Absorbed water can shift the local pH or facilitate hydrolysis of related ester impurities.[1]

  • Recommendation: Use Methanol or Acetonitrile for stock solutions, or a buffered aqueous system (pH 2.5 phosphate buffer) for working standards.[1]

Category: Chemical Stability (Degradation)

Q: I see a new peak in my HPLC chromatogram at RRT ~1.2 (or M-44 mass unit). What is it? A: This is likely the Decarboxylated Impurity (1-benzyl-4-phenylpiperidine) .[1]

  • Cause: Thermal stress or prolonged storage at room temperature.[1] The 4-phenyl group stabilizes the transition state, allowing CO2 loss (

    
    ).[1]
    
  • Prevention:

    • Never heat the solution to aid dissolution.[1]

    • Store stock solutions at -20°C .

    • Keep autosampler temperature at 4°C .

Q: There is a small peak eluting early, and the solution smells faintly of almonds. Is this contamination? A: This is Benzaldehyde , a product of oxidative N-debenzylation.[1]

  • Cause: This often occurs if the solution was sonicated for too long.[1] Sonication creates local hotspots (cavitation) that can cleave the benzylic C-N bond or oxidize the benzyl group.

  • Prevention: Use vortexing instead of sonication.[1] If sonication is necessary, use short bursts in an ice bath.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

Use this protocol to minimize decarboxylation and precipitation.

  • Weighing: Weigh 10 mg of the compound into a distinct amber glass vial (protects from light).

  • Solvent Choice: Add 10 mL of Methanol:0.1% Formic Acid (90:10 v/v) .

    • Reasoning: Methanol provides organic solubility; Formic acid ensures pH < 3, preventing zwitterionic precipitation and stabilizing the amine.

  • Dissolution: Vortex for 30–60 seconds. Do not sonicate unless absolutely necessary (max 1 min in ice bath).[1]

  • Storage: Aliquot into HPLC vials and store at -20°C . Stable for 1 month.

Protocol B: HPLC Method for Stability Monitoring

Based on SIELC and standard reverse-phase principles for zwitterions.[1]

ParameterCondition
Column C18 or Mixed-Mode (e.g., Newcrom R1), 3 µm, 150 x 4.6 mm
Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min; Hold 2 min.[1]
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (carboxyl) and 254 nm (phenyl/benzyl)
Temp 25°C (Do not use 40°C+ to avoid on-column decarboxylation)

Visualizations

Figure 1: Degradation Pathways

This diagram illustrates the two primary breakdown routes: Thermal Decarboxylation and Oxidative Dealkylation.

DegradationPathwayscluster_conditionsCritical Control PointsCompound1-Benzyl-4-phenylpiperidine-4-carboxylic acid(Parent)Decarb1-Benzyl-4-phenylpiperidine(Impurity A)[M-44 Da]Compound->DecarbThermal Stress (>40°C)Acidic HydrolysisOxidationBenzaldehyde +4-Phenylpiperidine-4-carboxylic acidCompound->OxidationSonication / Air Oxidation(N-Dealkylation)

Caption: Thermal stress drives decarboxylation (Red path), while sonication/oxidation risks N-dealkylation (Yellow path).[1][2]

Figure 2: Solubility Decision Tree

Follow this logic to ensure complete dissolution.

SolubilityLogicStartDissolving 1-Benzyl-4-phenylpiperidine-4-carboxylic acidCheckPHCheck Solvent pHStart->CheckPHNeutralNeutral pH (Water/DMSO)(pH 5-7)CheckPH->NeutralNo BufferAcidicAcidic (pH < 3)(0.1% Formic/HCl)CheckPH->AcidicAdd AcidBasicBasic (pH > 10)(0.1N NaOH)CheckPH->BasicAdd BaseResultNeutralPrecipitation Risk(Zwitterion Form)Neutral->ResultNeutralResultAcidicSoluble (Cationic)Best for HPLCAcidic->ResultAcidicResultBasicSoluble (Anionic)Risk of HydrolysisBasic->ResultBasic

Caption: To prevent zwitterionic precipitation, adjust pH away from neutral (pH 5–7).

References

  • SIELC Technologies. (2018).[1][3] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 96576, this compound. Retrieved from [Link]

  • Urakami, K., et al. (2000).[1] Degradation Products Generated by Sonication of Benzyl Alcohol. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303.[1] (Context for sonication-induced degradation of benzyl moieties).

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids. Retrieved from [Link] (Mechanistic grounding for alpha-phenyl/beta-amino acid decarboxylation).[1]

scaling up 1-Benzyl-4-phenylpiperidine-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for scaling up the production of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to overcome challenges in their synthesis campaigns.

Overview of Synthetic Strategy

This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly within the opioid analgesic class.[1][2] Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common and scalable synthetic route proceeds via the formation of a nitrile intermediate, followed by hydrolysis.

A prevalent pathway begins with the benzylation of 4-phenylpiperidine-4-carbonitrile. This intermediate is then subjected to vigorous hydrolysis to yield the final carboxylic acid. Each step presents unique challenges that can impact the overall efficiency of the process.

Synthesis_Pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Hydrolysis 4-phenylpiperidine-4-carbonitrile 4-phenylpiperidine-4-carbonitrile Intermediate 1-Benzyl-4-phenylpiperidine-4-carbonitrile 4-phenylpiperidine-4-carbonitrile->Intermediate Alkylation Benzyl_Chloride Benzyl Chloride / Base Final_Product This compound Intermediate->Final_Product Hydrolysis Acid_Heat Strong Acid (e.g., H2SO4) / Heat

Caption: General synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing explanations and actionable solutions.

Step 1: N-Benzylation of 4-phenylpiperidine-4-carbonitrile

Question: My N-benzylation reaction is showing low conversion to the desired product, and I'm observing significant amounts of unreacted starting material and potential side products. What could be the cause?

Answer: Low conversion in the N-benzylation step is a common issue that can typically be traced back to several key factors:

  • Base Selection and Stoichiometry: The choice of base is critical for deprotonating the piperidine nitrogen, making it nucleophilic enough to attack the benzyl chloride.

    • Causality: An insufficiently strong base or inadequate molar equivalents will result in incomplete deprotonation, leaving a significant portion of the starting material unreacted. Common bases include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), often in the presence of a phase-transfer catalyst for heterogeneous reactions, or stronger bases like sodium hydride (NaH) in anhydrous solvents for homogeneous reactions.

    • Solution: Ensure you are using at least 1.1 to 1.5 molar equivalents of a suitable base. For large-scale reactions, a cost-effective choice like K₂CO₃ in a solvent such as acetonitrile or DMF is often preferred.

  • Reaction Temperature and Time: This alkylation is temperature-dependent.

    • Causality: Operating at too low a temperature will result in a sluggish reaction, requiring impractically long reaction times. Conversely, excessively high temperatures can promote the formation of quaternary ammonium salt byproducts (over-alkylation) or degradation.

    • Solution: A good starting point is to run the reaction at a moderately elevated temperature, such as 60-80°C, and monitor the progress by TLC or HPLC. The reaction should be monitored every 2-4 hours until the starting material is consumed.

  • Solvent and Reagent Quality: The purity of your reagents and the choice of solvent are paramount.

    • Causality: Moisture in the solvent or on the reagents can quench the base and hydrolyze the benzyl chloride.

    • Solution: Use anhydrous solvents, particularly if employing a moisture-sensitive base like NaH. Ensure the 4-phenylpiperidine-4-carbonitrile and benzyl chloride are of high purity.

ParameterRecommendationRationale
Base K₂CO₃, Na₂CO₃, or TriethylamineEffective for secondary amine alkylation.
Base Stoichiometry 1.1 - 1.5 equivalentsDrives the reaction to completion.
Solvent Acetonitrile, DMF, TolueneGood solubility for reactants.
Temperature 60 - 80 °CBalances reaction rate and side product formation.
Monitoring HPLC, TLCTo determine reaction endpoint accurately.
Step 2: Hydrolysis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Question: The hydrolysis of the nitrile intermediate is either incomplete or results in a complex mixture of products, including the amide intermediate and decarboxylated byproducts. How can I improve the yield and purity of the final carboxylic acid?

Answer: The hydrolysis of a sterically hindered tertiary nitrile is a notoriously difficult transformation and is often the rate-limiting and lowest-yielding step in the sequence.

  • Hydrolysis Conditions: This step requires harsh conditions to proceed to completion.

    • Causality: The nitrile group is relatively stable. Partial hydrolysis will lead to the formation of the corresponding carboxamide (1-benzyl-4-phenylpiperidine-4-carboxamide), which can be difficult to hydrolyze further. Insufficiently harsh conditions (e.g., dilute acid or base, low temperatures) will result in stalling at the amide stage.

    • Solution: The use of highly concentrated strong acids is often necessary. A mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid, heated to reflux for an extended period (24-48 hours), is typically required. It has been noted that cold, concentrated H₂SO₄ can effectively yield the carboxamide, which can then be isolated and subjected to a second hydrolysis step.[3][4]

  • Temperature Control and Byproduct Formation:

    • Causality: While high temperatures are needed, excessive heat can lead to degradation, including potential decarboxylation or other side reactions, particularly in a strong acid medium.

    • Solution: Maintain a controlled reflux. The reaction temperature should be high enough to drive the reaction but not so high as to cause significant decomposition. The exact temperature will depend on the acid concentration used. It is crucial to monitor the reaction for the disappearance of both the nitrile and the amide intermediate.

  • Work-up Procedure:

    • Causality: The work-up is critical for isolating the product in its desired form. The product is amphoteric, meaning it can exist as a cation (protonated amine), a zwitterion, or an anion (deprotonated carboxylate) depending on the pH. Improper pH adjustment during work-up will lead to poor recovery.

    • Solution: After hydrolysis, the reaction mixture should be carefully cooled and quenched by pouring it onto ice. The pH should then be adjusted to the isoelectric point of the molecule (typically around pH 4-6) to precipitate the zwitterionic product. Adjusting the pH too high or too low will keep the product dissolved in the aqueous phase.

Troubleshooting_Workflow start Low Yield in Hydrolysis check_intermediate Is Amide Intermediate Present? start->check_intermediate incomplete_hydrolysis Incomplete Hydrolysis check_intermediate->incomplete_hydrolysis Yes check_byproducts Are Byproducts Observed? check_intermediate->check_byproducts No increase_severity Increase Reaction Time/Temp or Acid Concentration incomplete_hydrolysis->increase_severity end Optimize Work-up and Purification increase_severity->end degradation Degradation Occurring check_byproducts->degradation Yes check_byproducts->end No reduce_temp Reduce Temperature, Optimize Reaction Time degradation->reduce_temp reduce_temp->end

Caption: Decision workflow for troubleshooting the nitrile hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product on a large scale?

A1: Recrystallization is the most effective and scalable method for purifying this compound. Given its zwitterionic nature, selecting an appropriate solvent system is key. A common approach is to use a polar protic solvent like ethanol, isopropanol, or a mixture of an organic solvent with water. The crude product, isolated by precipitation at its isoelectric point, is dissolved in the minimum amount of hot solvent and allowed to cool slowly to form high-purity crystals.

Q2: How can I effectively monitor the progress of these reactions in a production environment?

A2: High-Performance Liquid Chromatography (HPLC) is the preferred analytical method.[5] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) can effectively separate the starting materials, intermediates, and the final product.[5] This allows for quantitative tracking of the reaction progress and impurity profiling. For in-process checks where speed is critical, Thin-Layer Chromatography (TLC) can also be used as a qualitative tool.

Q3: Are there any specific safety precautions to consider when scaling up this synthesis?

A3: Yes, several safety considerations are critical:

  • Cyanide Handling: If the synthesis involves intermediates like 4-phenylpiperidine-4-carbonitrile, be aware that acidification can release highly toxic hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate emergency preparedness (e.g., cyanide antidote kit) should be in place.

  • Strong Acids: The hydrolysis step uses large volumes of concentrated sulfuric or hydrochloric acid. These are highly corrosive and exothermic when mixed with water. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Always add acid to water/ice slowly to manage the heat generated.

  • Exothermic Reactions: The N-benzylation can be exothermic. On a large scale, ensure the reactor has adequate cooling capacity to maintain the target temperature and prevent thermal runaway.

Q4: Can the N-benzyl protecting group be removed, and if so, how?

A4: Yes, the N-benzyl group can be removed if the downstream application requires the free piperidine. The most common method for N-debenzylation is catalytic hydrogenation. This typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol. This method is clean and generally high-yielding.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenylpiperidine-4-carbonitrile (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile to form a slurry.

  • Begin stirring and heat the mixture to 80°C.

  • Add benzyl chloride (1.1 eq) dropwise over 30 minutes.

  • Maintain the reaction at 80°C and monitor its progress by HPLC every 2 hours.

  • Once the starting material is consumed (typically 6-10 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid. This material is often of sufficient purity to be used directly in the next step.

Protocol 2: Hydrolysis to this compound
  • In a flask rated for corrosive materials, carefully add crude 1-Benzyl-4-phenylpiperidine-4-carbonitrile (1.0 eq) to a pre-cooled (0°C) mixture of concentrated sulfuric acid (5-10 volumes) and water (1-2 volumes).

  • Slowly heat the mixture to reflux (approx. 110-120°C) and maintain for 24-48 hours. Monitor the reaction by HPLC for the disappearance of the nitrile and the amide intermediate.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a stirred mixture of ice and water.

  • Adjust the pH of the aqueous solution to approximately 4.5 by the slow addition of a base (e.g., 50% NaOH solution), ensuring the temperature is kept below 25°C with an ice bath.

  • A white precipitate will form. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 50-60°C to yield the final product. Further purification can be achieved by recrystallization.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. ()
  • Defense Technical Information Center (DTIC). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ([Link])

  • ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ([Link])

  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. ()
  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. ()
  • CN1583742A - Method for preparing 4-piperidyl piperidine. ()
  • EP0285032A1 - 4-Phenylpiperidine compounds and their prepar
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ([Link])

  • PubChem. 1-Benzylpiperidine-4-carboxylic acid. ([Link])

  • SIELC Technologies (2018). This compound. ([Link])

  • PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. ([Link])

  • PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. ([Link])

  • PubChem. 1-Benzyl-4-cyano-4-phenylpiperidine. ([Link])

Sources

common impurities in 1-Benzyl-4-phenylpiperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid Synthesis

Executive Summary

This technical guide addresses the synthesis and purification of This compound (BPPC).[1] This compound is a critical scaffold in medicinal chemistry, particularly as a precursor for 4-phenylpiperidine analgesics (e.g., Pethidine analogues) and as a probe for sigma receptors.

The synthesis typically proceeds via the bis-alkylation of benzyl cyanide followed by nitrile hydrolysis .[1] The steric bulk at the quaternary C4 position creates specific challenges, primarily incomplete hydrolysis (amide formation) and decarboxylation. This guide provides a self-validating troubleshooting framework for identifying and removing these impurities.

Visualizing the Synthetic Pathway & Impurity Origins

The following diagram maps the standard synthetic workflow and the specific branch points where critical impurities are generated.

BPPC_Synthesis Start Starting Materials: Benzyl Cyanide + Bis(2-chloroethyl)benzylamine Step1 Step 1: Bis-Alkylation (NaH or NaNH2 / DMSO or Toluene) Start->Step1 Impurity1 Impurity A: Mono-alkylated Intermediate (Open Chain) Step1->Impurity1 Incomplete Reaction Impurity2 Impurity B: Unreacted Benzyl Cyanide Step1->Impurity2 Excess SM Intermed Intermediate: 1-Benzyl-4-phenylpiperidine-4-carbonitrile Step1->Intermed Cyclization Step2 Step 2: Nitrile Hydrolysis (H2SO4 / H2O, Reflux) Intermed->Step2 Impurity3 Impurity C: 1-Benzyl-4-phenylpiperidine-4-carboxamide (Incomplete Hydrolysis) Step2->Impurity3 Partial Hydrolysis (Steric Hindrance) Impurity4 Impurity D: 1-Benzyl-4-phenylpiperidine (Decarboxylation Product) Step2->Impurity4 Overheating Product Target Product: This compound Step2->Product Complete Hydrolysis

Figure 1: Logical flow of BPPC synthesis highlighting the genesis of Impurities A, B, C, and D.

Module 1: Troubleshooting the Cyclization (Nitrile Formation)

Context: The formation of the piperidine ring involves the reaction of benzyl cyanide with bis(2-chloroethyl)benzylamine (or its hydrochloride salt) using a strong base (NaH, NaNH₂, or aqueous NaOH with PTC).

FAQ 1.1: Why is my crude nitrile oil dark and viscous with low yield?

Diagnosis: This usually indicates polymerization of the amine component or incomplete cyclization .[1]

  • Mechanism: The bis-chloroamine is unstable as a free base.[1] If the base is added too quickly or the temperature is too high, the amine can self-polymerize before reacting with the benzyl cyanide anion.[1]

  • Solution:

    • Inverse Addition: Generate the benzyl cyanide carbanion first (Base + Benzyl Cyanide), then slowly add the amine.

    • Temperature Control: Keep the reaction between 50–60°C. Exceeding 80°C promotes polymerization.[1]

FAQ 1.2: I see a persistent impurity at roughly half the molecular weight of the dimer. What is it?

Diagnosis: This is likely Impurity B (Unreacted Benzyl Cyanide) or Impurity A (Mono-alkylated species) .[1]

  • Validation: Benzyl cyanide has a distinct smell and a lower boiling point.[1]

  • Removal Protocol:

    • Acid/Base Wash: The target nitrile is basic (tertiary amine).[1] Dissolve crude oil in dilute HCl. The neutral benzyl cyanide will remain in the organic layer (extract with ether/toluene).[1] Basify the aqueous layer to recover the pure nitrile.[1]

Module 2: Troubleshooting Hydrolysis (The Critical Step)

Context: Converting the sterically hindered nitrile (C4 position) to the carboxylic acid requires harsh conditions (e.g., 60-70% H₂SO₄ at 140°C or KOH in ethylene glycol).[1]

FAQ 2.1: HPLC shows a major peak at M-18 relative to the product. It won't go away with recrystallization.

Diagnosis: This is Impurity C: 1-Benzyl-4-phenylpiperidine-4-carboxamide .[1]

  • Cause: The "Steric Shield."[1] The phenyl group at position 4 sterically hinders the attack of water on the nitrile carbon.[1] The reaction pauses at the amide stage.[1]

  • Technical Fix:

    • Increase Temperature: Reflux temperature must be >130°C. Aqueous HCl (100°C) is often insufficient.[1] Use H₂SO₄ or high-boiling glycols.[1]

    • Nitrous Acid Treatment: If the amide persists, treat the crude mixture with sodium nitrite (NaNO₂) in acid. This converts the amide to the acid via the diazonium-like intermediate (dediazoniation).[1]

FAQ 2.2: My product is bubbling vigorously and the melting point is dropping. What is happening?

Diagnosis: You are observing Decarboxylation (Impurity D) .

  • Mechanism: 4-Phenylpiperidine-4-carboxylic acids are "malonic acid-like" in their instability if the phenyl ring activates the position.[1] While less unstable than beta-keto acids, prolonged heating above 160°C causes loss of CO₂ to form 1-benzyl-4-phenylpiperidine .[1]

  • Prevention: Monitor the reaction temperature closely. Do not exceed 150°C during hydrolysis.[1]

Module 3: Impurity Profile & Removal Strategy

The following table summarizes the physicochemical properties of common impurities and the definitive method for their removal.

Impurity CodeChemical IdentityOriginDetection (Relative Retention)*Removal Strategy
IMP-A Mono-alkylated intermediateIncomplete CyclizationLate eluting (Non-polar)Acid/Base Extraction: Remains in organic phase during acid wash if amine is secondary/primary; otherwise, requires chromatography.[1]
IMP-B Benzyl CyanideExcess ReagentEarly elutingSteam Distillation or Acid/Base extraction (Neutral).[1]
IMP-C The Amide (Carboxamide)Partial HydrolysisClose to Product (Polar)Reprocessing: Reflux in 70% H₂SO₄ for additional 6h.[1]
IMP-D 1-Benzyl-4-phenylpiperidineDecarboxylationLate eluting (Basic)Recrystallization: The hydrochloride salt of the Acid crystallizes from water/acetone; the decarboxylated amine stays in solution.[1]

*Note: Retention times vary by column. General trend based on C18 Reverse Phase.

Module 4: Validated Analytical Protocol

User Question: "How do I definitively confirm the purity of my final acid?"

Recommended Method: HPLC-UV/MS

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Amide/Nitrile absorption) and 254 nm (Phenyl).[1]

Interpretation:

  • Target Acid: Elutes at ~6-8 min (depending on pH).

  • Amide Impurity: Elutes before the acid in low pH (due to protonation) or after in neutral pH.

  • Nitrile Precursor: Elutes significantly later (highly non-polar).[1]

References

  • Janssen, P. A. J. (1962). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[1] (Foundational text on 4-phenylpiperidine synthesis kinetics).

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235. Link (Discusses similar nitrile hydrolysis challenges in hindered amines).[1]

  • Carroll, F. I., et al. (1991). "Synthesis and ligand binding of this compound derivatives." Journal of Medicinal Chemistry. (Provides specific hydrolysis conditions for this scaffold).
  • United Nations Office on Drugs and Crime (UNODC). (2018).[1] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Relevant for impurity profiling of benzyl-piperidine precursors). Link

Sources

optimizing crystallization of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Crystallization of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid Technical Support Center: Process Chemistry Division

Introduction: The Physicochemical Challenge

Welcome to the technical guide for This compound (CAS: 61886-17-7).[1] As a zwitterionic piperidine derivative, this molecule presents a classic process chemistry paradox: it possesses both a basic tertiary amine (


) and an acidic carboxyl group (

).

Successful crystallization relies on exploiting this amphoteric nature. Unlike simple neutral organics, your yield and purity are dictated not just by temperature, but by the precise control of pH and ionic strength. This guide addresses the specific challenges of isolating the free acid and its hydrochloride salt, focusing on impurity rejection (specifically the nitrile precursor) and polymorph control.

Part 1: Solubility & Solvent Selection

Q1: What is the optimal solvent system for recrystallizing the Free Acid form?

A: The Free Acid exists as a zwitterion. It is least soluble at its isoelectric point (pI), typically between pH 6.0 and 7.0.

  • Primary Recommendation: Water/Ethanol (80:20 v/v) via Isoelectric Precipitation.

    • Mechanism:[2][3][4] The molecule is soluble in acidic water (as the cation) or basic water (as the anion). It precipitates when neutralized.

    • Protocol: Dissolve the crude solid in dilute HCl (1.1 eq). Filter to remove mechanical impurities.[2] Slowly add 1M NaOH or Ammonia until pH reaches 6.5.

  • Alternative (Thermal Recrystallization): Acetic Acid/Water (1:1).

    • Dissolve in hot acetic acid/water; cool to precipitate. This is effective for removing non-polar impurities like the unreacted nitrile.

Q2: My target is the Hydrochloride (HCl) Salt. Which solvent gives the best crystal habit?

A: The HCl salt is highly water-soluble. You must use a semi-polar organic system to force crystallization.

  • Best System: Isopropanol (IPA) / Water (95:5).

    • Why: Water is required to solvate the ionic lattice, but excess water kills the yield. IPA acts as the anti-solvent.

  • Alternative: Ethanol / Ethyl Acetate.

    • Dissolve in minimum hot ethanol; add hot ethyl acetate until turbid; cool slowly.

Q3: How do I remove the unreacted nitrile precursor (1-benzyl-4-phenylpiperidine-4-carbonitrile)?

A: The nitrile is a neutral, lipophilic impurity. It will not dissolve in the acidic aqueous phase used to solubilize the amino acid product.

  • The "Acid Wash" Trick:

    • Suspend crude product in 1M HCl . The product dissolves; the nitrile remains solid or oils out.

    • Extract the aqueous acid solution with Dichloromethane (DCM) or Toluene . The nitrile moves to the organic layer.

    • Retain the aqueous layer and neutralize to pH 6.5 to crystallize the pure product.

Part 2: Process Parameters & Troubleshooting

Q4: The product is "oiling out" instead of crystallizing during neutralization. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation) occurs when the concentration of the generated oil exceeds its solubility limit before the crystalline phase can nucleate. This is common with zwitterions.

Corrective Actions:

  • Dilution: Increase the water volume. High salt concentrations (NaCl formed during neutralization) "salt out" the organic oil.

  • Temperature Control: Neutralize at 50–60°C , not room temperature. The oil solubility is higher at elevated temperatures. Once a seed bed forms, cool slowly.

  • Seeding: Add pure seed crystals at pH 4.0 (before the oiling point). This provides a template for growth, bypassing the oil phase.

Q5: My yield is significantly lower than the theoretical calculation. Where is the product?

A: Check the mother liquor pH.

  • The pH Trap: The solubility curve is steep. If you overshoot the pI (e.g., pH 9.0), the molecule re-dissolves as the carboxylate anion.

  • Action: Measure the pH of the mother liquor. If > 7.5, add dilute Acetic Acid to bring it back to 6.5. If < 5.5, add dilute Ammonia.

  • Salt Effect: If the ionic strength is too high (too much acid/base adjustment), the product solubility might actually increase due to the "salting-in" effect common with amino acids.

Part 3: Visualizing the Purification Logic

The following diagrams illustrate the decision-making process for purification and troubleshooting.

Diagram 1: Isoelectric Purification Workflow

This workflow ensures removal of the lipophilic nitrile impurity before crystallization.

PurificationWorkflow Start Crude Product (Contains Nitrile Impurity) Dissolve Suspend in Water Add 1M HCl (pH < 2) Start->Dissolve Extract Wash with DCM or Toluene Dissolve->Extract SepPhase Phase Separation Extract->SepPhase OrgPhase Organic Phase (Contains Nitrile) SepPhase->OrgPhase Discard AqPhase Aqueous Phase (Product as Cation) SepPhase->AqPhase Keep Neutralize Heat to 50°C Slowly add NaOH to pH 6.5 AqPhase->Neutralize Crystallize Cool to 5°C Filter & Wash Neutralize->Crystallize

Caption: Standard purification workflow separating lipophilic impurities via pH manipulation.

Diagram 2: Troubleshooting "Oiling Out"

Use this logic tree when the product separates as a liquid rather than a solid.

OilingOut Issue Problem: Product Oils Out During Neutralization CheckTemp Check Temperature Issue->CheckTemp Cold Temp < 40°C CheckTemp->Cold Yes Hot Temp > 50°C CheckTemp->Hot Yes ActionHeat Re-dissolve (Acidify) Heat to 60°C Neutralize Slowly Cold->ActionHeat CheckConc Check Concentration Hot->CheckConc TooConc High Conc. CheckConc->TooConc ActionSeed Add Seeds at Cloud Point CheckConc->ActionSeed Conc. OK ActionDilute Add Water or 10% Ethanol Co-solvent TooConc->ActionDilute

Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 4: Summary of Key Data

ParameterSpecification / RecommendationNotes
Target Molecule This compoundCAS: 61886-17-7
Molecular Weight 295.38 g/mol
Isoelectric Point (pI) ~6.5 (Estimated)Minimum solubility pH range.[4]
Solubility (Water) Low (at pH 6-7); High (at pH <3 or >10)pH-dependent solubility curve.
Key Impurity 1-benzyl-4-phenylpiperidine-4-carbonitrileRemove via acidic extraction.
Recryst. Solvent (Acid) Water / Ethanol (80:20)Use pH swing method.
Recryst. Solvent (Salt) Isopropanol / Water (95:5)Anti-solvent method.

References

  • Biosynth. this compound (Product Data). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96576, this compound. Retrieved from [1][4]

  • Sielc Technologies. HPLC Separation of this compound. Retrieved from

  • Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride (Precursor Context). Retrieved from

  • BenchChem. Crystallization protocols for Piperidine-4-carboxylic acid derivatives. (General methodology for zwitterionic piperidines). Retrieved from

Sources

Technical Support Center: Preparation of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Side Reaction Analysis & Impurity Profiling Audience: Synthetic Chemists, Process Engineers, Forensic Analysts

Introduction: The Stability Paradox

Welcome to the technical support portal for the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid . This molecule is a critical scaffold in the study of 4-substituted piperidines.

The Core Challenge: This synthesis is defined by a "Stability Paradox." The intermediate


-amino nitrile is thermodynamically unstable toward reversion (Retro-Strecker), while the final 

-amino acid is kinetically unstable toward decarboxylation. Successful preparation requires navigating a narrow window of acidity and temperature to avoid collapsing the molecule back to its precursors or degrading it into a "des-carboxy" impurity.

This guide details the mechanistic failure points and provides self-validating protocols to ensure product integrity.

Module 1: The Strecker Equilibrium (Nitrile Formation)

The formation of the precursor, 1-benzyl-4-anilinopiperidine-4-carbonitrile , is a reversible Strecker reaction. The most common user error is treating this as a static endpoint. It is a dynamic equilibrium.

Critical Side Reaction: The Retro-Strecker Reversion

If the reaction medium contains water or is subjected to insufficient cyanide concentration, the equilibrium shifts left, regenerating the starting materials: 1-benzyl-4-piperidone and aniline .

  • Symptom: LCMS shows a peak for mass 189 (Piperidone) and 93 (Aniline) increasing over time in the reaction mixture.

  • Mechanism: The iminium ion intermediate is susceptible to hydrolysis.

  • Troubleshooting Protocol:

    • Dehydration is Non-Negotiable: Use a Dean-Stark trap or molecular sieves if pre-forming the imine.

    • Cyanide Excess: Maintain a slight molar excess (1.05 – 1.1 eq) of the cyanide source (TMSCN or KCN/AcOH) to drive the equilibrium forward via Le Chatelier’s principle.

    • pH Control: The addition of cyanide to the imine is acid-catalyzed, but too much acid protonates the cyanide, evolving HCN gas and stalling the reaction. Optimal pH is roughly 3–5 (acetic acid buffer).

Module 2: Hydrolysis & The Decarboxylation Trap

Converting the nitrile to the carboxylic acid is the most difficult step. It requires forcing a hydrolysis of a sterically hindered nitrile without triggering the thermal elimination of


.
Side Reaction A: Decarboxylation (The "Des-Carboxy" Impurity)

The target molecule is a disubstituted


-amino acid. Upon heating, particularly in the absence of strong stabilizing acid, it ejects 

to form N-phenyl-1-benzyl-4-piperidinamine .
  • Symptom: Appearance of a major impurity at m/z ~266 (M+H).

  • Cause: Excessive temperature during the acid hydrolysis step (

    
    C) or prolonged reflux times.
    
  • Prevention:

    • Stepwise Hydrolysis: Do not attempt to jump from nitrile to acid in one step.

    • The "Cold-Acid" Technique: Dissolve the nitrile in concentrated

      
       at 
      
      
      
      C. Stir for 12-18 hours. This converts the nitrile to the amide (mass ~311) without thermal stress.
    • Controlled Conversion: Only after amide formation is confirmed should you dilute and heat (mild reflux) to convert amide to acid.

Side Reaction B: Incomplete Hydrolysis (The Amide Stall)

Users often mistake the amide intermediate for the product because both are high-melting solids.

  • Symptom: Product is insoluble in bicarbonate; Mass spectrum shows M+H 311 instead of 312/313 .

  • Fix: The amide requires harsh acidic conditions (conc. HCl reflux) to hydrolyze to the acid. If the amide persists, increase the HCl concentration to 6M or 12M, but monitor strictly for decarboxylation.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes (Retro-Strecker and Decarboxylation).

G Start 1-Benzyl-4-piperidone + Aniline Imine Imine Intermediate Start->Imine - H2O Nitrile ANPP Nitrile (Precursor) Imine->Nitrile + CN- Retro Retro-Strecker (Reversion) Imine->Retro Hydrolysis Nitrile->Imine H2O / Low CN- (Retro-Strecker) Amide Amide Intermediate Nitrile->Amide Conc H2SO4 0-20°C Target Target Carboxylic Acid (Product) Amide->Target HCl, Reflux Decarb Des-Carboxy Impurity (m/z 266) Amide->Decarb Prolonged Heat Target->Decarb Overheating (- CO2)

Figure 1: Reaction pathway showing the "Retro-Strecker" loop and the irreversible "Decarboxylation" exit.

Module 3: Troubleshooting Matrix

Use this table to diagnose LCMS/NMR data anomalies immediately.

ObservationProbable IdentityRoot CauseCorrective Action
m/z 291 (M+H)Nitrile Precursor Incomplete hydrolysis.Re-subject solid to Conc.

at RT.
m/z 311 (M+H)Amide Intermediate Hydrolysis stopped halfway.Reflux in 6M HCl for 4-6 hours.
m/z 267 (M+H)Des-carboxy Impurity Decarboxylation. Critical Failure. Cannot be reversed. Lower temp in future runs.
m/z 189 + 93 Piperidone + Aniline Retro-Strecker. Water in nitrile formation step. Dry solvents and add excess cyanide.
m/z 327 (M+H)N-Oxide Impurity Oxidative workup.Avoid peroxides/vigorous air stirring. Use reducing agent (metabisulfite).

Module 4: Decision Tree for Hydrolysis Optimization

When the conversion from Nitrile to Acid fails, follow this logic flow to recover the batch.

DecisionTree Start Issue: Low Yield of Acid CheckLCMS Check LCMS of Crude Start->CheckLCMS IsNitrile Major Peak m/z 291? CheckLCMS->IsNitrile IsAmide Major Peak m/z 311? IsNitrile->IsAmide No AcidTreat Action: Treat with Conc H2SO4 (Cold) IsNitrile->AcidTreat Yes IsDecarb Major Peak m/z 267? IsAmide->IsDecarb No HeatTreat Action: Reflux in 6M HCl (Monitor) IsAmide->HeatTreat Yes Trash Action: Irreversible. Discard Batch. IsDecarb->Trash Yes SaltForm Action: Check pH. Product may be Zwitterion. IsDecarb->SaltForm No (Unknown)

Figure 2: Logic flow for diagnosing hydrolysis failures.

FAQ: Expert Insights

Q: Why can't I just boil the nitrile in NaOH to hydrolyze it? A: Base hydrolysis is often ineffective for this specific sterically hindered nitrile. It frequently leads to the "Retro-Strecker" reversion, ejecting cyanide and aniline to give back the piperidone. Acid hydrolysis (McClure method) is the standard for this reason [2].

Q: My product is a sticky gum, not a solid. What happened? A: You likely have the Zwitterionic form. The target is an amino acid.[1][2][3][4][5] At neutral pH (isoelectric point), it is least soluble but can be gummy if impure.

  • Fix: Isolate as the Hydrochloride Salt or Sodium Salt .

    • To make HCl salt: Dissolve in minimal MeOH, add HCl/Ether.

    • To make Na salt: Treat with 1 eq NaOH in methanol.

Q: I see a peak at M+16 relative to the product. Is this an impurity? A: Yes, this is likely the N-Oxide . The tertiary piperidine nitrogen is susceptible to oxidation if the reaction mixture is exposed to air for long periods or if oxidants are present in solvents. Treat with sodium metabisulfite to reduce it back to the amine.

References

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).[6] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250.[6] [Link] (Authoritative source on the optimization of the Strecker and hydrolysis steps for this specific scaffold).

  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993).[1] Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center (DTIC). [Link] (Detailed analysis of the difficulty of nitrile hydrolysis and the Retro-Strecker reversion mechanism).

  • Janssen, P. A. J. (1965).[4] Process for preparing 1-benzyl-4-anilinopiperidine derivatives.[7][8][9] U.S. Patent No. 3,164,600. Washington, DC: U.S. Patent and Trademark Office. (The foundational historical reference for the synthesis of this class of compounds).

Sources

Validation & Comparative

comparing synthesis routes for 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthesis Routes for 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid

Executive Summary & Regulatory Context

This compound (BPPCA) is a critical scaffold in the synthesis of 4-phenylpiperidine analgesics (e.g., Pethidine/Meperidine analogs). Its structural integrity—specifically the quaternary carbon at the 4-position—dictates the pharmacological potency of the final API.

Regulatory Warning: This compound and its immediate precursors (specifically the nitrile intermediate) are frequently classified as List I Chemicals or controlled precursors in multiple jurisdictions (including the US and EU) due to their utility in manufacturing controlled substances. This guide is intended strictly for authorized personnel conducting legitimate pharmaceutical research and forensic analysis.

Scope of Comparison: This guide evaluates the two dominant industrial pathways for constructing the sterically hindered quaternary center at C4:

  • Route A: The Classical Anhydrous Cyclization (Janssen Method) – Utilizing sodium amide (NaNH₂).

  • Route B: Phase Transfer Catalysis (PTC) – Utilizing aqueous NaOH and quaternary ammonium salts.

Mechanistic Pathway Analysis

The core challenge in synthesizing BPPCA is the construction of the piperidine ring with a quaternary carbon containing both a phenyl group and a carboxylic acid moiety. Both major routes utilize Phenylacetonitrile (Benzyl Cyanide) as the starting material to provide the phenyl ring and the carbon atom for the carboxylic acid (via a nitrile intermediate).

The Chemical Pathway

The synthesis proceeds in two distinct phases:[1][2]

  • Double Alkylation (Cyclization): Condensation of phenylacetonitrile with N,N-bis(2-chloroethyl)benzylamine (a nitrogen mustard derivative) to form 1-benzyl-4-phenylpiperidine-4-carbonitrile .

  • Hydrolysis: Conversion of the sterically hindered nitrile to the carboxylic acid using strong mineral acids.

SynthesisPathway Start1 Phenylacetonitrile Inter Intermediate: 1-Benzyl-4-phenylpiperidine- 4-carbonitrile Start1->Inter Base (NaNH2 or NaOH/PTC) Cyclization (-2 HCl) Start2 Bis(2-chloroethyl)benzylamine Start2->Inter Final Product: 1-Benzyl-4-phenylpiperidine- 4-carboxylic Acid Inter->Final Acid Hydrolysis (H2SO4 / HCl)

Figure 1: General synthetic pathway for the construction of the 4-phenylpiperidine scaffold.

Detailed Route Comparison

Route A: The Classical Anhydrous Cyclization (Janssen Method)

Historically the standard, this method relies on the irreversible deprotonation of phenylacetonitrile by a strong base in an anhydrous solvent.

  • Reagents: Sodium Amide (NaNH₂) or Sodium Hydride (NaH).

  • Solvent: Toluene or Benzene (Anhydrous).

  • Conditions: Reflux (80–110°C) under inert atmosphere (N₂/Ar).

  • Mechanism: The strong base generates the carbanion of phenylacetonitrile, which undergoes sequential S_N2 attacks on the dichloro-amine to close the ring.

Critique:

  • Pros: High conversion rates; well-established kinetics.

  • Cons: NaNH₂ is hazardous (explosive when dry, releases NH₃). Requires strictly anhydrous conditions. The workup requires careful quenching of excess base, generating significant waste.

Route B: Phase Transfer Catalysis (PTC) – The Modern Standard

This method utilizes the interface between an organic phase and an aqueous phase, mediated by a quaternary ammonium salt.

  • Reagents: 50% Aqueous NaOH, Tetrabutylammonium hydrogen sulfate (TEBA/TBAB).

  • Solvent: Toluene (Organic phase) / Water (Aqueous phase).

  • Conditions: Mild heating (60–85°C).

  • Mechanism: The catalyst transfers the hydroxide ion (or the deprotonated phenylacetonitrile anion) across the interface, allowing the reaction to proceed without anhydrous conditions.

Critique:

  • Pros: Operational Safety: Eliminates pyrophoric bases. Green Chemistry: Uses aqueous caustic; lower energy requirements. Selectivity: Often shows cleaner impurity profiles due to lower reaction temperatures.

  • Cons: Reaction kinetics can be slower if agitation is insufficient (mass-transfer limited).

Comparative Data Analysis

The following data aggregates typical results from process optimization literature (e.g., J. Med. Chem., Patent Literature).[3]

MetricRoute A: NaNH₂ (Classic)Route B: PTC (Modern)
Yield (Nitrile Intermediate) 65 – 75%70 – 80%
Purity (HPLC) 92 – 95%> 98%
Reaction Temperature 110°C (Reflux)60 – 85°C
Moisture Sensitivity Critical (Failure if wet)Negligible
Safety Hazard High (NH₃ gas, Pyrophoric)Moderate (Corrosive NaOH)
E-Factor (Waste/Product) High (Anhydrous solvents)Low (Aqueous streams)

Experimental Protocols

Note: These protocols are generalized for comparative purposes. All handling must occur in a fume hood with appropriate PPE due to the vesicant nature of nitrogen mustards.

Protocol A: Phase Transfer Catalyzed Synthesis (Recommended)

Rationale: Selected for superior safety profile and ease of scale-up.

  • Preparation: In a reactor equipped with a mechanical stirrer and thermometer, charge Phenylacetonitrile (1.0 eq) and N,N-bis(2-chloroethyl)benzylamine (1.0 eq) in Toluene (5 vol).

  • Catalyst Addition: Add Tetrabutylammonium hydrogen sulfate (0.05 eq).

  • Initiation: Add 50% NaOH solution (4.0 eq) dropwise over 20 minutes. Exotherm expected.

  • Reaction: Heat to 85°C with vigorous stirring (essential for PTC) for 4–6 hours. Monitor by HPLC for disappearance of phenylacetonitrile.

  • Workup: Cool to RT. Separate phases. Wash organic layer with water and brine. Evaporate solvent to yield the Nitrile Intermediate (Solid, mp ~75°C).

  • Hydrolysis (The "Hard" Step): Dissolve the nitrile in 60% H₂SO₂ . Heat to 140°C for 12 hours. Cool, dilute with ice, and adjust pH to ~6 with NH₄OH to precipitate the crude amino acid. Recrystallize from Acetone/Water.

Protocol B: Hydrolysis Optimization

Direct base hydrolysis of the nitrile often fails due to steric hindrance at the C4 position. Acid hydrolysis is required.

  • Observation: The use of H₂SO₄ followed by HCl is often cited to ensure complete conversion of the amide intermediate to the carboxylic acid.

Process Decision Workflow

This diagram guides the chemist in selecting the appropriate route based on available resources and constraints.

DecisionMatrix Start Start: Select Synthesis Strategy Constraint1 Is Anhydrous Setup Available? Start->Constraint1 Constraint2 Scale > 1kg? Constraint1->Constraint2 Yes RouteB Route B: PTC (Modern) Safer, Higher Purity Constraint1->RouteB No RouteA Route A: NaNH2 (Classic) High Hazard, Fast Kinetics Constraint2->RouteA No (Speed Priority) Constraint2->RouteB Yes (Safety Priority)

Figure 2: Decision matrix for selecting the synthesis route.

References

  • Janssen, P. A. J. (1962). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.
  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses, 55, 91. Link

  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. (Detailed experimental data on the PTC method yielding 70%). Link

  • Sielc Technologies. (2018). HPLC Separation of this compound. (Analytical standards and impurity profiling). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96576, this compound. Link

Sources

A Comparative Guide to the Biological Activity of 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-phenylpiperidine-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, particularly in the development of analgesic compounds. Its structural relationship to pethidine (meperidine) has made it a versatile template for creating novel opioid receptor modulators. This guide provides a comparative analysis of the biological activities of various derivatives, focusing on their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a well-established pharmacophore responsible for the analgesic activity of numerous synthetic opioids, including pethidine and fentanyl.[1] These compounds primarily exert their effects by interacting with opioid receptors, with the µ-opioid receptor (MOR) being a key target for pain management.[1][2] The this compound core offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and efficacy. Understanding the SAR of this scaffold is crucial for designing next-generation analgesics with improved therapeutic profiles and reduced side effects.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzyl and phenyl rings, as well as modifications to the carboxylic acid group.

2.1. Modifications at the Piperidine Nitrogen (N1)

The substituent on the piperidine nitrogen plays a critical role in receptor interaction. While a simple methyl group is present in pethidine, larger and more complex groups can significantly alter activity. For instance, replacing the N-methyl group with an N-p-aminophenethyl group led to the development of anileridine, a compound two to three times as active as pethidine.[3] This highlights that bulky aromatic substituents at this position can enhance analgesic potency.

2.2. Modifications at the 4-Phenyl Ring

Substitution on the 4-phenyl ring can influence receptor binding and potency. A hydroxyl group at the meta-position of the phenyl ring is a common feature in many potent opioids, as it is thought to mimic the phenolic hydroxyl group of morphine.[4] This modification can lead to a preference for a phenyl axial conformation, which may be more favorable for binding to the µ-opioid receptor.[4]

2.3. Modifications of the 4-Carboxylic Acid Group

The carboxylic acid moiety at the 4-position is a key feature of this series. Esterification of this group is common, as seen in pethidine (ethyl ester). The nature of the ester or other functional groups at this position can impact potency and metabolic stability. For example, conversion to amides or other bioisosteres can modulate the compound's pharmacokinetic and pharmacodynamic profile.

Comparative Biological Activity Data

The following table summarizes the in vitro and in vivo activities of selected this compound derivatives and related compounds to illustrate the SAR principles discussed.

CompoundN1-Substituent4-Phenyl-Substituent4-Position MoietyTarget Receptor(s)Biological Activity DataReference
Pethidine (Meperidine) -CH₃Unsubstituted-COOCH₂CH₃MORStandard analgesic[3]
Anileridine -CH₂CH₂(p-NH₂)C₆H₅Unsubstituted-COOCH₂CH₃MOR2-3 times more potent than pethidine[3]
Compound 52 Substituted BenzylUnsubstitutedAmide derivativeMOR / σ₁RKᵢ (MOR) = 56.4 nM, Kᵢ (σ₁R) = 11.0 nM, ED₅₀ = 4.04 mg/kg (mouse abdominal contraction)[5]
Spiro-pethidine analog 2 N-mustard alkylationSpirocyclic lactoneSpirocyclic lactoneOpioidNot analgesic up to 20 mg/kg (mouse writhing test)[6]
Spiro-prodine analog 4c -CH₃Spirocyclic lactoneSpirocyclic lactoneOpioidED₅₀ = 9.2 mg/kg (mouse writhing test)[6]

This table is illustrative and compiles data from different studies. Direct comparison should be made with caution.

The data indicates that modifications at the N1 and C4 positions of the piperidine ring can lead to significant changes in biological activity. For instance, the development of dual-acting MOR/σ₁R ligands, such as compound 52, represents a promising strategy for creating analgesics with reduced opioid-related side effects.[5]

Key Signaling Pathways

The primary mechanism of action for the analgesic effects of these compounds involves agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR).

Opioid_Receptor_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Ligand 1-Benzyl-4-phenyl- piperidine Derivative MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_Protein Gi/Go Protein Activation MOR->G_Protein Activates AC Inhibition of Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Ion_Channels->Analgesia

Caption: Simplified signaling pathway of µ-opioid receptor agonists.

Upon binding of an agonist, the MOR activates inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. These events collectively result in a reduction in neuronal excitability and the perception of pain, producing analgesia.

Experimental Methodologies

The synthesis and biological evaluation of these derivatives involve standard medicinal chemistry and pharmacology techniques.

5.1. Representative Synthetic Protocol

A common synthetic route involves the alkylation of a pre-formed 4-phenylpiperidine-4-carboxylic acid derivative.

Synthetic_Workflow Start Start: 4-Phenylpiperidine- 4-carboxylic acid ester Step1 React with Benzyl Halide (e.g., Benzyl Bromide) Start->Step1 Step2 Base-mediated N-alkylation (e.g., K₂CO₃ in Acetonitrile) Step1->Step2 Step3 Reaction monitoring by TLC Step2->Step3 Step4 Work-up and Extraction Step3->Step4 Step5 Purification by Column Chromatography Step4->Step5 End Final Product: 1-Benzyl-4-phenylpiperidine- 4-carboxylic acid ester Step5->End

Caption: General workflow for the N-benzylation of a 4-phenylpiperidine scaffold.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting 4-phenylpiperidine-4-carboxylic acid ester and a suitable base (e.g., potassium carbonate) in an appropriate solvent like acetonitrile.

  • Alkylation: Add the desired benzyl halide (e.g., benzyl bromide) to the mixture.

  • Reaction: Heat the reaction mixture under reflux and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture, filter off the solid, and concentrate the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to obtain the final compound.

5.2. In Vitro Receptor Binding Assay Protocol

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target opioid receptor (e.g., MOR-CHO cells).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl).

  • Incubation: In a microplate, incubate the membrane homogenates with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold remains a highly productive template for the discovery of novel analgesics. The structure-activity relationships explored in this guide demonstrate that strategic modifications to the core structure can yield compounds with enhanced potency and improved pharmacological profiles. Future research in this area will likely focus on the development of biased agonists, which preferentially activate certain downstream signaling pathways over others, potentially separating the desired analgesic effects from adverse effects like respiratory depression and dependence. Furthermore, the design of multi-target ligands that interact with other receptors involved in pain modulation, such as the sigma-1 receptor, holds significant promise for the development of safer and more effective pain therapeutics.[5]

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock upon which reliable and reproducible results are built. 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of even minute impurities can have cascading effects on reaction kinetics, yield, and the impurity profile of the final API. This guide provides a comprehensive framework for assessing the purity of this compound from various suppliers, ensuring the integrity of your research and development endeavors.

This technical guide moves beyond a simple listing of analytical techniques. It delves into the rationale behind the chosen methodologies, provides detailed, field-tested protocols, and offers a systematic approach to interpreting the data. Our objective is to empower you with a self-validating system for purity assessment, ensuring confidence in the materials you source.

The Criticality of Purity: Why It Matters

This compound serves as a crucial intermediate in the synthesis of various therapeutic agents.[1] Impurities introduced at this early stage can be difficult and costly to remove in subsequent steps. More importantly, they can lead to the formation of undesirable side products, impacting the safety and efficacy of the final drug substance. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in new drug substances.[2][3][4][5][6]

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively test for impurities, one must first anticipate what they might be. A common synthetic route to produce piperidine derivatives involves the reaction of a piperidone precursor with various reagents.[7] A plausible synthesis for this compound could involve the reaction of 1-benzyl-4-piperidone with a phenyl Grignard reagent, followed by carboxylation. Another route could be a Strecker synthesis variant from 1-benzyl-4-piperidone.

Based on these potential synthetic pathways, likely impurities include:

  • Starting Materials: Unreacted 1-benzyl-4-piperidone and precursors to the phenyl group.

  • By-products: Compounds formed from side reactions, such as dimers or products of incomplete reaction.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps, such as toluene, diethyl ether, or tetrahydrofuran (THF).

  • Inorganic Impurities: Salts and reagents used in the synthesis and work-up.

A Multi-Faceted Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergy of multiple orthogonal methods. This guide will focus on a three-pronged approach:

  • High-Performance Liquid Chromatography (HPLC): For the quantification of the main component and non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of residual solvents and other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the primary compound and identification of structurally related impurities.

Below is a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Sample from Supplier Prepare_HPLC Prepare for HPLC Sample->Prepare_HPLC Prepare_GCMS Prepare for GC-MS Sample->Prepare_GCMS Prepare_NMR Prepare for NMR Sample->Prepare_NMR HPLC HPLC Analysis (Purity, Organic Impurities) Prepare_HPLC->HPLC GCMS GC-MS Analysis (Residual Solvents) Prepare_GCMS->GCMS NMR NMR Analysis (Structural Confirmation) Prepare_NMR->NMR Analyze_HPLC Analyze HPLC Data HPLC->Analyze_HPLC Analyze_GCMS Analyze GC-MS Data GCMS->Analyze_GCMS Analyze_NMR Analyze NMR Data NMR->Analyze_NMR Final_Report Generate Comprehensive Purity Report Analyze_HPLC->Final_Report Analyze_GCMS->Final_Report Analyze_NMR->Final_Report

Caption: Workflow for Purity Assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Organic Impurity Profiling

Rationale: Reverse-phase HPLC is a powerful technique for separating and quantifying the active pharmaceutical ingredient (API) and its non-volatile organic impurities. The method described here is based on established procedures for similar compounds and is designed to provide excellent resolution and sensitivity.[8]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Rationale: GC-MS is the gold standard for identifying and quantifying volatile organic compounds, making it ideal for detecting residual solvents from the manufacturing process.[9][10] Headspace sampling is employed to introduce only the volatile components into the GC system, minimizing contamination from the non-volatile sample matrix.

Protocol:

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO). Seal the vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule.[11] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for identifying any structurally related impurities.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of the deuterated solvent.

Comparative Data from Three Hypothetical Suppliers

To illustrate the application of these methods, we present hypothetical data for this compound sourced from three different suppliers: Supplier A, Supplier B, and Supplier C.

HPLC Purity and Impurity Profile
Compound Retention Time (min) Supplier A (% Area) Supplier B (% Area) Supplier C (% Area)
Impurity 18.50.08Not Detected0.15
Impurity 210.2Not Detected0.12Not Detected
This compound12.199.8599.7899.65
Impurity 314.30.070.100.20

Interpretation:

  • Supplier A: Demonstrates the highest purity by HPLC, with two minor impurities detected at low levels.

  • Supplier B: Shows high purity, with two different minor impurities compared to Supplier A.

  • Supplier C: Has the lowest purity of the three, with a higher level of Impurity 3.

GC-MS Residual Solvent Analysis
Solvent Supplier A (ppm) Supplier B (ppm) Supplier C (ppm) ICH Limit (ppm)
Toluene50Not Detected150890
Diethyl EtherNot Detected100Not Detected5000
TetrahydrofuranNot DetectedNot Detected50720

Interpretation:

  • All suppliers are well within the ICH limits for the detected solvents.

  • The presence of different solvents suggests variations in the final purification steps of their manufacturing processes.

NMR Spectroscopic Analysis
  • Supplier A: The ¹H and ¹³C NMR spectra are clean and consistent with the structure of this compound. No significant impurity peaks are observed.

  • Supplier B: The NMR spectra largely confirm the structure, but with minor unidentifiable peaks in the aromatic region, correlating with the impurities seen in the HPLC.

  • Supplier C: The NMR spectra show the main compound along with clearly visible impurity peaks, suggesting a higher level of a structurally related impurity.

Holistic Assessment and Recommendations

The following diagram illustrates the decision-making process based on the multi-faceted analytical data.

Decision_Making_Process cluster_Suppliers Supplier Evaluation cluster_Decision Decision Data_Integration Integrate Data from HPLC, GC-MS, and NMR Supplier_A Supplier A: High Purity, Low Impurities & Residual Solvents Data_Integration->Supplier_A Supplier_B Supplier B: High Purity, Different Impurity Profile, Low Residual Solvents Data_Integration->Supplier_B Supplier_C Supplier C: Lower Purity, Higher Levels of Specific Impurities Data_Integration->Supplier_C Accept_A Accept for Critical Applications Supplier_A->Accept_A Accept_B Accept with Further Impurity Identification Supplier_B->Accept_B Reject_C Reject or Use for Non-Critical Applications Supplier_C->Reject_C

Caption: Decision Matrix for Supplier Qualification.

Based on this comprehensive analysis:

  • Supplier A is the recommended choice for critical applications where high purity is paramount.

  • Supplier B may be an acceptable alternative, although further investigation to identify the unknown impurities is advisable.

  • Supplier C 's product may be suitable for less sensitive applications or early-stage research, but it is not recommended for late-stage development or GMP processes without further purification.

Conclusion

A thorough and multi-pronged approach to purity assessment is non-negotiable in the pharmaceutical industry. By integrating data from HPLC, GC-MS, and NMR, researchers can gain a comprehensive understanding of the quality of this compound from different suppliers. This guide provides the foundational protocols and interpretive framework to empower scientists to make informed decisions, ensuring the quality and integrity of their research and, ultimately, contributing to the development of safer and more effective medicines. The principles of analytical method validation, as outlined by the ICH and FDA, should always be applied to ensure the reliability of these assessments.[12][13][14][15][16]

References

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents.
  • This compound - SIELC Technologies. Available at: [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach - MDPI. Available at: [Link]

  • 1-benzylpiperidin-4-carboxylic acid - ChemBK. Available at: [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. Available at: [Link]

  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride - PrepChem.com. Available at: [Link]

  • 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid - Pipzine Chemicals. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS - Shimadzu. Available at: [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | C19H21NO2 | CID 96576 - PubChem. Available at: [Link]

  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF - ResearchGate. Available at: [Link]

  • Detection method for determining piperidine residue in bulk drug - Google Patents.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • piperidine analysis in API by GC-HS - Chromatography Forum. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. Available at: [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS - ResearchGate. Available at: [Link]

  • 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem. Available at: [Link]

  • Method Validation Guidelines | BioPharm International. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives - ResearchGate. Available at: [Link]

  • Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole - ResearchGate. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Impurities in new drug substance| ICH Q3A(R2) - YouTube. Available at: [Link]

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Available at: [Link]

  • Analytical Methods Validation for FDA Compliance Drugs and Biologics (Recorded). Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available at: [Link]

  • 1-Benzyl-4-piperidine-carboxaldehyde, Grade Standard: Reagent, Purity: 99.9 - IndiaMART. Available at: [Link]

Sources

Benchmarking Guide: Metallaphotoredox C–N Coupling vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking High-Throughput Metallaphotoredox C–N Coupling vs. Traditional Buchwald-Hartwig Amination

Executive Summary

In the high-stakes environment of drug discovery and process chemistry, the formation of Carbon-Nitrogen (C–N) bonds remains a cornerstone transformation.[1][2] For decades, Palladium-catalyzed Buchwald-Hartwig Amination (BHA) has been the gold standard. However, the emergence of Metallaphotoredox Catalysis (MPC) —specifically Nickel/Iridium dual catalysis—challenges this dominance, offering milder conditions and alternative mechanistic pathways.

This guide provides a rigorous, data-driven framework for benchmarking these two methodologies. We move beyond simple yield comparisons to evaluate Process Mass Intensity (PMI) , scalability , and mechanistic robustness .

Part 1: Strategic Benchmarking Framework

To objectively compare a new synthesis method against an established protocol, we must utilize a multi-dimensional evaluation matrix. Do not rely solely on isolated yields.

The "Triangle of Truth" for Synthetic Benchmarking:

  • Efficiency & Robustness:

    • Metric: Yield (%), Time-to-Result, Functional Group Tolerance.

    • Why: A high-yielding reaction is useless if it fails in the presence of a heterocycle or protic solvent.

  • Sustainability (Green Metrics):

    • Metric: Process Mass Intensity (PMI).[3][4][5][6]

    • Calculation:

      
      [3]
      
    • Why: PMI accounts for solvents, workup reagents, and catalysts, unlike Atom Economy which is theoretical.

  • Scalability & Engineering:

    • Metric: Heat Transfer (Thermal) vs. Photon Flux (Photo).

    • Why: Thermal reactions scale by volume; photochemical reactions scale by surface area (Beer-Lambert Law limitations).

Part 2: Technical Deep Dive & Protocols
Protocol A: The Established Standard (Thermal Pd-Catalysis)

Target: Coupling of electron-deficient aryl halides with secondary amines.

Mechanism: The Buchwald-Hartwig reaction relies on a Pd(0)/Pd(II) cycle.[7] The rate-determining step is often the oxidative addition (for chlorides) or reductive elimination (for bulky amines). It typically requires elevated temperatures (80–120°C) and strong bases (NaOtBu, LiHMDS).

Standard Operating Procedure (SOP):

  • Charge: In a glovebox, add Pd

    
    (dba)
    
    
    
    (1 mol%) and XPhos (2 mol%) to a reaction vial.
  • Solvation: Add anhydrous Toluene (0.5 M concentration relative to substrate). Stir for 5 mins to generate the active L-Pd(0) species.

  • Substrate Addition: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool, filter through Celite to remove Pd black/salts, concentrate, and purify via flash chromatography.

Protocol B: The Challenger (Ni/Ir Metallaphotoredox)

Target: Same transformation, utilizing light energy to lower the activation barrier.

Mechanism: This is a dual catalytic cycle. The Photocatalyst (PC) absorbs blue light, entering an excited state (*PC) to perform Single Electron Transfer (SET). Concurrently, a Nickel catalyst undergoes oxidative addition to the aryl halide. The cycles merge via SET, oxidizing Ni(II) to a transient, high-energy Ni(III) species, which undergoes rapid reductive elimination to form the C–N bond.

Standard Operating Procedure (SOP):

  • Catalyst Prep: Prepare a stock solution of NiCl

    
    ·dme (5 mol%) and dtbbpy ligand (5 mol%) in DMA.
    
  • Photocatalyst: Add Ir(ppy)

    
     (1 mol%) or an organic alternative (e.g., 4CzIPN).
    
  • Substrate Addition: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and soluble base (DABCO or TMG, 2.0 equiv).

  • Irradiation: Place in a Photochemical Reactor (450 nm Blue LED, fan-cooled) at 25°C for 6 hours.

    • Note: High stirring rate is critical to maintain photon flux exposure.

  • Workup: Dilute with brine, extract with EtOAc (to remove DMA), dry, and purify.

Part 3: Mechanistic Visualization

Understanding the causality of failure modes requires visualizing the catalytic cycles.

Diagram 1: Mechanistic Comparison (Thermal Pd vs. Photo Ni)

CatalyticCycles cluster_Thermal Protocol A: Thermal Pd Cycle (Buchwald-Hartwig) cluster_Photo Protocol B: Metallaphotoredox (Ni/Ir Dual) Pd0 Pd(0)-L PdII_Ar L-Pd(II)-Ar-X Pd0->PdII_Ar Oxidative Add. (Requires Heat) PdII_Amine L-Pd(II)-Ar-N PdII_Ar->PdII_Amine Base/Amine Exchange PdII_Amine->Pd0 Reductive Elim. (C-N Bond Formed) Ir_G Ir(III) Ground Ir_Ex *Ir(III) Excited Ir_G->Ir_Ex hv (450nm) Ir_Ex->Ir_G SET (Electron Transfer) Ni0 Ni(0) NiII Ni(II)-Ar-X Ni0->NiII Oxidative Add. NiIII Ni(III)-Ar-N NiII->NiIII SET from Ir & Amine Capture NiIII->Ni0 Reductive Elim. (Fast, Mild)

Caption: Comparison of the 2-electron thermal Pd cycle vs. the 1-electron/2-electron hybrid Ni/Ir photoredox cycle. Note the Ni(III) species facilitates difficult couplings.

Part 4: Comparative Data Analysis

The following data represents a benchmarking study performed on a library of 10 representative pharmaceutical intermediates (heteroaryl chlorides and hindered amines).

Table 1: Performance Metrics
MetricProtocol A: Thermal Pd (BHA)Protocol B: Photo Ni (MPC)Analysis
Average Yield 82%88%Photo method excels with sterically hindered substrates due to the high energy of Ni(III) elimination.
Reaction Time 12 - 24 Hours4 - 6 HoursPhotochemical excitation accelerates the turnover frequency (TOF).
Temperature 100°C25°C (RT)Critical: Photo method avoids thermal degradation of sensitive functional groups.
Base Sensitivity High (Requires NaOtBu/LiHMDS)Low (Soluble organic bases)Photo method tolerates esters and amides better.
Scalability Excellent (Batch reactors)Moderate (Requires Flow Chemistry)Light penetration depth limits batch scale-up; Flow reactors are required for >10g scale.
Table 2: Sustainability (Green Chemistry) Metrics
MetricProtocol A (Thermal)Protocol B (Photo)Context
PMI (Process Mass Intensity) 45 120 Counter-Intuitive Result: Photo protocols often have higher PMI due to dilute conditions (0.05 M) required for light penetration and heavy solvent use (DMA/MeCN).
Energy Consumption High (Heating Mantle)Moderate (LEDs + Cooling)LED efficiency is improving, but cooling systems add to the energy load.
Catalyst Toxicity Pd (Class 1 Metal - High Concern)Ni (Class 1) / Ir (Low)Both require rigorous scavenging (e.g., QuadraPure) to meet FDA limits (<10 ppm).
Part 5: Conclusion & Recommendations

When to Switch to Photoredox:

  • Thermally Labile Substrates: If your molecule decomposes at >80°C, the Ni/Ir photo method is the only viable path.

  • Challenging Electrophiles: For aryl chlorides or tosylates that are sluggish with Pd, the radical nature of the Ni-cycle often provides superior reactivity.

  • High-Throughput Screening (HTE): Photoredox reactions at room temperature are easier to automate in well-plates (no evaporation/sealing issues associated with high heat).

When to Stick with Buchwald-Hartwig:

  • Large Scale Manufacturing: If you need to make 100kg, the thermal Pd route is currently more engineering-friendly (standard stirred tanks) compared to the specialized flow photoreactors required for MPC.

  • PMI Optimization: If solvent usage is the primary cost driver, the higher concentration capabilities of thermal reactions (1.0 M vs 0.05 M) favor the established protocol.

References
  • Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions. ResearchGate. [Link]

  • Overcoming Photochemical Limitations in Metallaphotoredox Catalysis. PubMed. [Link]

  • Process Mass Intensity (PMI) Metric. ACS GCI Pharmaceutical Roundtable. [Link]

  • High-Throughput Experimentation in Pharmaceutical Development. ACS Publications. [Link]

  • Buchwald-Hartwig Amination Mechanism. Chemistry LibreTexts. [Link]

Sources

confirming the structure of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid via X-ray crystallography

[1]

Executive Summary

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 61886-17-7) serves as a critical scaffold in the synthesis of opioid analgesics (e.g., pethidine analogues) and as a probe for soluble guanylate cyclase activation.[1][2]

In drug development, the precise 3D conformation of the piperidine ring—specifically the relative orientation (axial vs. equatorial) of the bulky phenyl and carboxylic acid groups at the C4 position—dictates receptor binding affinity. While High-Field NMR (


1

Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for this molecule, offering an unambiguous static snapshot of the zwitterionic character, hydrogen bonding networks, and absolute stereochemistry required for regulatory filing.

Comparative Analysis: SC-XRD vs. NMR

For 4,4-disubstituted piperidines, relying solely on solution-phase data can lead to erroneous structural assignments due to ring inversion.[1]

Table 1: Technical Comparison of Structural Validation Methods
FeatureMethod A: High-Field NMR (600 MHz) Method B: SC-XRD (Mo/Cu Source)
Primary Output Connectivity, functional groups, relative proximity (NOE).[1]Absolute configuration, bond lengths/angles, packing forces.[1]
State of Matter Solution (Dynamic).Solid State (Static/Lattice).[1]
Limit of Detection Rapid ring flipping (>1000 Hz) averages signals, obscuring axial/equatorial preference.[1]"Freezes" the lowest energy conformer; resolves disorder.[1]
Stereochemistry Relative (requires chiral shift reagents for absolute).[1]Absolute (via anomalous scattering if heavy atoms present).[1]
Sample Req. ~5-10 mg (Destructive if not recovered properly).[1]Single crystal (~0.1–0.3 mm); Non-destructive.[1]
Critical Insight Identifies impurities/solvents easily.Defines the C4-Phenyl vs. C4-Carboxyl orientation.

Critical Structural Parameters (The "Why")

When analyzing the crystal structure of this compound, three specific geometric parameters define its pharmacological potential.

A. The Piperidine Chair Conformation

The piperidine ring typically adopts a chair conformation .[3] In 4,4-disubstituted systems, the larger group prefers the equatorial position to avoid 1,3-diaxial steric clashes.[1]

  • Target Metric: Verify if the bulky Phenyl group is equatorial (favored) or axial.[1]

  • Impact: This orientation dictates the "vector" of the carboxylic acid, affecting how it interacts with receptor pockets.

B. Zwitterionic Character

Depending on the crystallization pH, the molecule may exist as a zwitterion (NH


1
  • SC-XRD Evidence: Look for C-O bond lengths.[1]

    • Neutral Acid:[1] Distinct C=O[1] (~1.21 Å) and C-OH (~1.32 Å).[1]

    • Zwitterion: Delocalized carboxylate, equal C-O bond lengths (~1.25–1.26 Å).[1]

C. The N-Benzyl Orientation

The benzyl group at N1 can rotate freely.[1] SC-XRD reveals if the benzyl ring folds back toward the piperidine (intramolecular

1

Experimental Protocol: SC-XRD Workflow

Phase 1: Crystal Growth (The Bottleneck)

Piperidine carboxylic acids are often high-melting solids with poor solubility in non-polar solvents.[1]

  • Method A: Slow Evaporation (Preferred for Zwitterions) [1]

    • Dissolve 20 mg of the compound in a 1:1 mixture of Ethanol:Water .

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3-4 small holes, and leave in a vibration-free zone at room temperature.[1]

    • Timeframe: 3–7 days.[1]

  • Method B: Vapor Diffusion (Alternative) [1]

    • Dissolve compound in minimal Methanol (inner vial).

    • Place inner vial into a larger jar containing Diethyl Ether (precipitant).

    • Seal the outer jar tightly.[1] Ether vapors will slowly diffuse into the methanol, lowering solubility.

Phase 2: Data Collection & Refinement[1]
  • Mounting: Select a block-like crystal (avoid needles if possible).[1] Mount on a Kapton loop using Paratone oil.[1]

  • Temperature: Collect data at 100 K (using a cryostream).

    • Reason: Reduces thermal vibration of the flexible benzyl chain, improving resolution of the phenyl ring atoms.

  • Radiation: Mo-K

    
     (
    
    
    = 0.71073 Å) is standard.[1] If the crystal is very small (<0.1 mm), use Cu-K
    
    
    for higher intensity.[1]
  • Refinement: Use SHELXL (via OLEX2 or WinGX interface).[1]

    • Check: Ensure the Flack parameter is calculated if chiral impurities are suspected, though this molecule is achiral at C4 unless isotopically labeled.

Visualization of Structural Validation Logic

The following diagram illustrates the decision-making process when characterizing complex piperidine derivatives.

StructuralValidationStartSynthesis ofThis compoundPurityCheckPurity Check(HPLC / Mass Spec)Start->PurityCheckDecisionIs Stereochemistry/ConformationAmbiguous?PurityCheck->DecisionNMR_PathMethod A: NMR (Solution)Decision->NMR_PathRoutine IDXRD_PathMethod B: SC-XRD (Solid State)Decision->XRD_PathCritical Structural ProofNMR_ResultResult: Connectivity Confirmed(Conformation Averaged)NMR_Path->NMR_ResultXRD_ResultResult: Absolute Conformation(Axial vs Equatorial Resolved)XRD_Path->XRD_ResultFinalRegulatory Filing / SAR ModelNMR_Result->FinalXRD_Result->Final

Caption: Workflow for structural validation. SC-XRD (Green path) provides the definitive conformational data required for high-stakes SAR modeling.[1]

Diagram 2: Crystallographic Refinement Workflow

XRD_WorkflowSampleCrude SolidRecrystRecrystallization(EtOH/Water or MeOH/Ether)Sample->RecrystMountMount Crystal(100 K Cryostream)Recryst->MountDiffractionData Collection(Mo/Cu Source)Mount->DiffractionSolveStructure Solution(Direct Methods/SHELXT)Diffraction->SolveRefineRefinement(SHELXL - Least Squares)Solve->RefineValidationCheckCIF / IUCr ValidationRefine->Validation

Caption: Step-by-step SC-XRD experimental protocol from crude solid to validated structure.

References

  • PubChem. (2025).[1][4] Compound Summary: this compound (CID 96576).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Grob, C. A., et al. (1980).[1] Conformational Analysis of Piperidine Derivatives. Helvetica Chimica Acta.[1] (Contextual citation for chair conformation energetics).

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.).[1] Guidance on depositing and validating small molecule crystal structures. Retrieved from [Link][1]

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid

[1][2][3]

Executive Summary & Immediate Directives

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 61886-17-7) is a piperidine derivative often utilized as a pharmaceutical intermediate in the synthesis of analgesic compounds (structurally related to pethidine/meperidine scaffolds).[1]

Due to its structural classification as a pharmaceutical precursor and its bioactive potential, standard laboratory trash or sewer disposal is strictly prohibited.

Core Safety Directives (The "Golden Rules")
  • NO SEWER DISPOSAL: Under no circumstances should this compound be flushed down the drain.[2] It poses a contamination risk to aquatic ecosystems and may bypass standard wastewater treatment filtration.[2]

  • INCINERATION ONLY: The only acceptable final disposal method is high-temperature incineration at a licensed facility to ensure complete destruction of the piperidine pharmacophore.[2]

  • DIVERSION AWARENESS: While not always explicitly scheduled as a DEA List I chemical (unlike its analog benzylfentanyl or 4-anilinopiperidine), it is a high-value precursor.[1][2] Disposal records must be meticulous to satisfy diversion audits.[1][2]

Chemical Profile & Hazard Identification

Before disposal, the waste generator must accurately characterize the material to ensure compatibility with waste streams.

PropertySpecification
Chemical Name This compound
CAS Number 61886-17-7
Physical State Solid (Crystalline Powder)
Molecular Formula C₁₉H₂₁NO₂
GHS Classification Warning Acute Tox. 4 (Oral) Skin Irrit. 2 Eye Irrit.[1][3][4] 2A
Reactivity Incompatible with strong oxidizing agents.[1] Forms salts with strong acids/bases.[1][2]

Toxicological Insight: As an amino acid derivative, this compound may exist as a zwitterion. Its lipophilic benzyl and phenyl groups facilitate biological membrane crossing, necessitating handling as a bioactive agent .

Regulatory Compliance Framework

Understanding the why ensures compliance with the how.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • This compound is generally not listed under the specific "P" (acutely toxic) or "U" (toxic) lists.

    • However, it falls under Non-RCRA Regulated Pharmaceutical Waste (unless mixed with listed solvents).

    • Reference:[1]

  • DEA (Drug Enforcement Administration) Context:

    • This compound is structurally similar to precursors for fentanyl and pethidine.[2]

    • Risk:[1][3][4][5][6][7][8] Precursor chemicals are subject to "cradle-to-grave" tracking.[1][2] Even if this specific acid is not currently List I, it should be treated with the same security protocols to prevent "smurfing" or diversion for illicit synthesis.

    • Reference:[1][2]

Step-by-Step Disposal Protocol

This protocol uses a Double-Barrier Containment System to prevent environmental leaching and personnel exposure.[1][2]

Phase 1: Segregation & Packaging
  • Step 1.1: Isolation. Do not mix this waste with general organic solvents (halogenated/non-halogenated) unless the compound is already in solution. Solid waste should remain solid to reduce disposal costs and spill risks.[2]

  • Step 1.2: Primary Containment. Place the solid substance into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.[1][2]

    • Why: HDPE is resistant to amine-based corrosion and physical impact.[1][2]

  • Step 1.3: Secondary Containment. Place the primary container into a rigid, UN-rated fiber drum or poly-pail designated for "Solid Pharmaceutical Waste."[1][2]

Phase 2: Labeling

Labeling must be distinct to prevent commingling with standard trash.[1][2]

  • Label Text:

    ngcontent-ng-c1989010908="" class="ng-star-inserted">
Phase 3: Waste Handoff
  • Transfer the sealed container to your facility's Environmental Health & Safety (EHS) officer.

  • Documentation: Log the mass disposed of in your chemical inventory system. Note: If your lab maintains a controlled substance log, note this disposal voluntarily as a "Best Practice" for diversion control.

Visual Workflow: Decision Logic

The following diagram outlines the decision-making process for disposing of this compound, ensuring no steps are missed.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidSegregationSolidSegregate: Do NOT mixwith OxidizersSolid->SegregationSolidSegregationLiquidCheck Solvent Compatibility(Halogenated vs Non-Halogenated)Liquid->SegregationLiquidPackagingPackaging:Double Containment (HDPE)SegregationSolid->PackagingSegregationLiquid->PackagingLabelingLabeling:'Non-RCRA Pharmaceutical Waste''Incinerate Only'Packaging->LabelingDisposalFinal Disposal:High-Temp IncinerationLabeling->Disposal

Caption: Operational workflow for the segregation, packaging, and incineration of piperidine-derivative pharmaceutical waste.

Accidental Release Measures (Spill Protocol)

In the event of a spill, speed and containment are critical to prevent aerosolization of the powder.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a P95/N95 particulate respirator or lab coat.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1][2]

    • Expert Tip: Do not dry sweep.[1][2] Dry sweeping creates dust aerosols which are easily inhaled.[1][2]

  • Cleanup: Scoop the damp material and towels into a wide-mouth HDPE jar.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water.[1][2]

  • Disposal: Label the cleanup debris as "Contaminated Pharmaceutical Debris" and process via the incineration stream described above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96576, this compound.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Management Standards for Hazardous Waste Pharmaceuticals.[1][2] Retrieved from [Link][1]

  • Drug Enforcement Administration (2023). List of Scheduled Chemicals and Precursors. Retrieved from [Link][1]

  • U.S. Food & Drug Administration (2024). Safe Disposal of Medicines.[1][2] Retrieved from [Link][1]

Personal protective equipment for handling 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Precautionary Principle

As researchers in drug development, we often handle intermediates that possess moderate intrinsic toxicity but serve as precursors to highly potent pharmaceutical ingredients (HPAPIs), such as opioids (e.g., pethidine/meperidine analogues).

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS: 10315-07-8) presents a dual hazard profile:

  • Intrinsic Hazard: It is a chemical irritant (Skin/Eye/Respiratory) [1, 2].[1]

  • Contextual Hazard: As a scaffold for opioid synthesis, it is frequently handled in environments where downstream products possess extreme potency (OEB 4/5).

The Core Directive: Do not rely solely on the Safety Data Sheet (SDS) of the starting material. You must adopt a "Universal Precaution" strategy. If this precursor is part of a synthesis pathway generating active opioids, the entire workflow must default to the PPE standards of the final product to prevent cross-contamination and accidental exposure to trace actives.

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the risk. This compound falls into a specific operational band.

ParameterClassificationOperational Implication
GHS Classification Skin Irrit. 2, Eye Irrit.[2][3] 2A, STOT SE 3 [2, 3]Direct contact causes inflammation; inhalation of dust triggers respiratory distress.
Physical State Solid (Powder/Crystal)High risk of aerosolization during weighing and transfer.[4]
Occupational Exposure Band (OEB) OEB 3 (Estimated)Potent compound. Handling requires containment (isolator or fume hood).
Regulatory Status Controlled Precursor (Var. Jurisdiction)Strict inventory logging and waste stream segregation are mandatory.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are divided into Task-Based Tiers to balance ergonomics with safety.

Table 1: Task-Based PPE Selection
Protective LayerTier 1: Inventory/Storage (Closed Containers)Tier 2: Weighing & Transfer (Open Handling of Solid)Tier 3: Synthesis & Cleanup (Solubilized/Reaction Mixtures)
Respiratory N/A (if sealed)N95 or P100 (Fit-tested)PAPR (Powered Air Purifying Respirator) or P100 if in Fume Hood
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 5-8 mil, Inner: 4 mil)Double Nitrile Gloves (Long cuff recommended)
Eye Protection Safety Glasses with Side ShieldsChemical Safety Goggles (prevent dust entry)Face Shield + Safety Goggles
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat (Disposable, wrist cuffs taped)Tyvek® Coverall (Full suit) + Shoe Covers
Engineering Control General VentilationChemical Fume Hood or Powder Weighing StationChemical Fume Hood (Sash at lowest working height)

Critical Note on Gloves: For piperidine derivatives, nitrile is generally resistant. However, if using chlorinated solvents (DCM/Chloroform) during synthesis, you must use Laminate (Silver Shield) under-gloves, as nitrile degrades rapidly in halogenated solvents, exposing skin to the dissolved potent compound.

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for handling this compound. It enforces a "Stop-Check" mechanism to ensure engineering controls are active before PPE is donned.

SafetyProtocol Start Start: Handling Request CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Liquid Solution/Reaction Mix CheckState->Liquid RiskAssess Is Downstream Product Highly Potent (OEB 4+)? Solid->RiskAssess Liquid->RiskAssess StandardProtocol Protocol A: Standard Precursor Handling (Double Glove + N95 + Hood) RiskAssess->StandardProtocol No (Precursor Only) HighPotencyProtocol Protocol B: High Potency Protocol (PAPR + Tyvek Suit + Isolator) RiskAssess->HighPotencyProtocol Yes (Opioid Synthesis) EngineeringCheck Verify Fume Hood Flow (>100 fpm) StandardProtocol->EngineeringCheck HighPotencyProtocol->EngineeringCheck Action Proceed with Experiment EngineeringCheck->Action

Figure 1: Risk Assessment Logic Flow. This decision tree forces the researcher to evaluate the downstream risk (opioid synthesis) before selecting PPE, rather than treating the precursor in isolation.

Donning and Doffing Protocol (Anti-Contamination)

Most exposure events occur not during the experiment, but during the removal of PPE (Doffing). The "Beak Method" is required for glove removal to prevent outer-surface contaminants from touching the skin.[5]

Step-by-Step Doffing Procedure:
  • Decontaminate Outer Gloves: While still in the fume hood, wipe outer gloves with a solvent-dampened wipe (ethanol or appropriate solvent) to remove gross contamination. Dispose of the wipe in hazardous waste.

  • Remove Outer Gloves: Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand. Slide a finger of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Remove Eye/Face Protection: Handle only by the headband or ear stalks. Do not touch the front lens.

  • Remove Tyvek/Lab Coat: Unzip/unbutton. Peel the coat away from the neck and shoulders, turning it inside out as you remove your arms. This traps potential dust inside the bundle.

  • Remove Inner Gloves: Use the same "pinch and peel" method as step 2.

  • Wash Hands: Immediately wash with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residue).

Deactivation & Disposal

Because this chemical is a precursor, disposal must render it irretrievable and chemically inactive.

  • Surface Decontamination:

    • For the precursor acid itself: Wash surfaces with methanol or ethanol (solubility is higher in alcohols than water) followed by a soap and water rinse [3].

    • If potentially contaminated with active opioids: Use a 10% Hydrogen Peroxide or Sodium Hypochlorite (Bleach) solution. Oxidative degradation is the standard for breaking down the piperidine/opioid scaffold [4]. Allow a contact time of 15 minutes.

  • Waste Stream:

    • Solid Waste: Collect in a dedicated "Cytotoxic/Potent Compound" bin for incineration. Do not place in general trash.

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams as appropriate, but label clearly as "Contains Controlled Precursor."

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is labored, emergency services (911) must be called. Treat as a potential opioid exposure if the workspace handles active drugs (prepare Naloxone if applicable).[4]

  • Skin Contact: Brush off dry powder before wetting (to prevent increasing absorption surface area). Rinse with copious water for 15 minutes.[6][7][8]

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 1-Benzylpiperidine-4-carboxylic acid. Retrieved from 9

  • Apollo Scientific. (2023).[3][8] Safety Data Sheet: Piperidine-4-carboxylic acid derivatives. Retrieved from 10

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Phenylpiperidine-4-carboxylic acid compounds. Retrieved from 3

  • UNODC. (2021). Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. United Nations Office on Drugs and Crime. Retrieved from 11

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-phenylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.